molecular formula C14H14 B1664587 3,3'-Dimethylbiphenyl CAS No. 612-75-9

3,3'-Dimethylbiphenyl

Cat. No.: B1664587
CAS No.: 612-75-9
M. Wt: 182.26 g/mol
InChI Key: GVEDOIATHPCYGS-UHFFFAOYSA-N
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Description

3,3'-Dimethylbiphenyl is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-methylphenyl)benzene
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InChI

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
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InChI Key

GVEDOIATHPCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210111
Record name 3,3'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
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CAS No.

612-75-9
Record name 3,3′-Dimethylbiphenyl
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. It details the compound's chemical identity, including its CAS number and various synonyms, and presents a thorough compilation of its physical and chemical properties. The guide outlines established synthetic methodologies, including a detailed experimental protocol for its preparation. Furthermore, it delves into the compound's applications, particularly within the realm of chemical synthesis, and addresses its toxicological profile and safety considerations. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with or are interested in the properties and applications of this compound.

Chemical Identity and Properties

This compound, also known as m,m'-bitolyl, is a biphenyl (B1667301) derivative with a methyl group substituted at the 3 and 3' positions of the biphenyl core.

CAS Number: 612-75-9[1][2][3]

Synonyms: m,m'-Bitoluene, 3,3'-Bitolyl, 1-methyl-3-(3-methylphenyl)benzene[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₄[2]
Molecular Weight 182.26 g/mol [1][2][3]
Appearance Colorless to amber or dark green clear liquid[1]
Melting Point 5-7 °C (lit.)[1]
Boiling Point 286 °C at 713 mmHg (lit.)[1]
Density 0.999 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.594 (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One of the well-established procedures involves the deamination of o-tolidine (B45760), as detailed in Organic Syntheses. Other notable methods include the Ullmann and Suzuki coupling reactions.

Experimental Protocol: Deamination of o-Tolidine

This protocol is adapted from a procedure for a related compound in Organic Syntheses, which specifies its applicability to the synthesis of this compound from o-tolidine.

Materials:

  • o-Tolidine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Hypophosphorous acid (30%)

  • Benzene (B151609)

  • Anhydrous sodium sulfate

Procedure:

  • Tetrazotization: 27 g (0.13 mole) of o-tolidine is tetrazotized according to the procedure described in Organic Syntheses, Coll. Vol. 2, 145 (1943).

  • Decomposition: The cold, clear red filtrate from the tetrazotization is rapidly poured into a 2-liter flask containing 325 ml of ice-cold 30% hypophosphorous acid solution. Immediate evolution of nitrogen occurs.

  • Reaction Completion: The flask is loosely stoppered and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.

  • Extraction: The reaction product is transferred to a 2-liter separatory funnel, and the red oily layer is separated. The aqueous layer is extracted once with 60 ml of benzene.

  • Drying and Distillation: The combined red oil and benzene extract are dried with anhydrous sodium sulfate. The benzene is removed by distillation from a modified Claisen flask. The residue is then distilled under reduced pressure (3 mm) at a bath temperature of 155 °C to yield this compound.

Alternative Synthetic Routes
  • Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide. For the synthesis of this compound, 3-halotoluene (e.g., 3-iodotoluene (B1205562) or 3-bromotoluene) can be dimerized in the presence of copper. While effective, this method often requires high temperatures.

  • Suzuki Coupling: A more modern and versatile method, the Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For this compound, this could involve the reaction of 3-tolylboronic acid with a 3-halotoluene in the presence of a palladium catalyst and a base.

Applications in Research and Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The biphenyl scaffold is a common feature in many biologically active molecules. The methyl groups in the 3 and 3' positions can influence the molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Derivatives of biphenyl compounds are known to possess a wide range of biological activities. For instance, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, a related structure, have been investigated for their antibacterial and anticancer properties.[5] This suggests that the 3,3'-disubstituted biphenyl core can serve as a template for the development of novel therapeutic agents.

This compound is also used as a reagent in organic synthesis. For example, it has been employed in the palladium-catalyzed chemoselective arylation of functionalized 4-chlorocoumarins with triarylbismuth.[3]

Toxicology and Safety Information

Hazard Identification

This compound is classified with the following hazards:

  • Skin irritation: Category 2[1]

  • Eye irritation: Category 2[1]

  • Specific target organ toxicity – single exposure: Category 3[1]

Safety and Handling
  • Personal Protective Equipment (PPE): Eyeshields and gloves should be worn when handling this chemical.

  • Storage: It is classified as a combustible liquid and should be stored accordingly.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the deamination of o-tolidine.

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps cluster_product Final Product o_tolidine o-Tolidine tetrazotization Tetrazotization o_tolidine->tetrazotization hcl HCl hcl->tetrazotization na_no2 NaNO₂ na_no2->tetrazotization h3po2 H₃PO₂ decomposition Decomposition h3po2->decomposition tetrazotization->decomposition Intermediate extraction Extraction decomposition->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for scientific and professional audiences. Further research into its specific biological activities and potential as a scaffold in drug discovery is warranted.

References

An In-depth Technical Guide to the Physical Properties of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethylbiphenyl, also known as m,m'-Bitoluene, is an organic compound with the chemical formula C₁₄H₁₄.[1][2] It consists of a biphenyl (B1667301) backbone with two methyl groups substituted at the 3 and 3' positions. This structure results in a stable, non-polar molecule that serves as a key intermediate in various chemical syntheses.[3] Understanding its physical and chemical properties is crucial for its application in research and development, particularly in the synthesis of more complex molecules and functional materials. This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and relevant chemical synthesis pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound have been well-documented across various chemical literature and databases. These properties are summarized below for easy reference.

General and Thermal Properties

The fundamental physical constants and thermal properties are critical for handling, storage, and reaction setup. This compound is typically a liquid at room temperature.[2]

PropertyValueSource
Molecular Formula C₁₄H₁₄[2]
Molecular Weight 182.26 g/mol [2]
Appearance Clear, colorless to amber liquid[2]
Melting Point 5-7 °C[2]
Boiling Point 286 °C at 713 mmHg[2]
280 °C (Normal)[4][5]
Density 0.999 g/mL at 25 °C[2]
Flash Point 113 °C (closed cup)
>230 °F (>110 °C)[2]
Vapor Pressure 0.00684 mmHg at 25 °C[2]
Optical and Solubility Properties

Optical properties are important for analytical characterization, while solubility dictates appropriate solvents for reactions and purification.

PropertyValueSource
Refractive Index (n20/D) 1.594[2]
Solubility Soluble in DMSO and Toluene[6][7]
Insoluble in water

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as complex multiplets in the downfield region (typically ~7.0-7.5 ppm), while the methyl protons would present as a sharp singlet in the upfield region (typically ~2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments: the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight of 182.26.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching vibrations within the aromatic rings.[9]

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in the search results, standard methodologies are widely used for such characterizations.

Determination of Melting Point

The melting point of a substance can be determined using a capillary tube method with a calibrated melting point apparatus.

  • Sample Preparation: A small amount of the solidified compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

  • Measurement: The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

  • Observation: The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Boiling Point

The boiling point can be determined by distillation at a specific pressure.

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

  • Heating: The flask is heated gently.

  • Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. For measurements at reduced pressure (e.g., 713 mmHg), a vacuum pump is connected to the system.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed using an NMR spectrometer.

  • Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is analyzed.

  • IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the IR spectrometer for analysis.

Synthesis and Logical Workflow

This compound can be synthesized via several routes.[3] One established method involves the deamination of tetrazotized o-tolidine (B45760) using hypophosphorous acid. A logical workflow for the synthesis and characterization of the compound is also presented.

G cluster_synthesis Synthesis Pathway of this compound o_dianisidine o-Dianisidine tetrazotized Tetrazotized Intermediate o_dianisidine->tetrazotized HCl, NaNO₂ dimethoxy 3,3'-Dimethoxybiphenyl tetrazotized->dimethoxy H₃PO₂ dimethyl This compound m_toluidine m-Toluidine diazonium m-Tolyldiazonium Salt m_toluidine->diazonium NaNO₂, H⁺ radical m-Tolyl Radical diazonium->radical Cu catalyst radical->dimethyl Dimerization

Caption: A simplified reaction scheme for the synthesis of this compound.

G lab Laboratory Synthesis purification Purification (e.g., Distillation) lab->purification phys_prop Physical Property Measurement purification->phys_prop spec_analysis Spectroscopic Analysis purification->spec_analysis final_product Characterized This compound phys_prop->final_product spec_analysis->final_product

Caption: Experimental workflow for synthesis and characterization.

G Properties Physical Properties Thermal Thermal Properties->Thermal Optical Optical Properties->Optical Spectroscopic Spectroscopic Properties->Spectroscopic General General Properties->General mp Melting Point Thermal->mp bp Boiling Point Thermal->bp ref_index Refractive Index Optical->ref_index nmr NMR Spectroscopic->nmr ir IR Spectroscopic->ir ms Mass Spec Spectroscopic->ms density Density General->density solubility Solubility General->solubility

References

Navigating the Solubility Landscape of 3,3'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dimethylbiphenyl is a biphenyl (B1667301) derivative with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a scarcity of publicly available quantitative solubility data, this document focuses on providing a robust theoretical framework, qualitative solubility predictions, and detailed experimental protocols for determining its solubility. This guide is intended to be a practical resource for researchers, enabling them to generate the precise solubility data required for their specific applications.

Introduction to this compound

This compound, also known as m,m'-bitolyl, is an aromatic hydrocarbon with the chemical formula (C₆H₄CH₃)₂.[1][2][3][4][5][6][7] It is a solid at room temperature with a melting point of approximately 5-7 °C and a boiling point of around 286 °C at 713 mmHg.[2][4] Its molecular structure, consisting of two phenyl rings substituted with methyl groups, dictates its physicochemical properties, including its solubility. The nonpolar nature of the biphenyl core combined with the slight increase in polarity from the methyl groups suggests it will be soluble in a range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound:

  • Polarity: As a largely nonpolar molecule, this compound is expected to have higher solubility in nonpolar or weakly polar organic solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

  • Solvent Properties: The chemical structure and functional groups of the solvent play a crucial role. Solvents that can engage in favorable van der Waals interactions with the aromatic rings and methyl groups of this compound will be more effective.

Qualitative Solubility Profile

While specific quantitative data is limited, a qualitative assessment of this compound's solubility can be inferred from its structure and general chemical principles.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighSimilar nonpolar, aromatic nature leading to strong π-π stacking and van der Waals interactions. TCI Chemicals explicitly states solubility in Toluene.[8]
Alkanes Hexane, HeptaneModerate to HighNonpolar nature aligns well with the biphenyl core, though π-π interactions are absent.
Halogenated Solvents Chloroform, DichloromethaneModerate to HighThese solvents have appropriate polarity to dissolve nonpolar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers are weakly polar and can solvate nonpolar compounds effectively.
Esters Ethyl acetateModeratePossesses both polar and nonpolar characteristics, making it a versatile solvent.
Ketones AcetoneLow to ModerateMore polar than esters, which may reduce its effectiveness for a nonpolar solute.
Alcohols Methanol, EthanolLowThe high polarity and hydrogen-bonding nature of alcohols are not ideal for solvating a nonpolar hydrocarbon.
Water InsolubleAs a nonpolar organic molecule, it is immiscible with the highly polar water.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C Incubate D Allow solid to settle C->D Settle E Centrifuge to pellet undissolved solid D->E Clarify F Withdraw a known volume of the supernatant E->F Sample G Dilute the supernatant with a suitable solvent F->G Prepare for analysis H Analyze concentration via HPLC or GC G->H Quantify I Calculate solubility (e.g., in g/L or mol/L) H->I Determine

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation

For researchers generating their own data, the following table structure is recommended for clear and comparative presentation.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., Toluenee.g., 25e.g., Shake-Flask/HPLC
e.g., Hexanee.g., 25e.g., Shake-Flask/GC
e.g., Ethanole.g., 25e.g., Shake-Flask/HPLC
.........

Logical Framework for Solvent Selection

The choice of solvent is critical in various applications. The following diagram illustrates a logical approach to solvent selection based on the desired application.

solvent_selection A Define Application B Reaction Medium A->B C Recrystallization A->C D Formulation A->D E High Solubility Required B->E F High Solubility at High Temp, Low Solubility at Low Temp C->F G Biocompatibility & Desired Concentration D->G H Select Aromatic or Halogenated Solvents E->H I Select Alcohols or Mixed Solvent Systems F->I J Select Pharmaceutically Acceptable Solvents G->J

Figure 2: Logical workflow for solvent selection based on application.

Conclusion

References

Synthesis of 3,3'-Dimethylbiphenyl from 3-Bromotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3,3'-dimethylbiphenyl, a key structural motif in various organic materials and pharmaceutical compounds, can be effectively achieved from 3-bromotoluene (B146084) through several modern synthetic methodologies. This technical guide provides a comprehensive overview and comparison of the primary synthetic routes, including the classic Ullmann coupling, and the more contemporary palladium-catalyzed Suzuki-Miyaura and nickel- or palladium-catalyzed Kumada cross-coupling reactions. Detailed experimental protocols, quantitative data comparison, and mechanistic pathway visualizations are presented to equip researchers with the necessary information for procedural selection and optimization.

Introduction

This compound, also known as m,m'-bitolyl, is a biaryl compound of significant interest in medicinal chemistry and materials science. Its synthesis from the readily available precursor, 3-bromotoluene, serves as a practical example of carbon-carbon bond formation. The choice of synthetic route is often dictated by factors such as desired yield, functional group tolerance, reaction conditions, and the availability and cost of catalysts and reagents. This guide will explore three prominent methods for this transformation.

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of aryl halides. This reaction typically requires high temperatures and stoichiometric amounts of copper.

Experimental Protocol

A mixture of 3-bromotoluene and activated copper bronze is heated to a high temperature, inducing the formation of the biaryl product.

  • Materials: 3-bromotoluene, copper bronze, sand.

  • Procedure:

    • In a reaction tube, thoroughly mix 3-bromotoluene with an equivalent amount of activated copper bronze.

    • Bury the reaction tube in a sand bath and heat to approximately 215 °C.

    • Maintain this temperature for several hours to ensure the completion of the reaction.

    • After cooling, the reaction mixture is extracted with an organic solvent (e.g., toluene (B28343) or chloroform).

    • The extract is filtered to remove copper residues.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.

Reaction Data
ParameterValue
Reactant Ratio (mol)1:1 (approx.)
CatalystCopper bronze
Temperature (°C)~215
Reaction Time (h)Several hours
Reported Yield (%)Moderate

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of this compound from 3-bromotoluene, a two-step process is employed: first, the synthesis of 3-tolylboronic acid from 3-bromotoluene, followed by the Suzuki coupling of the resulting boronic acid with another molecule of 3-bromotoluene.

Synthesis of 3-Tolylboronic Acid

Step 1: Grignard Reagent Formation

3-Tolylmagnesium bromide is prepared by reacting 3-bromotoluene with magnesium metal in an anhydrous ether solvent.[1][2]

  • Materials: 3-bromotoluene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), iodine (for initiation).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equiv.).[1]

    • Add a small crystal of iodine to initiate the reaction.[1][2]

    • A solution of 3-bromotoluene (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is initiated as indicated by the disappearance of the iodine color and gentle reflux.[1][2]

    • After the initial exotherm subsides, the remaining 3-bromotoluene solution is added at a rate to maintain a gentle reflux.[1]

    • The mixture is then stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

Step 2: Boration and Hydrolysis

The Grignard reagent is reacted with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield 3-tolylboronic acid.[1]

  • Materials: 3-tolylmagnesium bromide solution, triisopropyl borate, 2 M hydrochloric acid.

  • Procedure:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.[1]

    • Triisopropyl borate (1.2 equiv.) is added dropwise, maintaining the temperature below -70 °C.[1]

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction is quenched by the slow addition of 2 M HCl until the solution is acidic.[2]

    • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-tolylboronic acid, which can be purified by recrystallization.[2]

Suzuki-Miyaura Coupling Protocol
  • Materials: 3-bromotoluene (1.0 equiv.), 3-tolylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, 2.0 equiv.), toluene/water (4:1 mixture).[3]

  • Procedure:

    • To a dry reaction vessel, add 3-bromotoluene, 3-tolylboronic acid, the palladium catalyst, and the base.[3]

    • The vessel is evacuated and backfilled with an inert gas.[3]

    • Degassed toluene and water are added via syringe.[3]

    • The reaction mixture is heated to 80-100 °C with vigorous stirring and monitored by TLC or GC-MS.[3]

    • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).[3]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[3]

    • The crude product is purified by column chromatography to yield this compound.[3]

Reaction Data
ParameterValue
3-Tolylboronic Acid Synth.
Mg to 3-bromotoluene (equiv.)1.1
Borate to 3-bromotoluene (equiv.)1.2
Temperature (°C)-78 to reflux
Suzuki Coupling
3-tolylboronic acid (equiv.)1.2 - 1.5
CatalystPd(PPh₃)₄
Catalyst Loading (mol%)1 - 5
BaseK₂CO₃ (2.0 equiv.)
SolventToluene/Water (4:1)
Temperature (°C)80 - 100
Reaction Time (h)4 - 24
Reported Yield (%)High

Kumada-Tamao-Corriu Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] Similar to the Suzuki coupling, this can be a two-step process where 3-tolylmagnesium bromide is first synthesized and then coupled with 3-bromotoluene. Alternatively, a homocoupling of 3-bromotoluene can be achieved under specific nickel-catalyzed conditions.

Synthesis of 3-Tolylmagnesium Bromide

The procedure is identical to that described in the Suzuki-Miyaura coupling section (2.1, Step 1).

Kumada Coupling Protocol
  • Materials: 3-tolylmagnesium bromide solution in THF, 3-bromotoluene, Nickel or Palladium catalyst (e.g., NiCl₂(dppp)).

  • Procedure:

    • To the freshly prepared 3-tolylmagnesium bromide solution, add a solution of 3-bromotoluene in anhydrous THF.

    • The nickel or palladium catalyst is added to the reaction mixture.

    • The reaction is stirred at room temperature or gentle reflux and monitored for completion.

    • The reaction is quenched with a dilute acid solution.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is achieved by column chromatography or recrystallization.

Reaction Data
ParameterValue
Grignard Formation
Mg to 3-bromotoluene (equiv.)1.1
Kumada Coupling
Grignard to 3-bromotoluene (equiv.)~1.0
CatalystNiCl₂(dppp) or similar
Catalyst Loading (mol%)1 - 5
SolventTHF or Diethyl Ether
Temperature (°C)Room Temperature to Reflux
Reported Yield (%)Good to High

Visualizations

Reaction Pathways

Synthesis_Pathways Synthesis Pathways for this compound BrT 3-Bromotoluene Mg_THF Mg, THF BrT->Mg_THF Grignard Formation Pd_cat Pd Catalyst, Base BrT->Pd_cat Ni_cat Ni/Pd Catalyst BrT->Ni_cat Cu Copper, Heat BrT->Cu Ullmann DMB This compound Grignard 3-Tolylmagnesium Bromide Mg_THF->Grignard B_ester B(OR)3 Grignard->B_ester Boration Grignard->Ni_cat Kumada Coupling BoronicAcid 3-Tolylboronic Acid B_ester->BoronicAcid Hydrolysis H3O H3O+ BoronicAcid->Pd_cat Suzuki Coupling Pd_cat->DMB Ni_cat->DMB Cu->DMB

Caption: Reaction pathways for the synthesis of this compound from 3-bromotoluene.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start: Reagent Preparation reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup reaction Reaction under Optimized Conditions (Temperature, Time) reaction_setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End: Pure this compound characterization->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The synthesis of this compound from 3-bromotoluene can be accomplished through several reliable methods. The Ullmann coupling offers a classic, albeit often harsh, approach. In contrast, the Suzuki-Miyaura and Kumada couplings provide milder, more versatile, and typically higher-yielding alternatives. The choice between these modern catalytic methods will depend on the specific requirements of the synthesis, including cost, catalyst availability, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

An In-depth Technical Guide to the Ullmann Coupling Reaction for 3,3'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann coupling reaction for the synthesis of 3,3'-dimethylbiphenyl, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this classic carbon-carbon bond-forming reaction.

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-promoted coupling of two aryl halides to form a biaryl.[1][2] This reaction has been a cornerstone of organic synthesis for over a century, enabling the construction of complex biaryl scaffolds found in numerous natural products, pharmaceuticals, and functional materials. The synthesis of this compound from 3-halotoluenes serves as a classic example of a symmetrical biaryl coupling. While modern cross-coupling reactions catalyzed by palladium have emerged, the Ullmann reaction remains a relevant and cost-effective method, particularly for large-scale syntheses.

Reaction Mechanism

The precise mechanism of the Ullmann reaction has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the formation of an organocopper intermediate, followed by oxidative addition and reductive elimination.

The reaction commences with the formation of an active copper(I) species from the elemental copper. This is followed by the oxidative addition of an aryl halide to the copper, forming an organocopper(I) halide intermediate. A second molecule of the aryl halide then undergoes oxidative addition to the copper center, creating a diarylcopper(III) intermediate. The final step is a reductive elimination from this intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates a copper(I) species that can re-enter the catalytic cycle.

Ullmann_Mechanism cluster_0 Catalytic Cycle cluster_reactants Reactants & Product A 2 Ar-X + Cu(0) B Ar-Cu(I)-X A->B Oxidative Addition C Ar2Cu(III)-X B->C Oxidative Addition (Ar-X) D Ar-Ar + Cu(I)X C->D Reductive Elimination D->B Regeneration Product This compound D->Product Reactant 2 x 3-Iodotoluene (B1205562) Reactant->A

Caption: The catalytic cycle of the Ullmann coupling reaction.

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound via the Ullmann reaction can be effectively carried out using 3-iodotoluene as the starting material. Below are two detailed experimental protocols.

Method A: Solvent-Free Conditions

This method involves the direct heating of 3-iodotoluene with activated copper powder in the absence of a solvent.

Procedure:

  • In a heat-resistant test tube, thoroughly mix 10 g of 3-iodotoluene with 20 g of activated copper powder.

  • Heat the mixture to 270°C and maintain this temperature for 30 minutes.

  • After cooling, treat the reaction mass with three portions of boiling heptane (B126788) to extract the product.

  • Decant the heptane solution and remove the solvent under vacuum.

  • The resulting residue is then purified by vacuum distillation, collecting the fraction at 155-180°C under 15-20 mm Hg to yield this compound.[3]

Method B: In the Presence of a Solvent

This protocol utilizes dimethylformamide (DMF) as a solvent, which can facilitate the reaction at a lower temperature.

Procedure:

  • To a 100-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 10 g of 3-iodotoluene and 50 mL of dimethylformamide (DMF).

  • Heat the mixture to the boiling point of DMF.

  • Gradually add 20 g of activated copper powder to the boiling solution.

  • Maintain the reaction mixture at reflux for 6 hours.

  • After cooling, filter the mixture to remove the copper and copper salts.

  • The filtrate is then subjected to vacuum distillation to remove the DMF and isolate the this compound.

Quantitative Data

The choice of reaction conditions can significantly impact the yield of this compound. The following table summarizes the reported yields for the described methods.

MethodStarting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
A 3-IodotolueneActivated CopperNone2700.525 - 42[3]
B 3-IodotolueneActivated CopperDMFReflux645 - 60[3]

Experimental Workflow

The general workflow for the Ullmann synthesis of this compound is outlined below.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 3-Iodotoluene and Activated Copper B Combine in Reaction Vessel A->B C Heat to Reaction Temperature B->C D Maintain Temperature for a Set Time C->D E Cool Reaction Mixture D->E F Extract with Solvent (e.g., Heptane) E->F G Filter to Remove Solids F->G H Remove Solvent (Vacuum) G->H I Vacuum Distillation H->I J Characterize Product (NMR, GC-MS, etc.) I->J

Caption: General experimental workflow for the Ullmann synthesis.

Conclusion

The Ullmann coupling reaction remains a practical and valuable method for the synthesis of symmetrical biaryls such as this compound. By carefully selecting the reaction conditions, researchers can achieve respectable yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this classic transformation in a laboratory setting. Further optimization of catalyst activation, reaction time, and temperature may lead to improved efficiency and yields.

References

An In-depth Technical Guide to Suzuki Coupling Conditions for the Synthesis of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comprehensive overview of the reaction conditions specifically tailored for the synthesis of 3,3'-Dimethylbiphenyl, a sterically hindered biaryl compound. The presence of methyl groups in the ortho-prime positions presents unique challenges that necessitate careful optimization of the catalytic system. This document will delve into the critical parameters, including catalyst/ligand systems, bases, and solvents, supported by quantitative data and detailed experimental protocols.

Core Principles and Considerations

The synthesis of this compound via Suzuki coupling typically involves the reaction of 3-tolylboronic acid with a 3-halotoluene (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) in the presence of a palladium catalyst, a base, and a suitable solvent. The steric hindrance introduced by the 3- and 3'-methyl groups can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Consequently, the choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to facilitate these steps and achieve high yields.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling for the synthesis of this compound and structurally similar, sterically hindered biaryls. This data is intended to provide a comparative framework for reaction optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene (B28343)/H₂O10012HighGeneral conditions for sterically hindered biaryls.
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10018>95Effective for coupling of sterically hindered aryl chlorides.
Pd(PPh₃)₄-Cs₂CO₃DME8012GoodA common catalyst, may require longer reaction times for hindered substrates.
PdCl₂(dppf)-K₂CO₃Toluene/EtOH/H₂O8024ModerateOften used but may be less effective for sterically demanding couplings.
Pd/C-Na₃PO₄Isopropanol/H₂ORT2490-100A heterogeneous, ligand-free option under mild conditions.[1]

Table 1: Comparison of Catalyst and Ligand Systems. Room temperature is denoted as RT.

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Observations
K₂CO₃Toluene/Water80-10012-24Good to ExcellentA widely used and effective base for many Suzuki couplings.
Cs₂CO₃1,4-Dioxane10012-18ExcellentOften provides higher yields for challenging substrates due to its higher solubility and basicity.
K₃PO₄Toluene11012ExcellentA strong, non-nucleophilic base, particularly effective for less reactive aryl chlorides.
NaOHTHF/H₂O6612GoodA strong, inexpensive base, but can sometimes promote side reactions.
Na₂CO₃DMF/H₂O100298Found to be a highly effective and common inorganic base.

Table 2: Influence of Different Bases on Reaction Efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of this compound and related compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Tolylboronic Acid with 3-Bromotoluene

Materials:

  • 3-Tolylboronic acid (1.2-1.5 equivalents)

  • 3-Bromotoluene (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

  • Tricyclohexylphosphine (PCy₃) (2-4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromotoluene, 3-tolylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene and a small amount of degassed water via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • 3-Tolylboronic acid (1.5 equivalents)

  • 3-Iodotoluene (1.0 equivalent)

  • PdCl₂(dppf) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a microwave reaction vial, combine 3-iodotoluene, 3-tolylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Add DME to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150°C for 15-30 minutes.

  • After cooling, filter the reaction mixture and wash the solid with DME.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Inert Atmosphere Establish Inert Atmosphere (Ar or N2) Combine Reagents->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Monitor Progress (TLC/GC-MS) Heat and Stir->Monitor Aqueous Workup Aqueous Workup (Extraction) Monitor->Aqueous Workup Dry and Concentrate Dry Organic Layer and Concentrate Aqueous Workup->Dry and Concentrate Purification Purification (Column Chromatography) Dry and Concentrate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Spectroscopic Characterization of 3,3'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Dimethylbiphenyl, a key chemical intermediate in various manufacturing processes. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.364m2HAr-H
7.34m2HAr-H
7.255m2HAr-H
7.089m2HAr-H
2.353s6H-CH₃

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for this compound is as follows:

Chemical Shift (ppm)Assignment
141.2C-Ar (quaternary)
138.0C-Ar (quaternary)
129.5CH-Ar
128.5CH-Ar
127.9CH-Ar
126.1CH-Ar
21.5-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600-1450StrongAromatic C=C Stretch
800-700StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several fragment ions.[1][2] The molecular weight of this compound is 182.26 g/mol .[2]

m/zRelative Intensity (%)Assignment
182100.0[M]⁺ (Molecular Ion)
18118.3[M-H]⁺
16730.7[M-CH₃]⁺
16613.7[M-CH₄]⁺
16522.1[M-CH₅]⁺
1528.2[M-2CH₃]⁺
896.7[C₇H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are intended to be general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[3]

  • Filtration : Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter, which can negatively affect the spectral quality.[5]

  • Transfer to NMR Tube : Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the sample.[4][6]

  • Data Acquisition : Place the NMR tube in the spectrometer.[3] The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.[3][7] The appropriate pulse sequence and acquisition parameters are then set to collect the spectrum.[3]

IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]

  • Film Deposition : Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] If the signal is too weak, add another drop of the solution and re-measure. If the signal is too strong, dilute the original solution and prepare a new film.[8]

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a heated inlet system or by gas chromatography.[9][10]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

  • Fragmentation : The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[9][11]

  • Mass Analysis : The resulting ions are accelerated and passed through a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9][11]

  • Detection : An electron multiplier or other detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.[9][11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Acq Data Acquisition Filtration->NMR_Acq IR_Acq Data Acquisition Filtration->IR_Acq MS_Acq Data Acquisition Filtration->MS_Acq Processing Data Processing NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,3'-Dimethylbiphenyl

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior at different temperatures and for designing appropriate experimental conditions for thermal analysis.

PropertyValue
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol
Appearance Colorless to pale-yellow liquid
Melting Point 4-6 °C
Boiling Point 286 °C at 760 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
Density 0.999 g/mL at 25 °C
CAS Number 612-75-9

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a detailed, generalized protocol for conducting a TGA experiment on a liquid sample such as this compound.

2.1. Objective:

To determine the decomposition temperature and thermal stability profile of this compound.

2.2. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

  • Inert gas (e.g., Nitrogen, Argon) and/or reactive gas (e.g., Air, Oxygen) supply with flow controllers.

  • Alumina or platinum crucibles suitable for liquid samples.

  • Micropipette for accurate sample loading.

  • Data acquisition and analysis software.

2.3. Experimental Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Start the inert gas flow (typically 20-50 mL/min) to purge the system and create an inert atmosphere. Allow the system to stabilize.

  • Sample Preparation:

    • Place a clean, empty crucible on the TGA balance and tare it.

    • Using a micropipette, carefully dispense a small amount of this compound (typically 5-10 mg) into the crucible. Record the exact initial mass.

  • TGA Measurement:

    • Place the crucible containing the sample onto the TGA sample holder.

    • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • The primary output is a thermogram, which plots the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the thermogram.

    • Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the thermogram (DTG curve).

    • Determine the residual mass at the end of the experiment.

2.4. Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flash point of the substance and take necessary precautions to avoid ignition sources.

Visualization of Experimental Workflow and Data Evaluation

The following diagrams illustrate the general workflow of a TGA experiment and the logical process of evaluating thermal stability data.

TGA_Workflow A Instrument Calibration (Mass & Temperature) B Sample Preparation (5-10 mg liquid in crucible) A->B C TGA Measurement (e.g., 25-600°C at 10°C/min in N2) B->C Load sample D Generate Thermogram (% Mass vs. Temperature) C->D Record data E Calculate DTG Curve (d(Mass)/dT vs. Temperature) D->E G Determine Residual Mass D->G Final mass F Determine Tonset & Tpeak E->F Identify key temperatures

Caption: General workflow for thermogravimetric analysis (TGA).

Thermal_Stability_Evaluation Input Input Data TGA Thermogram DTG Curve Analysis Analysis Identify Onset of Mass Loss (Tonset) Identify Peak Decomposition Rate (Tpeak) Quantify Mass Loss at Different Temperatures Input->Analysis Interpretation Interpretation Higher Tonset indicates greater thermal stability DTG peak provides information on decomposition kinetics Multi-step mass loss suggests complex decomposition pathways Analysis->Interpretation Conclusion Conclusion Assess thermal stability and define safe operating temperature range. Interpretation->Conclusion

Caption: Logical flow for evaluating thermal stability from TGA data.

Expected Thermal Behavior and Decomposition Pathways

While specific data is lacking, the thermal decomposition of this compound under inert conditions is expected to proceed through homolytic cleavage of the C-C single bond connecting the two aromatic rings, as this is typically the weakest bond in biphenyl (B1667301) systems. This would generate 3-methylphenyl radicals. Further decomposition would involve the breakdown of these radicals and the aromatic rings at higher temperatures, leading to the formation of smaller hydrocarbons and, eventually, char.

In the presence of oxygen, the decomposition would be more complex, involving oxidation reactions that could lead to the formation of phenols, cresols, and other oxygenated aromatic compounds, as well as carbon oxides (CO, CO₂).

Conclusion

This guide provides a framework for understanding and evaluating the thermal stability of this compound. The provided physicochemical data serves as a baseline for its properties. The detailed TGA protocol offers a practical approach for researchers to generate specific thermal stability data. The visualizations of the experimental workflow and data evaluation process provide a clear roadmap for conducting and interpreting thermal analysis experiments. Further experimental work is necessary to definitively characterize the thermal decomposition profile of this compound.

In-Depth Technical Guide: Health and Safety Information for 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 3,3'-Dimethylbiphenyl (CAS No. 612-75-9), a biphenyl (B1667301) derivative. The information is compiled for professionals in research and drug development who may handle this compound.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

GHS Label Elements
Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements

A comprehensive list of precautionary statements is provided below:

CategoryP-Statement(s)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] P391: Collect spillage.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Route of ExposureHealth Effects
Inhalation May cause respiratory irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]
Ingestion Harmful if swallowed.

Physicochemical Information

PropertyValue
CAS Number 612-75-9
Molecular Formula C14H14
Molecular Weight 182.26 g/mol
Appearance Colorless to dark green transparent liquid
Melting Point 5-7 °C
Boiling Point 286 °C at 713 mmHg
Density 0.999 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Water Solubility Insoluble

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Specific ecotoxicity data is limited, but the hazard classification indicates a significant risk to aquatic ecosystems.

Test OrganismEndpointValue
Aquatic Invertebrates (Daphnia)EC50 (48h)Predicted: 3.8 mg/L[2]
FishLC50 (96h)Predicted: 0.765 - 173.6 mg/L[2]
AlgaeEC50Data not available

Experimental Protocols

Detailed experimental data for this compound is not publicly available. However, the assessment of its known hazards would typically follow standardized OECD guidelines. The following are detailed methodologies for key experiments relevant to the GHS classification of this compound.

Skin Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This test method evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

  • Test System: A three-dimensional RhE model, which consists of non-transformed human-derived epidermal keratinocytes.

  • Procedure:

    • A small amount of the test chemical (liquid or solid) is applied topically to the surface of the RhE tissue.

    • The exposure period is typically 60 minutes.

    • Following exposure, the test chemical is thoroughly rinsed from the tissue surface.

    • The tissues are then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment:

    • Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by the mitochondria of viable cells.

    • The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Classification:

    • A chemical is identified as an irritant if the mean tissue viability, relative to the negative control, is reduced to 50% or less.

Eye Irritation Testing (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model, which mimics the histological and physiological properties of the human corneal epithelium.

  • Procedure:

    • The test chemical is applied directly to the epithelial surface of the RhCE tissue.

    • The exposure duration is typically short, often in the range of minutes.

    • After exposure, the chemical is rinsed off, and the tissues are incubated for a defined post-exposure period.

  • Viability Assessment:

    • Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Classification:

    • Chemicals are identified as not requiring classification for eye irritation if the mean tissue viability remains above a certain threshold (typically >60%) after exposure.

Visualizations

Health and Environmental Hazard Overview

The following diagram illustrates the primary health and environmental hazards associated with this compound.

GHS_Hazards cluster_chemical This compound cluster_hazards Primary Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards Chemical This compound Skin_Irritation Skin Irritation (Category 2) Chemical->Skin_Irritation Causes Eye_Irritation Eye Irritation (Category 2) Chemical->Eye_Irritation Causes Respiratory_Irritation Respiratory Irritation (Category 3) Chemical->Respiratory_Irritation May Cause Aquatic_Toxicity Aquatic Toxicity (Long-term, Category 1) Chemical->Aquatic_Toxicity Is

Caption: Key health and environmental hazards of this compound.

Experimental Workflow for In Vitro Irritation Testing

This diagram outlines the general workflow for assessing the skin or eye irritation potential of a chemical using in vitro reconstructed tissue models.

Irritation_Test_Workflow start Start: Test Chemical tissue_prep Reconstructed Tissue (Skin or Cornea Model) start->tissue_prep exposure Topical Application of Test Chemical tissue_prep->exposure incubation Exposure Period (e.g., 60 minutes) exposure->incubation rinsing Rinse and Remove Test Chemical incubation->rinsing post_incubation Post-Exposure Incubation (e.g., 42 hours) rinsing->post_incubation viability_assay MTT Viability Assay post_incubation->viability_assay data_analysis Measure Optical Density and Calculate Viability viability_assay->data_analysis classification Classify as Irritant or Non-Irritant data_analysis->classification end_irritant Result: Irritant classification->end_irritant Viability ≤ 50% end_non_irritant Result: Non-Irritant classification->end_non_irritant Viability > 50%

Caption: General workflow for in vitro skin/eye irritation testing.

References

An In-depth Technical Guide to 3,3'-Dimethylbiphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,3'-Dimethylbiphenyl, also known as m,m'-bitolyl, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3] Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its emerging role in drug discovery and development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a grade appropriate for their specific application.

SupplierPurity SpecificationPhysical FormCAS NumberMolecular Weight
Sigma-Aldrich 99%Liquid612-75-9182.26
TCI America >98.0% (GC)Colorless to Amber to Dark green clear liquid612-75-9182.26
Santa Cruz Biotechnology Not specifiedNot specified612-75-9182.26
TAIYO Fine Chemicals >98% (GC)Colorless to dark green transparent liquid612-75-9182.26
ESSLAB 1000 µg/mL in isooctaneSolution612-75-9182.26
Amerigo Scientific Not specifiedNot specified612-75-9182.26

Note: This table is a summary of available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.[2][4][5][6][7]

Physical and Chemical Properties:

  • Boiling Point: 286 °C at 713 mmHg

  • Melting Point: 5-7 °C

  • Density: 0.999 g/mL at 25 °C

  • Refractive Index: n20/D 1.594

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound is the deamination of 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine) using hypophosphorous acid. This procedure is adapted from a well-established protocol in Organic Syntheses.[8]

Experimental Protocol:

Materials:

Procedure:

  • Diazotization: In a beaker, dissolve o-tolidine in a heated solution of dilute hydrochloric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature below 10 °C. Stir for 20-30 minutes to ensure complete diazotization.

  • Deamination: In a separate flask, cool the hypophosphorous acid in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to stand at a low temperature for several hours, then let it warm to room temperature overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The crude this compound will separate as an oily layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts and wash with a dilute sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the diethyl ether by distillation. The crude product can be purified by vacuum distillation. For higher purity, recrystallization from ethanol can be performed.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products o_tolidine o-Tolidine diazotization Diazotization (0-10 °C) o_tolidine->diazotization hcl HCl hcl->diazotization nano2 NaNO₂ nano2->diazotization h3po2 H₃PO₂ deamination Deamination (low temp -> RT) h3po2->deamination diazotization->deamination Diazonium Salt workup Work-up & Extraction deamination->workup purification Purification (Distillation/ Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] this compound serves as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its methyl groups can be further functionalized or can provide steric and electronic properties that influence the binding of the final compound to its biological target.

A common synthetic strategy involves the use of this compound derivatives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional chemical diversity.

FimH Antagonists for Urinary Tract Infections

FimH is a bacterial adhesin protein located on the surface of uropathogenic Escherichia coli (UPEC) that plays a crucial role in the initiation of urinary tract infections (UTIs).[10][11] It binds to mannosylated glycoproteins on the surface of bladder epithelial cells, allowing the bacteria to colonize and invade the host tissue.[10] Small molecules that can block this interaction, known as FimH antagonists, are a promising non-antibiotic approach to treating and preventing UTIs.[11]

Biphenyl mannosides have emerged as a potent class of FimH antagonists.[9] The biphenyl moiety makes critical hydrophobic and π-π stacking interactions with the tyrosine gate of the FimH binding pocket. While specific synthetic routes starting from this compound are not explicitly detailed in the reviewed literature, a plausible synthetic approach would involve the functionalization of the biphenyl core to allow for coupling with a mannose derivative.

FimH_Signaling_Pathway cluster_bacteria Uropathogenic E. coli (UPEC) cluster_host Bladder Epithelial Cell cluster_drug Therapeutic Intervention UPEC UPEC FimH FimH Adhesin Mannosylated_Glycoproteins Mannosylated Glycoproteins FimH->Mannosylated_Glycoproteins Binding Colonization_Invasion Colonization & Invasion Mannosylated_Glycoproteins->Colonization_Invasion Leads to FimH_Antagonist FimH Antagonist (Biphenyl Mannoside) FimH_Antagonist->FimH Blocks Binding

Caption: FimH antagonist blocking bacterial adhesion.

Androgen Receptor Modulators for Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer progression.[12][13] Androgen deprivation therapy, which aims to reduce the levels of androgens that activate the AR, is a standard treatment for advanced prostate cancer. However, resistance often develops, leading to castration-resistant prostate cancer (CRPC). One mechanism of resistance is the emergence of AR splice variants that are constitutively active.

Novel biphenyl derivatives are being investigated as androgen receptor antagonists and degraders. These compounds can not only block the AR signaling pathway but also promote the degradation of the AR protein, offering a potential advantage over traditional antagonists.

The synthesis of these modulators often involves the coupling of a biphenyl core with other heterocyclic structures. The substitution pattern on the biphenyl ring is critical for activity and selectivity.

AR_Signaling_Pathway cluster_ligand Ligand cluster_cell Prostate Cancer Cell cluster_drug Therapeutic Intervention Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription AR_Modulator AR Modulator (Biphenyl Derivative) AR_Modulator->AR Antagonizes & Promotes Degradation

Caption: Androgen receptor signaling and therapeutic intervention.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent and selective FimH antagonists and androgen receptor modulators highlights its importance for researchers and drug development professionals. The synthetic methodologies outlined in this guide, coupled with an understanding of the relevant biological pathways, provide a solid foundation for the further exploration and utilization of this valuable compound in the development of novel therapeutics.

References

Unlocking the Potential of Substituted Biphenyls: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls, a class of organic compounds characterized by two phenyl rings linked by a single bond with various functional groups, represent a cornerstone of modern chemical and pharmaceutical research. Their unique structural features, including the potential for atropisomerism, give rise to a diverse range of applications. This technical guide provides an in-depth exploration of the core research applications of substituted biphenyls, focusing on their pivotal roles in medicinal chemistry, materials science, and asymmetric catalysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside quantitative data and visual representations of crucial biological and chemical processes.

Medicinal Chemistry: Targeting the Renin-Angiotensin System

Substituted biphenyls are central to the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are critical in the management of hypertension, heart failure, and diabetic nephropathy.

Mechanism of Action: Antagonism of the AT1 Receptor

Sartans exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of physiological effects that increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, sartans prevent vasoconstriction and the release of aldosterone, resulting in vasodilation and a reduction in blood pressure.[1][2][3][4]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE (in Lungs) Sartans Substituted Biphenyls (Sartans) Sartans->AT1Receptor Blocks

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of substituted biphenyls (sartans).
Quantitative Biological Activity of Sartans

The efficacy of sartan drugs is quantified by their binding affinity to the AT1 receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (pKi). Lower IC50 and higher pKi values indicate greater potency.

Drug (Substituted Biphenyl)IC50 (µM)pKiReference(s)
Losartan12.87.17 ± 0.07[5][6]
Valsartan (B143634)4897.65 ± 0.12[5][6]
Candesartan1048.61 ± 0.21[5][6]
Telmisartan24.18.19 ± 0.04[5][6]
Olmesartan56.2-[5]
Irbesartan53.9-[5]

Table 1: In vitro biological activity of selected sartan drugs against the Angiotensin II Type 1 (AT1) receptor.

Experimental Protocols

This protocol describes a common synthetic route to valsartan.

Step 1: N-Acylation of L-valine methyl ester

  • Dissolve L-valine methyl ester hydrochloride in a suitable solvent such as toluene.

  • Add triethylamine (B128534) and cool the mixture to 5-10°C.

  • Slowly add n-pentanoyl chloride while maintaining the temperature.

  • Continue the reaction for 2 hours at 5-10°C.

  • Work up the reaction by adding water, separating the organic layer, drying, and filtering to obtain the acylated intermediate.[4]

Step 2: N-Alkylation with 4'-(bromomethyl)-2-cyanobiphenyl

  • To a solution of the acylated intermediate in a suitable solvent like tetrahydrofuran, add sodium hydride.

  • Add 4'-(bromomethyl)-2-cyanobiphenyl and reflux the mixture.

  • After cooling, dilute with an etheral solvent and wash with aqueous ammonium (B1175870) chloride and water.

  • Dry the organic layer and concentrate under vacuum to obtain the alkylated product.[7]

Step 3: Tetrazole Formation

  • To a solution of the alkylated product in a solvent like xylene, add triethylamine hydrochloride and sodium azide.

  • Heat the reaction mixture to 110-130°C for 28-32 hours.

  • After cooling, filter the solution and remove the solvent by distillation under reduced pressure to yield valsartan methyl ester.[4]

Step 4: Hydrolysis

  • To the valsartan methyl ester, add methanol (B129727) and an aqueous solution of a base like barium hydroxide (B78521) or sodium hydroxide.[4][7]

  • Stir the mixture at room temperature for 10-12 hours.

  • Filter the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to precipitate crude valsartan.

  • The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/n-hexane.[4]

This protocol outlines a general procedure for determining the binding affinity of substituted biphenyls to the AT1 receptor.

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human AT1 receptor.

  • Radioligand Binding: Incubate the membrane preparation with a radiolabeled angiotensin II analog (e.g., [³H]-Angiotensin II) in the presence of varying concentrations of the test compound (substituted biphenyl).

  • Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Materials Science: The World of Liquid Crystals

The rigid, rod-like structure of the biphenyl (B1667301) core makes it an ideal mesogen for the formation of liquid crystals (LCs). Substituted biphenyls are integral components of many liquid crystal displays (LCDs) due to their wide temperature ranges for mesophases, good chemical and thermal stability, and tunable optical and dielectric properties.[8][9]

Mesomorphic Properties of Biphenyl-Based Liquid Crystals

The type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures are highly dependent on the nature and position of the substituents on the biphenyl core.

Compound SeriesnCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Reference(s)
4-Alkoxy-4'-cyanobiphenyls (nOCB)658.076.0[10]
(E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate6165.2268.5[2]
8158.7260.1[2]
10150.3251.8[2]
Cholesteryl 4'-alkyloxybiphenyl-4-carboxylates6168.0255.0 (N*)[4]
12145.0238.0 (SmA)[4]
18135.0215.0 (SmA)[4]

Table 2: Representative phase transition temperatures for homologous series of substituted biphenyl liquid crystals. (N* = Cholesteric phase, SmA = Smectic A phase)

Experimental Protocols

This protocol describes the synthesis of a representative (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate.

  • Synthesis of 4-alkoxybenzoic acid: React 4-hydroxybenzoic acid with the corresponding n-alkyl bromide in the presence of a base like potassium carbonate in a suitable solvent like ethanol (B145695) and reflux.

  • Synthesis of (E)-4-(( [1,1'-biphenyl]-4-ylmethylene)amino)phenol: Condense 4-aminobiphenyl (B23562) with 4-hydroxybenzaldehyde (B117250) in a solvent like ethanol with a catalytic amount of acetic acid and reflux.

  • Esterification: React the 4-alkoxybenzoic acid with the (E)-4-(( [1,1'-biphenyl]-4-ylmethylene)amino)phenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) at room temperature.

  • Purification: The final product is purified by recrystallization from a suitable solvent.[2]

  • Sample Preparation: Place a small amount of the liquid crystal sample between a clean glass slide and a coverslip. Heat the sample above its clearing point (isotropic liquid phase) and then cool it slowly into the liquid crystalline phase.

  • Microscope Setup: Use a polarizing microscope with crossed polarizers.

  • Observation: Observe the sample as it cools from the isotropic phase. The appearance of birefringence (light transmission) indicates the formation of a liquid crystalline phase. Different liquid crystal phases (nematic, smectic) exhibit characteristic optical textures.[11][12]

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal sample into an aluminum DSC pan and seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point. Then, cool the sample at the same rate.

  • Data Analysis: The phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling on the DSC thermogram. The peak temperature corresponds to the phase transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[10][13]

Asymmetric Catalysis: Chiral Biphenyl Ligands

The atropisomerism of certain ortho-substituted biphenyls, where rotation around the single bond between the phenyl rings is sterically hindered, gives rise to stable, non-superimposable mirror images (enantiomers). This axial chirality is exploited in the design of highly effective chiral ligands for asymmetric catalysis. Biphenyl-based phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly prominent in enantioselective hydrogenation reactions, which are crucial for the synthesis of chiral pharmaceuticals and fine chemicals.[14][15]

Performance of Chiral Biphenyl Ligands in Asymmetric Hydrogenation

The effectiveness of a chiral catalyst is measured by the enantiomeric excess (ee) of the product, which is the difference in the amount of the two enantiomers produced.

SubstrateChiral LigandCatalyst PrecursorYield (%)ee (%)Reference(s)
Methyl 2-acetamidoacrylate(S)-BINAP[Rh(COD)₂]BF₄>9595 (R)
Dimethyl itaconate(S)-SYNPHOS[Ru(diphosphine)Br₂]>9992[8]
2-(6'-methoxy-2'-naphthyl)propenoic acidBridged C₂-symmetric biphenyl phosphine[Ru(p-cymene)Cl]Cl>9996.0
Acetophenone(S)-TolBINAP/(R)-DMAPEM-RuRuCl₂[(S)-tolbinap][(S,S)-dpen]-91 (S)[16]
2-Methylquinoline(R)-G3-BINAP[Ir(COD)Cl]₂/I₂>9993[6]

Table 3: Performance of selected chiral biphenyl ligands in asymmetric hydrogenation reactions.

Experimental Protocols

The synthesis of chiral biphenyl ligands often involves a key resolution step or an asymmetric synthesis strategy. A general approach for the synthesis of a BINAP-type ligand is outlined below.

  • Coupling: Perform an Ullmann coupling or a Suzuki-Miyaura coupling of two molecules of a suitably substituted 2-halonaphthalene-1-ol derivative to form the binaphthyl core.

  • Resolution: Resolve the racemic binaphthol derivative using a chiral resolving agent (e.g., a chiral amine or acid) to separate the enantiomers.

  • Phosphinylation: Convert the hydroxyl groups of the enantiomerically pure binaphthol into triflate groups, followed by a nickel- or palladium-catalyzed phosphinylation reaction with diphenylphosphine (B32561) to introduce the phosphine moieties.

  • Catalyst Preparation: In a glovebox, dissolve the chiral biphenyl phosphine ligand and a suitable metal precursor (e.g., [Rh(COD)₂]BF₄ or a Ru(II) complex) in a degassed solvent.

  • Reaction Setup: In a high-pressure reactor, dissolve the prochiral olefin substrate in a degassed solvent.

  • Hydrogenation: Add the catalyst solution to the substrate solution. Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a specific temperature for the required time.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[8]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column that is known to separate the enantiomers of the product or similar compounds.

  • Mobile Phase: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a UV detector.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.[1][9]

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of most substituted biphenyls relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X (trans-complex) Pd0->PdII R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base Transmetal Transmetalation PdII_R2->Pd0 R¹-R² Drug_Discovery_Workflow TargetID Target Identification & Validation HitID Hit Identification (Screening) TargetID->HitID LeadGen Lead Generation (Substituted Biphenyl Library Synthesis) HitID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval (FDA, EMA) Clinical->Approval Market Post-Market Surveillance Approval->Market

References

Rotational Barrier Energy of 3,3'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies used to determine the rotational barrier energy of substituted biphenyls, with a specific focus on 3,3'-Dimethylbiphenyl. While specific experimental or computational data for the rotational barrier of this compound is not prominently available in surveyed literature, this document establishes a scientific foundation by presenting data for the parent biphenyl (B1667301) molecule and discussing the structural factors that influence atropisomerism. Detailed descriptions of key experimental protocols, such as Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and computational approaches like Density Functional Theory (DFT), are provided. This guide is intended for researchers, scientists, and professionals in drug development who are engaged with the study of conformational dynamics and atropisomerism in biaryl systems.

Introduction to Atropisomerism in Biphenyls

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. In substituted biphenyls, the steric hindrance imposed by substituents, particularly in the ortho positions, can restrict the free rotation around the C1-C1' bond connecting the two phenyl rings. This restriction creates a significant energy barrier, and if this barrier is high enough, stable and isolable rotational isomers (atropisomers) can exist.

The magnitude of the rotational energy barrier (ΔG‡) is a critical parameter that defines the stereochemical stability of atropisomers. LaPlante et al. have classified atropisomers into three categories based on their rotational energy barriers at room temperature[1]:

  • Class 1: ΔG‡ < 20 kcal/mol (<84 kJ/mol). These isomers interconvert rapidly (racemize on a timescale of minutes or faster).

  • Class 2: 20 kcal/mol ≤ ΔG‡ ≤ 28 kcal/mol (84–117 kJ/mol). These isomers have moderate stability and interconvert on a timescale of hours to months.

  • Class 3: ΔG‡ > 28 kcal/mol (>117 kJ/mol). These isomers are configurationally stable, with interconversion taking years or longer.

For the target molecule, This compound , the methyl groups are in the meta positions. This placement results in significantly less steric hindrance compared to ortho-substituted analogues (e.g., 2,2'-dimethylbiphenyl). Consequently, the rotational barrier for this compound is expected to be low and comparable to, or only slightly higher than, that of unsubstituted biphenyl. The molecule would therefore be classified as a Class 1 atropisomer with rapid interconversion at room temperature.

Quantitative Data on Rotational Barriers

While a specific value for this compound is not available in the cited literature, the data for the parent biphenyl molecule provides a crucial baseline for understanding the energy scale. The rotational barrier in biphenyl itself is complex, with two distinct transition states: a planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle).

CompoundMethodBarrier (kcal/mol)Barrier (kJ/mol)Transition State
BiphenylExperimental (Gas Phase)1.4 ± 0.56.0 ± 2.1Planar (0°)
BiphenylExperimental (Gas Phase)1.6 ± 0.56.5 ± 2.0Perpendicular (90°)
BiphenylComputational (CCSD(T)/CBS)1.887.88Planar (0°)
BiphenylComputational (CCSD(T)/CBS)2.148.94Perpendicular (90°)

Data sourced from Johansson and Olsen's computational study and experimental values cited therein[2]. Note: Experimental values have significant error bars.

Methodologies for Determining Rotational Barriers

The rotational energy barrier in biphenyls and other systems exhibiting conformational exchange can be determined through both experimental and computational methods.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR is a powerful technique for measuring the rates of chemical exchange processes, including bond rotation, that occur on the NMR timescale.[3][4] The free energy of activation (ΔG‡) can be determined by analyzing the changes in the NMR lineshape as a function of temperature.

Detailed Protocol (General):

  • Sample Preparation: A solution of the target compound (e.g., this compound) is prepared in a suitable deuterated solvent (e.g., toluene-d8, CDCl3). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. Tetramethylsilane (TMS) is typically added as an internal reference.

  • Spectra Acquisition:

    • A series of ¹H NMR spectra are acquired over a wide range of temperatures.

    • Starting at a low temperature where the rotation is slow on the NMR timescale, distinct signals for magnetically non-equivalent nuclei in the different conformers may be observed.

    • The temperature is increased incrementally. As the rate of rotation increases, the distinct signals will broaden, move closer together, and eventually merge into a single, time-averaged signal. This point is known as the coalescence temperature (Tc) .

    • Spectra are also recorded at temperatures well above coalescence, where the exchange is fast and the signal becomes sharp again.

  • Data Analysis (Coalescence Method):

    • The coalescence temperature (Tc, in Kelvin) and the chemical shift difference between the exchanging signals at the slow-exchange limit (Δν, in Hz) are determined from the spectra.

    • The rate constant for exchange at coalescence (kc) is calculated using the equation: kc = π * Δν / √2 ≈ 2.22 * Δν[5]

    • The free energy of activation (ΔG‡) at the coalescence temperature is then calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.32 + log(Tc / kc)] where R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K).

  • Full Lineshape Analysis (Advanced Method): For more accurate results, the spectra at multiple temperatures in the exchange-broadened region are simulated using specialized software. By fitting the calculated lineshapes to the experimental spectra, the rate constant (k) at each temperature can be determined. An Arrhenius or Eyring plot can then be constructed to extract the activation parameters (Ea, ΔH‡, and ΔS‡).[6]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for calculating rotational energy barriers by modeling the potential energy surface of the molecule.[7]

Detailed Protocol (General):

  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Ground State (GS) Optimization:

    • A geometry optimization is performed to find the lowest energy conformation (the ground state). For biphenyls, this is a twisted conformation.

    • A suitable level of theory and basis set are chosen, for example, the B3LYP functional with a 6-311+G(d,p) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.

  • Transition State (TS) Optimization:

    • The geometry of the transition state for rotation is optimized. For biphenyls, this is the planar conformation where the dihedral angle between the rings is 0°. This conformation represents the highest point of steric clash.

    • This is achieved by performing a constrained optimization or a dedicated transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method).

  • Frequency Calculation:

    • Vibrational frequency calculations are performed on both the optimized ground state and transition state structures.

    • A true energy minimum (GS) will have all real (positive) vibrational frequencies.

    • A true first-order saddle point (TS) will have exactly one imaginary frequency, which corresponds to the rotational motion along the reaction coordinate.

  • Energy Calculation and Correction:

    • The electronic energies of the GS and TS are obtained from the calculations.

    • These energies are typically corrected with the zero-point vibrational energy (ZPVE) obtained from the frequency calculations.

    • The rotational barrier (ΔE‡) is calculated as the difference between the ZPVE-corrected energies of the transition state and the ground state: ΔE‡ = E(TS_corrected) - E(GS_corrected)

    • To calculate the Gibbs Free Energy of activation (ΔG‡), thermal corrections to enthalpy and entropy from the frequency calculations are also included.

Visualizations of Methodologies

The following diagrams illustrate the logical workflows for the determination of the rotational barrier.

DNMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep Prepare Sample in Deuterated Solvent acq_low Acquire NMR Spectrum at Low Temperature (Slow Exchange) prep->acq_low acq_var Acquire Spectra at Incremental Temperatures acq_low->acq_var acq_high Acquire NMR Spectrum at High Temperature (Fast Exchange) acq_var->acq_high determine_tc Determine Coalescence Temperature (Tc) and Δν acq_var->determine_tc calc_k Calculate Rate Constant (kc) determine_tc->calc_k calc_g Calculate ΔG‡ (Eyring Equation) calc_k->calc_g result Rotational Barrier Energy (ΔG‡) calc_g->result

Caption: Experimental workflow for DNMR analysis.

DFT_Workflow cluster_model Modeling cluster_verify Verification & Calculation cluster_result Result build Build 3D Molecular Structure opt_gs Optimize Ground State (GS) Geometry build->opt_gs opt_ts Optimize Transition State (TS) Geometry build->opt_ts freq_gs Frequency Calculation on GS (Confirm Minimum) opt_gs->freq_gs freq_ts Frequency Calculation on TS (Confirm Saddle Point) opt_ts->freq_ts energy Extract Electronic Energies and ZPVE Corrections freq_gs->energy freq_ts->energy calc_barrier Calculate Energy Barrier ΔE‡ = E(TS) - E(GS) energy->calc_barrier

Caption: Computational workflow for DFT analysis.

References

electronic properties of dimethyl-substituted biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of Dimethyl-Substituted Biphenyls

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl (B1667301), an aromatic hydrocarbon composed of two connected phenyl rings, serves as a fundamental structural motif in many organic materials, polymers, and pharmaceutical compounds. The substitution of hydrogen atoms with methyl groups on the biphenyl backbone significantly influences its stereoelectronic properties. This guide provides a comprehensive analysis of the electronic characteristics of dimethyl-substituted biphenyls, focusing on the impact of the number and position of methyl groups. It summarizes key quantitative data from computational studies, details common experimental and theoretical methodologies, and visualizes the relationships between molecular structure and electronic behavior.

Introduction: The Significance of Methyl Substitution

The electronic properties of the biphenyl system are intrinsically linked to the degree of π-electron conjugation between its two phenyl rings. This conjugation is highly dependent on the dihedral angle (torsional angle) between the planes of the rings. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 45°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-hydrogens (favoring a perpendicular arrangement).[1]

The introduction of methyl substituents has two primary effects:

  • Steric Effects: Methyl groups, particularly at the ortho positions (2, 2', 6, 6'), introduce significant steric bulk. This forces an increase in the dihedral angle, which in turn disrupts π-conjugation and alters the electronic properties.

  • Inductive Effects: As an alkyl group, the methyl substituent acts as a weak electron-donating group through a sigma-bond-based inductive effect (+I effect).[2] This increases the electron density of the aromatic ring, influencing the energy levels of the frontier molecular orbitals.[2]

Understanding these effects is crucial for designing molecules with tailored electronic properties for applications ranging from organic electronics to drug-receptor interactions.

Core Electronic Properties: A Theoretical Overview

The electronic behavior of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The outermost orbital containing electrons. Its energy level corresponds to the ionization potential (the energy required to remove an electron). Molecules with higher HOMO energy levels are better electron donors.

  • LUMO: The innermost orbital devoid of electrons. Its energy level is related to the electron affinity (the energy released when an electron is added). Molecules with lower LUMO energy levels are better electron acceptors.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).[3][4] This gap is a critical indicator of molecular stability and reactivity.[5] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[5] The energy of this gap corresponds to the lowest energy electronic excitation possible, which can be measured experimentally using UV-Vis spectroscopy.[6]

Several other quantum chemical parameters are derived from these frontier orbitals:

  • Ionization Potential (IP): IP ≈ -EHOMO

  • Electron Affinity (EA): EA ≈ -ELUMO

  • Electronegativity (χ): χ = (IP + EA) / 2

  • Chemical Hardness (η): η = (IP - EA) / 2

Impact of Methyl Substitution on Electronic Structure

Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated how the position of methyl groups modifies the electronic landscape of the biphenyl molecule.

The methyl group's electron-donating nature generally increases the energy of the HOMO, making the molecule easier to ionize. The effect on the LUMO is less pronounced but also present. The most significant factor, however, is the influence on the dihedral angle. As the dihedral angle increases due to steric hindrance, π-conjugation decreases. This disruption of conjugation leads to a larger HOMO-LUMO gap. The conductance of biphenyl derivatives has been shown to be directly related to the dihedral angle (θ), following the relationship G = G₀ cos²θ, where G₀ is the conductance of the planar conformation.[7]

A study using DFT with the B3LYP/6-31G(d,p) basis set demonstrated that while the total energy of methyl-biphenyl molecules depends on the number of methyl groups rather than their specific position, the HOMO-LUMO energy gap is indeed sensitive to the substitution pattern.[8]

Quantitative Data Summary

The following tables summarize the calculated electronic properties of biphenyl and various methyl-substituted derivatives based on computational studies.

Table 1: Calculated Electronic Properties of Methyl-Biphenyl Derivatives [8]

CompoundTotal Energy (a.u.)HOMO (eV)LUMO (eV)Energy Gap (eV)
Biphenyl-462.13-6.31-0.635.68
2-Methylbiphenyl-501.44-6.08-0.525.56
3-Methylbiphenyl-501.44-6.16-0.565.60
4-Methylbiphenyl-501.44-6.07-0.555.52

Note: Calculations performed using DFT at the B3LYP/6-31G(d, p) level of theory. "a.u." stands for atomic units.

Table 2: Calculated Quantum Chemical Parameters

CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Chemical Hardness (η) (eV)
Biphenyl6.310.632.84
2-Methylbiphenyl6.080.522.78
3-Methylbiphenyl6.160.562.80
4-Methylbiphenyl6.070.552.76

Note: These parameters are derived from the HOMO and LUMO energies in Table 1.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules.[9]

  • Objective: To solve the Schrödinger equation for a molecule to determine its optimized geometry and electronic properties.

  • Typical Protocol:

    • Structure Modeling: The initial 3D structure of the dimethyl-substituted biphenyl isomer is built using a molecular visualizer like GaussView.[9]

    • Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. This is crucial for biphenyls, as it determines the equilibrium dihedral angle.

    • Frequency Calculation: A frequency calculation is often performed to confirm that the optimized structure is a true energy minimum.

    • Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties like HOMO and LUMO energies, dipole moment, and Mulliken charges.[9]

  • Common Functionals and Basis Sets:

    • Functional: The B3LYP hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[8][10][11]

    • Basis Set: The 6-31G(d,p) or 3-21G basis sets are commonly employed for these types of calculations.[8][10][11]

  • Software: The Gaussian suite of programs is a standard tool for performing these DFT calculations.[10][11]

Spectroscopic Characterization

While computational methods provide theoretical insights, experimental techniques are used to validate these findings and characterize the synthesized compounds.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO energy gap, providing an experimental measure of the lowest energy electronic transition.[6]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and confirm the molecular structure of the synthesized dimethyl-biphenyl derivatives. Spectroscopic data for isomers like 2,2'-dimethylbiphenyl (B165481) and 4,4'-dimethylbiphenyl (B165725) are available in public databases.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the substitution pattern on the biphenyl rings.

Visualizations

computational_workflow cluster_prep Preparation cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Analysis node_a 1. Build Initial Structure (e.g., 4,4'-dimethylbiphenyl) node_b 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) node_a->node_b node_c 3. Frequency Calculation (Confirm Minimum Energy) node_b->node_c node_d 4. Single-Point Energy (Property Calculation) node_c->node_d node_e HOMO/LUMO Energies node_d->node_e node_f HOMO-LUMO Gap (ΔE) node_d->node_f node_g Dihedral Angle node_d->node_g node_h Other Properties (IP, EA, Dipole Moment) node_d->node_h

Caption: Computational workflow for analyzing dimethyl-biphenyls using DFT.

logical_relationship sub Methyl Substitution (Position & Number) steric Steric Hindrance (+/-) sub->steric inductive Inductive Effect (+I) (Electron Donating) sub->inductive angle Dihedral Angle (θ) (Inter-ring Twist) steric->angle major effect at ortho positions homo HOMO Energy (Increases) inductive->homo conjugation π-Conjugation (Decreases as θ increases) angle->conjugation gap HOMO-LUMO Gap (Increases as θ increases) conjugation->gap

References

An In-depth Technical Guide to the Historical Synthesis of m,m'-Bitoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methodologies for the synthesis of m,m'-bitoluene, also known as 3,3'-dimethylbiphenyl. The document details key reaction protocols, presents comparative quantitative data, and visualizes the synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

m,m'-Bitoluene is a significant biphenyl (B1667301) derivative utilized in various research and development applications, including as a building block in the synthesis of more complex molecules. The historical synthesis of this compound has relied on several classical coupling reactions. This guide will focus on three prominent methods: the Ullmann Reaction, Grignard Reagent-based Coupling, and the Wurtz-Fittig Reaction. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different historical synthesis methods of m,m'-bitoluene, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthesis Method Starting Material Reagents Solvent Temperature Reaction Time Yield Reference
Ullmann Reaction (Variation A)3-Iodotoluene (B1205562)Copper powderNoneBoiling-25-42%[1]
Ullmann Reaction (Variation B)3-IodotolueneCopper powderDMFBoiling80 hours45-60%[1]
Grignard Reagent Coupling3-Bromotoluene (B146084)Magnesium, CuCl₂Diethyl etherBoiling12 hours62%[1]
Wurtz-Fittig Reactionm-Bromotoluene or m-IodotolueneSodium---Not specified[2]

Experimental Protocols

This section provides detailed experimental procedures for the key historical synthesis methods of m,m'-bitoluene.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through a copper-catalyzed coupling of aryl halides.[3] Two variations for the synthesis of m,m'-bitoluene from 3-iodotoluene have been reported.[1]

Variation A: Without Solvent

  • Procedure: 10 g of 3-iodotoluene and 10 g of copper powder are placed in a 100-ml three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer. The reaction mixture is heated to the boiling point and maintained for 40 hours. An additional 10 g of copper powder is then added, and the mixture is boiled for another 40 hours. After cooling, the reaction mass is poured into 200 ml of water and filtered. The solid residue is washed three times with 50 ml of heptane. The organic and aqueous layers of the filtrate are separated.

Variation B: In Dimethylformamide (DMF)

  • Procedure: 10 g of 3-iodotoluene and 50 ml of dimethylformamide are added to a 100-ml three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer. The solution is heated to its boiling point, and 10 g of copper powder is added in a single portion. The reaction mixture is boiled for 40 hours. An additional 10 g of copper powder is then added, and the mixture is boiled for a further 40 hours. After cooling, the reaction mass is poured into 200 ml of water and filtered. The solid residue is washed three times with 50 ml of heptane. The organic and aqueous layers of the filtrate are separated.[1]

Grignard Reagent-Based Coupling

This method involves the formation of a Grignard reagent from an aryl halide, followed by a coupling reaction, often catalyzed by a transition metal salt.

  • Procedure:

    • Grignard Reagent Formation: A Grignard reagent is prepared from 34.2 g (0.200 mol) of 3-bromotoluene and 4.9 g (0.200 mol) of magnesium in 80 ml of anhydrous diethyl ether.[1]

    • Coupling Reaction: A suspension of 30.0 g (0.220 mol) of CuCl₂ in 60 ml of diethyl ether is added to the prepared Grignard solution under ice cooling. The mixture is then stirred at its boiling point for 12 hours.[1]

    • Workup: The reaction mixture is treated with ice and hydrochloric acid. The ether layer is separated and dried over sodium sulfate. The final product is obtained by distillation, collecting the fraction at 138-139°C/5 mm Hg.[1]

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a modification of the Wurtz reaction and involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound.[4] For the synthesis of a symmetric biaryl like m,m'-bitoluene, two equivalents of an aryl halide are coupled.

  • General Procedure: While a specific detailed protocol for m,m'-bitoluene was not found in the provided search results, the general approach involves reacting an aryl halide (m-bromotoluene or m-iodotoluene) with sodium metal in a suitable solvent like dry ether.[2][4] The reaction is plagued by side reactions, which can limit its applicability.[4]

Visualized Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Ullmann_Reaction cluster_reactants Reactants cluster_conditions Conditions A 2 x m-Iodotoluene E m,m'-Bitoluene A->E Coupling B Copper Powder B->E C Heat (Boiling) C->E D Solvent (Optional: DMF) D->E F Copper(I) Iodide

Caption: Ullmann reaction pathway for m,m'-bitoluene synthesis.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction A m-Bromotoluene C m-Tolylmagnesium Bromide A->C B Magnesium B->C D 2 x m-Tolylmagnesium Bromide F m,m'-Bitoluene D->F E Copper(II) Chloride (CuCl₂) E->F Catalyst Wurtz_Fittig_Reaction cluster_reactants Reactants cluster_conditions Conditions A 2 x m-Halotoluene (Bromo or Iodo) D m,m'-Bitoluene A->D Coupling B Sodium Metal B->D C Dry Ether C->D E Sodium Halide

References

The Dual Nature of 3,3'-Dimethylbiphenyl-4,4'-diamine: From Industrial Workhorse to Carcinogenic Hazard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of 3,3'-DMBP (o-tolidine)

For decades, 3,3'-Dimethylbiphenyl-4,4'-diamine, more commonly known as o-tolidine (B45760), has been a significant compound in various industrial and analytical applications. Its journey from a widely used chemical intermediate to a recognized human carcinogen underscores the importance of thorough toxicological evaluation in chemical development. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and initial biological characterization of this notable aromatic amine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The "discovery" of 3,3'-DMBP is not marked by a single event but rather by its emergence and subsequent widespread use in the early 20th century. It was introduced as a reagent for presumptive blood testing in forensic science as early as 1912.[1] Its utility expanded into analytical chemistry, where it became a common reagent for the colorimetric determination of residual chlorine in water.[2][3] Furthermore, o-tolidine served as a crucial intermediate in the synthesis of azo dyes, which were extensively used in the textile, leather, and paper industries.[2][4][5] A 1941 patent describes a process for the manufacture of tolidine from o-nitrotoluene, indicating its production on a commercial scale during that period.[6]

Physicochemical Properties

O-tolidine is an aromatic amine that exists as a colorless to reddish crystalline solid.[7][8] It is slightly soluble in water but soluble in alcohol, ether, and dilute acids.[7][8][9] The key physicochemical properties of 3,3'-DMBP are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₆N₂[10]
Molecular Weight 212.29 g/mol [10]
CAS Number 119-93-7[10]
Appearance White to reddish powder or crystals[8]
Melting Point 128-131 °C[8][11]
Boiling Point 300.5 °C[11]
Solubility Slightly soluble in water (1.3 g/L at 25 °C); Soluble in ethanol, ether, and dilute acids[7][8][9]
Flash Point 100 °C (closed cup)[8]

Synthesis and Manufacturing

Historically, the commercial production of o-tolidine involved the reduction of o-nitrotoluene. A common method was the reduction with zinc dust in a caustic soda solution to form hydrazotoluene, which was then rearranged to tolidine using dilute acids.[4][6] An improved and more economical process was later developed involving the catalytic hydrogenation of o-nitrotoluene in the liquid phase.[6]

Experimental Protocol: Synthesis of o-Tolidine Dihydrochloride (B599025) for Diazotization

This protocol describes the preparation of o-tolidine dihydrochloride from o-tolidine, a common step before its use in dye synthesis.

Materials:

  • o-tolidine

  • Concentrated hydrochloric acid (sp. gr. 1.18)

  • Water

  • Ice

Procedure:

  • In a 1-liter beaker, create a thin paste of 21.2 g (0.1 mole) of o-tolidine with 300 cc of water.

  • Dissolve the paste by adding 20 cc (23.6 g, 0.23 mole) of concentrated hydrochloric acid, warming slightly if necessary.

  • Cool the solution to 10°C with ice and begin mechanical agitation.

  • Add an additional 21 cc (25 g, 0.24 mole) of concentrated hydrochloric acid. This will cause the partial separation of o-tolidine dihydrochloride.[12]

Note: This procedure is for the preparation of the dihydrochloride salt and is a precursor step for subsequent reactions like diazotization.

Synthesis_Workflow cluster_synthesis Synthesis of o-Tolidine from o-Nitrotoluene o-Nitrotoluene o-Nitrotoluene Reduction Reduction o-Nitrotoluene->Reduction  Zinc dust, NaOH or Catalytic Hydrogenation Hydrazotoluene Hydrazotoluene Reduction->Hydrazotoluene Rearrangement Rearrangement Hydrazotoluene->Rearrangement  Dilute Acid o-Tolidine o-Tolidine Rearrangement->o-Tolidine Metabolic_Activation cluster_pathway Metabolic Activation and Carcinogenesis of o-Tolidine o-Tolidine o-Tolidine Metabolic_Activation Metabolic Activation (e.g., N-oxidation) o-Tolidine->Metabolic_Activation Reactive_Metabolites Reactive_Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Binding Covalent Binding Reactive_Metabolites->DNA_Binding DNA_Adducts DNA_Adducts DNA_Binding->DNA_Adducts  to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 3,3'-Dimethylbiphenyl-4,4'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The properties of these materials can be tailored by carefully selecting the monomeric precursors, specifically the aromatic diamine and dianhydride.[1] The incorporation of methyl groups onto the polymer backbone, as with 3,3'-dimethylbiphenyl-4,4'-diamine (o-tolidine), can influence the polymer's solubility, chain packing, and ultimately its physical and thermal properties. These characteristics make such polyimides potential candidates for applications in advanced materials and, in some specialized formulations, as components in drug delivery systems or medical devices where high performance is required.

These notes provide detailed protocols for the synthesis of polyimides using this compound-4,4'-diamine, focusing on the widely practiced two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Synthesis Workflow

The synthesis of polyimides from this compound-4,4'-diamine and a dianhydride typically follows a two-step process. First, a poly(amic acid) is formed by reacting the diamine and dianhydride in a polar aprotic solvent. This is followed by a cyclization step, usually through heating, to form the final polyimide.

Polyimide_Synthesis_Workflow Diamine This compound-4,4'-diamine (Diamine) Reaction Poly(amic acid) Synthesis Diamine->Reaction Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->Reaction Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Stirring at Room Temp. Casting Film Casting PAA->Casting PAA_Film Poly(amic acid) Film Casting->PAA_Film Imidization Thermal Imidization PAA_Film->Imidization Stepwise Heating PI_Film Polyimide Film Imidization->PI_Film

Caption: Two-step synthesis of polyimide film.

Experimental Protocols

Materials
  • This compound-4,4'-diamine

  • Pyromellitic dianhydride (PMDA) or other suitable aromatic dianhydride

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen (N₂) gas, high purity

  • Ethanol (B145695), reagent grade

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plates

  • Doctor blade or casting knife

  • Vacuum oven

Protocol 1: Two-Step Synthesis of Poly(amic acid) and Polyimide Film

This is the most common method for synthesizing polyimides.[3]

Step 1: Synthesis of Poly(amic acid) (PAA) Solution

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of this compound-4,4'-diamine.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a desired solids content (typically 15-20 wt%).[1]

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[1]

  • Gradually add an equimolar amount of the chosen dianhydride (e.g., PMDA) to the stirred solution in small portions to manage the exothermic reaction.[1]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1]

Step 2: Preparation of Polyimide Film via Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[1]

  • Place the cast film in a vacuum oven and subject it to a stepwise heating program for thermal imidization. A typical heating schedule is as follows:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[3]

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.[1]

Protocol 2: One-Step High-Temperature Solution Polymerization

This method is suitable for polyimides that are soluble in the polymerization solvent at high temperatures.[3]

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of this compound-4,4'-diamine in a high-boiling solvent such as nitrobenzene (B124822) or m-cresol.[3][4]

  • Add an equimolar amount of the dianhydride to the solution.

  • Heat the reaction mixture to 180-220°C with continuous stirring.[3]

  • The water generated during the imidization process is continuously removed by azeotropic distillation.

  • After 4-6 hours, the reaction is complete. The polymer solution is then cooled and poured into a non-solvent like ethanol to precipitate the polyimide.[4]

  • The precipitated polymer is filtered, washed with ethanol, and dried in a vacuum oven.[4]

Data Presentation

The properties of polyimides are highly dependent on the specific dianhydride used in the synthesis. The following table summarizes typical properties of polyimides derived from methyl-substituted biphenyl (B1667301) diamines and various dianhydrides. This data provides a representative overview of the expected performance characteristics.

PropertyDianhydrideValueReference
Thermal Properties
Glass Transition Temperature (Tg)Varies251 - 414 °C[5][6]
5% Weight Loss Temperature (TGA)Varies> 450 °C[7]
Mechanical Properties
Tensile StrengthVaries85 - 172.2 MPa[5][8]
Tensile ModulusVaries2.13 - 4.9 GPa[5][8]
Elongation at BreakVaries2.9 - 9.1 %[5][8]
Solubility
BPADA, 6FDASoluble in NMP, DMAc, DMF, DMSO[5]

Note: BPADA = 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; NMP = N-methyl-2-pyrrolidone; DMAc = N,N-dimethylacetamide; DMF = N,N-dimethylformamide; DMSO = Dimethyl sulfoxide.

Logical Relationships in Polyimide Property Tuning

The final properties of the polyimide are a direct consequence of the chemical structures of the diamine and dianhydride monomers. The following diagram illustrates how monomer choice influences key polymer characteristics.

Property_Relationships Monomer Monomer Selection Diamine Diamine Structure (this compound) Monomer->Diamine Dianhydride Dianhydride Structure (Rigid vs. Flexible) Monomer->Dianhydride Solubility Solubility Diamine->Solubility Methyl groups reduce packing Mechanical Mechanical Strength Diamine->Mechanical Dianhydride->Solubility Flexible linkers increase solubility Thermal Thermal Stability (Tg, TGA) Dianhydride->Thermal Rigid backbones increase Tg Dianhydride->Mechanical Optical Optical Properties (e.g., Color) Dianhydride->Optical Alicyclic units reduce color Properties Polymer Properties Solubility->Properties Thermal->Properties Mechanical->Properties Optical->Properties

Caption: Monomer structure influences polymer properties.

Conclusion

The use of this compound-4,4'-diamine in polyimide synthesis offers a pathway to creating high-performance polymers with modified solubility and processing characteristics compared to their non-substituted counterparts. The protocols outlined provide a robust framework for the synthesis and characterization of these materials. By carefully selecting the dianhydride co-monomer, researchers can further tune the thermal, mechanical, and solubility properties to meet the demands of specific applications, ranging from microelectronics to advanced materials for medical or pharmaceutical use.

References

Application Notes and Protocols: 3,3'-Dimethylbiphenyl as a Precursor for Diisocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,3'-dimethylbiphenyl-4,4'-diisocyanate (TODI), a key intermediate in the production of high-performance polyurethanes. The document outlines the multi-step synthesis process, including detailed experimental protocols, and summarizes the key physical and chemical properties of the final product.

Introduction

This compound serves as a crucial precursor for the synthesis of this compound-4,4'-diisocyanate, commonly known as TODI. This aromatic diisocyanate is utilized in the manufacturing of polyurethane elastomers, coatings, and sealants. The synthesis of TODI from this compound is a three-step process that involves:

  • Nitration: The initial step involves the dinitration of this compound to yield 3,3'-dimethyl-4,4'-dinitrobiphenyl.

  • Reduction: The dinitro compound is then reduced to the corresponding diamine, 3,3'-dimethyl-4,4'-diaminobiphenyl.

  • Phosgenation: The final step is the conversion of the diamine to the diisocyanate, TODI, through phosgenation.

This document provides detailed protocols for each of these synthetic steps.

Data Presentation

The physical and chemical properties of the final product, this compound-4,4'-diisocyanate (TODI), are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 91-97-4[1][2]
Molecular Formula C₁₆H₁₂N₂O₂[2]
Molecular Weight 264.28 g/mol [2]
Appearance White to off-white solid
Melting Point 70-72 °C
Boiling Point 195-197 °C at 667 Pa
Purity ≥ 99.0%

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of this compound-4,4'-diisocyanate.

Step 1: Nitration of this compound

This procedure describes the dinitration of this compound to form 3,3'-dimethyl-4,4'-dinitrobiphenyl.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add this compound to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature between 0 and 5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be strictly maintained below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 3,3'-dimethyl-4,4'-dinitrobiphenyl, is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol.

Expected Yield: The yield for the nitration of aromatic compounds can vary, but yields for similar reactions are often in the range of 70-90%.

Step 2: Reduction of 3,3'-Dimethyl-4,4'-dinitrobiphenyl

This protocol details the reduction of the dinitro intermediate to 3,3'-dimethyl-4,4'-diaminobiphenyl using catalytic hydrogenation.

Materials:

  • 3,3'-Dimethyl-4,4'-dinitrobiphenyl

  • Ethanol or other suitable solvent

  • Palladium on Carbon (Pd/C) catalyst (5% or 10%)

  • Hydrogen Gas

  • Filtration aid (e.g., Celite)

Procedure:

  • Charge a hydrogenation vessel with 3,3'-dimethyl-4,4'-dinitrobiphenyl and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst to the mixture.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of filtration aid to remove the catalyst.

  • The filtrate, containing the product, is concentrated under reduced pressure to obtain the crude 3,3'-dimethyl-4,4'-diaminobiphenyl.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: Catalytic hydrogenation reactions are generally high-yielding, often exceeding 90%.

Step 3: Phosgenation of 3,3'-Dimethyl-4,4'-diaminobiphenyl

This protocol describes the conversion of the diamine to the diisocyanate using triphosgene (B27547), a safer alternative to phosgene (B1210022) gas.[3]

Materials:

  • 3,3'-Dimethyl-4,4'-diaminobiphenyl

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous inert solvent (e.g., toluene, chlorobenzene)

  • Inert gas (e.g., nitrogen, argon)

  • A suitable base (e.g., triethylamine, pyridine) - optional, for scavenging HCl

Procedure:

  • In a dry, inert gas-flushed reactor equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 3,3'-dimethyl-4,4'-diaminobiphenyl in the anhydrous solvent.

  • In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent. A molar excess of phosgene equivalents (triphosgene provides 3 equivalents of phosgene) is typically used.

  • Slowly add the triphosgene solution to the stirred solution of the diamine at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the amine N-H stretch and the appearance of the isocyanate -NCO stretch is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure to yield the crude this compound-4,4'-diisocyanate.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Expected Yield: Phosgenation reactions generally proceed with high yields, often in the range of 85-95%.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in these application notes.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Phosgenation A This compound B 3,3'-Dimethyl-4,4'-dinitrobiphenyl A->B HNO₃ / H₂SO₄ C 3,3'-Dimethyl-4,4'-dinitrobiphenyl D 3,3'-Dimethyl-4,4'-diaminobiphenyl C->D H₂ / Pd-C E 3,3'-Dimethyl-4,4'-diaminobiphenyl F This compound-4,4'-diisocyanate (TODI) E->F Triphosgene

Caption: Synthetic pathway for TODI.

Logical_Relationship Precursor This compound Intermediate1 Dinitro Intermediate Precursor->Intermediate1 Nitration Intermediate2 Diamine Intermediate Intermediate1->Intermediate2 Reduction FinalProduct Diisocyanate (TODI) Intermediate2->FinalProduct Phosgenation Application Polyurethane Synthesis FinalProduct->Application

Caption: Precursor to application flow.

References

Application of 3,3'-Dimethylbiphenyl in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethylbiphenyl serves as a versatile precursor in the synthesis of thermotropic liquid crystals, particularly those exhibiting calamitic (rod-like) mesophases. The non-coplanar nature of the biphenyl (B1667301) rings, induced by the methyl groups at the 3 and 3' positions, influences the packing and transition temperatures of the resulting liquid crystalline materials. This core structure can be chemically modified to introduce various mesogenic units, leading to materials with specific electro-optical properties. This document provides detailed protocols for the synthesis of a homologous series of calamitic liquid crystals derived from this compound, along with the characterization data of the key intermediates and final products.

The synthetic strategy involves a multi-step process commencing with the functionalization of the this compound core via Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation, hydrolysis, and subsequent esterification to yield the target liquid crystalline compounds.

Proposed Synthetic Pathway

The overall synthetic route from this compound to the target liquid crystals, 4,4'-bis(4-alkoxybenzoyloxy)-3,3'-dimethylbiphenyl, is a four-step process. The initial Friedel-Crafts acylation introduces acetyl groups at the 4 and 4' positions of the biphenyl core. These ketone functionalities are then converted to ester linkages through a Baeyer-Villiger oxidation. Subsequent hydrolysis of the resulting diacetate yields the key biphenol intermediate. Finally, esterification of this biphenol with various 4-alkoxybenzoic acids produces the desired homologous series of calamitic liquid crystals.

Synthetic Pathway cluster_reagents A This compound B 4,4'-Diacetyl-3,3'-dimethylbiphenyl A->B Friedel-Crafts Acylation C 3,3'-Dimethyl-4,4'-biphenylene diacetate B->C Baeyer-Villiger Oxidation D 3,3'-Dimethyl-4,4'-biphenol C->D Hydrolysis E 4,4'-Bis(4-alkoxybenzoyloxy)- This compound (Liquid Crystal) D->E Esterification R1 Acetyl Chloride, AlCl₃ R2 m-CPBA R3 1. NaOH 2. HCl R4 4-Alkoxybenzoic acid, DCC, DMAP Friedel_Crafts_Workflow A Combine AlCl₃ and 1,2-dichloroethane B Add Acetyl Chloride A->B C Heat to Reflux B->C D Add this compound solution C->D E Reflux for 2.5 h D->E F Cool and Quench with HCl E->F G Work-up F->G H Recrystallize G->H Esterification_Workflow A Dissolve biphenol, acid, and DMAP in DCM B Cool and Add DCC A->B C Stir for 12 h B->C D Filter off DCU C->D E Wash Filtrate D->E F Dry and Concentrate E->F G Purify by Chromatography and Recrystallization F->G

Application Notes and Protocols for the Synthesis of Phosphine Ligands from 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphine (B1218219) ligands are integral to modern organometallic chemistry and homogeneous catalysis.[1] Their remarkable utility is derived from their capacity to coordinate with transition metals, thereby modifying the electronic and steric environment of the metal center. This fine-tuning is critical for achieving high efficiency, selectivity, and functional group tolerance in a vast array of chemical transformations. Bulky and electron-rich phosphine ligands, in particular, have demonstrated exceptional performance in challenging catalytic reactions.[2]

The 3,3'-dimethylbiphenyl scaffold provides a unique platform for the design of novel bidentate phosphine ligands. The methyl groups are expected to enhance the electron-donating properties and solubility of the resulting ligand, while the biphenyl (B1667301) backbone offers a rigid and sterically defined framework. These characteristics are highly desirable for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.

This document provides a detailed protocol for the synthesis of a novel bidentate phosphine ligand, (3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine), starting from this compound. The synthetic strategy involves a four-step sequence: directed ortho-dibromination, dilithiation, phosphination to the corresponding bis(phosphine oxide), and subsequent reduction to the final phosphine ligand. The phosphine oxide intermediate is utilized to circumvent the challenge of phosphine oxidation during purification.[1]

Proposed Synthetic Pathway

The overall synthetic route from this compound to the target bidentate phosphine ligand is depicted below.

G cluster_0 Step 1: Directed Ortho-Dibromination cluster_1 Step 2: Dilithiation cluster_2 Step 3: Phosphination cluster_3 Step 4: Reduction A This compound B 2,2'-Dibromo-3,3'-dimethylbiphenyl A->B Br2, TMEDA, n-BuLi, THF C 2,2'-Dibromo-3,3'-dimethylbiphenyl D (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)dilithium C->D n-BuLi, THF E (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)dilithium F (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide) E->F ClP(O)Ph2 G (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide) H Target Phosphine Ligand G->H HSiCl3, Toluene

Figure 1: Proposed synthetic workflow for the phosphine ligand.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Trichlorosilane (B8805176) is corrosive and moisture-sensitive.

Step 1: Synthesis of 2,2'-Dibromo-3,3'-dimethylbiphenyl

This procedure utilizes a directed ortho-metalation-bromination strategy.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (2.2 eq) to the solution.

  • Slowly add n-BuLi (2.2 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • In a separate flask, prepare a solution of 1,2-dibromoethane (2.5 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly transfer the lithiated biphenyl solution to the 1,2-dibromoethane solution via cannula, keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2,2'-dibromo-3,3'-dimethylbiphenyl.

Step 2: Synthesis of (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)

This step involves a lithium-halogen exchange followed by reaction with an electrophilic phosphorus reagent.

Materials:

  • 2,2'-Dibromo-3,3'-dimethylbiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Diphenylphosphinic chloride (Ph₂P(O)Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2'-dibromo-3,3'-dimethylbiphenyl (1.0 eq) in anhydrous THF in a flame-dried three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2 hours to ensure complete dilithiation.

  • In a separate flask, dissolve diphenylphosphinic chloride (2.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the dilithiated biphenyl solution to the diphenylphosphinic chloride solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude bis(phosphine oxide).

  • The product can be purified by recrystallization or column chromatography.

Step 3: Reduction to (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine)

The final step is the reduction of the phosphine oxide to the desired phosphine ligand.[3]

Materials:

  • (3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)

  • Trichlorosilane (HSiCl₃)

  • Anhydrous toluene

  • Triethylamine (B128534) (Et₃N)

  • Degassed saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Septa

  • Syringes and needles

  • Oil bath

Procedure:

  • Place the bis(phosphine oxide) (1.0 eq) in a flame-dried Schlenk flask under an argon atmosphere.

  • Add anhydrous toluene, followed by triethylamine (4.0 eq).

  • Add trichlorosilane (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Cool the reaction to room temperature and then carefully quench by the slow addition of degassed saturated aqueous sodium bicarbonate solution.

  • Extract the product with toluene.

  • Wash the organic layer with degassed brine and dry over anhydrous Na₂SO₄.

  • Filter the solution under an inert atmosphere and remove the solvent under reduced pressure to yield the final phosphine ligand. The product should be stored under an inert atmosphere to prevent oxidation.

Quantitative Data Summary

The following table summarizes the stoichiometry and reaction conditions for the synthesis. Expected yields are based on similar transformations reported in the literature.

StepReactantMolar Eq.ReagentMolar Eq.SolventTemperature (°C)Time (h)Expected Yield (%)
1This compound1.0n-BuLi/TMEDA2.2THF-78 to RT1660-75
1,2-Dibromoethane2.5
22,2'-Dibromo-3,3'-dimethylbiphenyl1.0n-BuLi2.2THF-78 to RT670-85
Ph₂P(O)Cl2.2
3Bis(phosphine oxide)1.0HSiCl₃4.0Toluene11012-2485-95
Et₃N4.0

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and workflow of the experimental protocol.

G Start Start: this compound Step1 Step 1: Directed Ortho-Dibromination - Metalation with n-BuLi/TMEDA - Bromination with 1,2-dibromoethane Start->Step1 Purify1 Purification 1: Column Chromatography Step1->Purify1 Intermediate1 Intermediate: 2,2'-Dibromo-3,3'-dimethylbiphenyl Purify1->Intermediate1 Step2 Step 2: Phosphination - Dilithiation with n-BuLi - Reaction with Ph2P(O)Cl Intermediate1->Step2 Purify2 Purification 2: Recrystallization/Chromatography Step2->Purify2 Intermediate2 Intermediate: Bis(phosphine oxide) Purify2->Intermediate2 Step3 Step 3: Reduction - Reaction with HSiCl3/Et3N Intermediate2->Step3 Workup Aqueous Workup and Extraction Step3->Workup FinalProduct Final Product: Target Phosphine Ligand Workup->FinalProduct

References

Application Notes and Protocols for Suzuki Coupling with 3-Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction couples an organoboron compound, such as 3-tolylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4] The versatility, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents make the Suzuki coupling a preferred method for constructing complex molecular architectures.[4][5]

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three key elementary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4][6][7] The selection of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for specific substrates.[1][2][8]

Experimental Protocol: Suzuki Coupling of an Aryl Bromide with 3-Tolylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 3-tolylboronic acid. This should be considered a starting point and may require optimization for specific substrates.[1][9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Tolylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/ligand combination)[1][8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv)[1][8][9]

  • Solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane/Water 4:1, or DMF)[1][2][9]

  • Inert gas (Nitrogen or Argon)

  • Anhydrous solvents

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-tolylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[1][9]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Reactions are typically complete within 4-24 hours.[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[1][9]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for a Suzuki coupling reaction with 3-tolylboronic acid. These values can be used as a starting point for reaction optimization.

ParameterValueNotes
Aryl Halide 1.0 equivAryl bromides and iodides are generally more reactive than chlorides.[5][7]
3-Tolylboronic Acid 1.2 - 1.5 equivA slight excess is used to ensure complete consumption of the aryl halide.[1]
Palladium Catalyst 1 - 5 mol%Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like SPhos-Pd-G3.[1][8]
Ligand 2 - 4 mol%Often used with Pd(OAc)₂. Buchwald-type ligands (e.g., SPhos, XPhos) are effective.[8]
Base 2.0 equivCarbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1][8][9]
Solvent 4:1 mixture of organic solvent and waterToluene, 1,4-dioxane, or DMF are common organic solvents.[1][2][9]
Temperature 80 - 100 °CHigher temperatures may be required for less reactive substrates.[1][9]
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine completion.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Aryl Halide, 3-Tolylboronic Acid, Catalyst, Base) B 2. Reaction Setup (Combine reagents in a dry flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with N2/Ar) B->C D 4. Solvent Addition (Add degassed solvent) C->D E 5. Heating & Stirring (80-100 °C) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F G 7. Workup (Quench, extract, and dry) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS, etc.) H->I

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols: Ullmann Reaction for the Synthesis of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the formation of aryl-aryl bonds.[1] The classic Ullmann condensation involves the copper-mediated coupling of two aryl halide molecules to produce a symmetrical biaryl.[1][2] This method is particularly effective for aryl iodides and bromides.[3] This document provides a detailed protocol for the homocoupling of 3-iodotoluene (B1205562) to synthesize 3,3'-dimethylbiphenyl, a reaction of significant interest in the synthesis of complex organic molecules and functional materials. While modern palladium-catalyzed reactions are often preferred for their milder conditions, the Ullmann reaction remains crucial, especially for synthesizing highly substituted biaryls where palladium-based methods may fail.[4][5]

Reaction Scheme

The Ullmann reaction of 3-iodotoluene proceeds as follows:

2 x (3-Iodotoluene) + Cu (activated) --(Heat)--> this compound + CuI₂

Mechanism

The precise mechanism of the classic Ullmann reaction is still debated, but it is generally understood to proceed through organocopper intermediates.[6] A widely accepted pathway involves the following key steps:

  • Formation of an Active Copper(I) Species: Metallic copper reacts with the aryl halide to form an active Cu(I) species.[2]

  • Oxidative Addition: The Cu(I) species undergoes oxidative addition with a molecule of the aryl halide to form an organocopper(III) intermediate, though some theories suggest a Cu(II) pathway.[6][7]

  • Second Aryl Halide Interaction: This intermediate reacts with a second molecule of the aryl halide.

  • Reductive Elimination: The final step is a reductive elimination event that forms the new carbon-carbon bond of the biaryl product and regenerates the active copper species, which can continue the catalytic cycle.[2]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound from 3-iodotoluene.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
3-IodotolueneC₇H₇I218.04Sigma-AldrichPurity ≥ 98%
Copper PowderCu63.55Fisher Scientific< 425 micron, activated
IodineI₂253.81Acros OrganicsFor copper activation
Acetone (B3395972)C₃H₆O58.08VWRACS Grade
Hydrochloric AcidHCl36.46Sigma-AldrichConcentrated (37%)
Toluene (B28343)C₇H₈92.14Fisher ScientificAnhydrous, for extraction
Sodium Sulfate (B86663)Na₂SO₄142.04Sigma-AldrichAnhydrous, for drying
SandSiO₂--Washed and dried

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stir bar and plate

  • Heating mantle with temperature controller

  • Schlenk line or nitrogen/argon gas inlet

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation (simple or fractional)

Protocol 1: Activation of Copper Powder

Reaction efficiency is significantly improved by using activated copper powder to remove surface oxides.[1]

  • In a 250 mL Erlenmeyer flask, suspend 15 g of copper powder in 100 mL of acetone.

  • Add a solution of 2 g of iodine in 50 mL of acetone in small portions while stirring.

  • Stir for 10 minutes until the brown color of iodine disappears.

  • Filter the copper powder and wash it with a solution of 10 mL concentrated HCl in 50 mL of acetone.

  • Wash thoroughly with acetone until the washings are colorless.

  • Dry the activated copper powder under vacuum at 60-80 °C for at least 4 hours. Store under an inert atmosphere.

Protocol 2: Synthesis of this compound

This procedure is adapted from classic Ullmann reaction conditions which employ high temperatures.[1][2][7]

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure the glassware is thoroughly dried.

  • Charging the Flask: Add 10.9 g (0.05 mol) of 3-iodotoluene, 10 g (~0.16 mol) of freshly activated copper powder, and 15 g of dry sand to the flask. The sand acts as a diluent and helps with heat transfer.

  • Reaction Conditions: Begin stirring the mixture and flush the system with nitrogen for 15 minutes. Heat the flask using a heating mantle to 220-230 °C. Maintain this temperature for 4-6 hours. The reaction mixture will darken and become thick.

  • Work-up and Extraction:

    • Cool the flask to room temperature.

    • Add 100 mL of toluene to the solid reaction mixture and stir for 20 minutes to dissolve the organic components.

    • Filter the mixture through a Buchner funnel to remove the copper and copper salts. Wash the solid residue on the filter with an additional 50 mL of hot toluene.

    • Combine the toluene filtrates and transfer them to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any dissolved copper), 50 mL of saturated sodium thiosulfate (B1220275) solution (to remove any unreacted iodine), and 50 mL of brine.

  • Purification:

    • Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solution using a rotary evaporator.

    • The crude product is a dark oil. Purify the oil by vacuum distillation. Collect the fraction boiling at approximately 145-150 °C at 15 mmHg. The expected product, this compound, is a colorless liquid or low-melting solid.[8]

Data Presentation

Summary of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Amount UsedMolesPhysical Properties
Reactant
3-IodotolueneC₇H₇I218.0410.9 g0.05BP: 211.5 °C, Density: 1.698 g/mL
Catalyst
Copper PowderCu63.5510.0 g~0.16Activated, fine powder
Product
This compoundC₁₄H₁₄182.26Theoretical: 4.56 g0.025MP: 5-7 °C, BP: 286-295 °C, Density: 0.999 g/mL[8][9]

Note: Typical yields for the classic Ullmann reaction can be variable and are often in the range of 40-60%.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 3-Iodotoluene Activated Copper Sand setup Assemble Dry Glassware (3-Neck RBF, Condenser) reagents->setup charge Charge Flask setup->charge flush Flush with N2 charge->flush heat Heat to 220-230 °C (4-6 hours) flush->heat cool Cool to RT heat->cool extract Extract with Toluene cool->extract filter Filter to Remove Cu extract->filter wash Wash Filtrate (HCl, Na2S2O3, Brine) filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product Isolate Pure Product distill->product

Caption: Experimental workflow for the Ullmann synthesis of this compound.

Proposed Reaction Mechanism

G Cu0 Cu(0) ArI 2 Ar-I (3-Iodotoluene) CuI Cu(I)-I ArI->CuI Oxidative Addition ArCuI Ar-Cu(I) CuI->ArCuI Ar2CuI Ar-Cu(III)-Ar     |     I ArCuI->Ar2CuI + Ar-I (Oxidative Addition) Ar2CuI->CuI ArAr Ar-Ar (Product) Ar2CuI->ArAr Reductive Elimination Cu0_init Cu(0) Cu0_init->CuI Initial Activation ArI_init Ar-I ArI_init->CuI

Caption: Proposed catalytic cycle for the Ullmann homocoupling reaction.

Safety and Handling

  • 3-Iodotoluene: Is an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Copper Powder: Fine powder can be a respiratory irritant. Handle with care to avoid creating dust.

  • High Temperatures: The reaction is conducted at over 200 °C. Use appropriate shielding and ensure the heating mantle and controller are in good working order.

  • Toluene: Is a flammable solvent with potential health risks. Handle in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory throughout the procedure.

References

Application Notes and Protocols for Polymers Derived from 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from 3,3'-dimethylbiphenyl. The content is designed to guide researchers in exploring this class of polymers for various applications, including advanced materials and drug delivery systems.

Introduction to Polymers from this compound

Polymers derived from this compound are a subclass of aromatic polymers. The biphenyl (B1667301) unit imparts rigidity and thermal stability to the polymer backbone, while the methyl groups can enhance solubility and influence the polymer's morphology. These polymers are typically synthesized through coupling reactions, leading to materials with interesting thermal, mechanical, and photophysical properties. While direct applications are still under exploration, their characteristics suggest potential uses in areas requiring high-performance materials, such as gas separation membranes and matrices for controlled drug release.

Synthesis of Polymers from this compound

The polymerization of this compound can be achieved through several methods, primarily involving the coupling of functionalized monomers. Two common and effective methods are Oxidative Coupling Polymerization and Suzuki Polycondensation.

Oxidative Coupling Polymerization

Oxidative coupling is a direct method to polymerize aromatic compounds. In this process, the this compound monomer is treated with an oxidizing agent and a catalyst to form a poly(p-phenylene)-type structure.

Experimental Protocol: Oxidative Coupling Polymerization of this compound

  • Materials:

    • This compound (monomer)

    • Iron(III) chloride (FeCl₃) (oxidant)

    • Nitromethane (solvent)

    • Chloroform (solvent)

    • Methanol (B129727) (for precipitation)

  • Procedure:

    • In a dry three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.82 g, 10 mmol) in 50 mL of chloroform.

    • In a separate flask, prepare a solution of FeCl₃ (6.48 g, 40 mmol) in 50 mL of nitromethane.

    • Slowly add the FeCl₃ solution to the monomer solution under a nitrogen atmosphere with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 24 hours. The solution will become dark and viscous.

    • Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

    • Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.

    • Dry the polymer in a vacuum oven at 60°C for 24 hours.

G cluster_prep Monomer and Oxidant Preparation Monomer Dissolve this compound in Chloroform Polymerization Polymerization (Room Temperature, 24h, N2) Monomer->Polymerization Oxidant Dissolve FeCl3 in Nitromethane Oxidant->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Dry under Vacuum (60°C, 24h) Washing->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Conceptual pathway for a drug delivery system using nanoparticles from this compound polymers.

Characterization of Drug-Loaded Nanoparticles
  • Dynamic Light Scattering (DLS): To determine the size, size distribution, and polydispersity of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.

Table 2: Expected Characteristics of Drug-Loaded Nanoparticles

ParameterExpected Value/RangeCharacterization Technique
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVZeta Potential Analyzer
Drug Loading Content (DLC %) 1 - 10%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %) > 70%UV-Vis Spectroscopy / HPLC

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).

  • All synthesis and handling of solvents should be performed in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

Polymers derived from this compound represent a promising class of materials with tunable properties. The protocols and data presented here provide a foundation for researchers to synthesize and characterize these polymers and explore their potential in various applications, including the development of novel drug delivery systems. Further research is warranted to fully elucidate the structure-property relationships and optimize their performance for specific applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,3'-Dimethylbiphenyl. As a non-polar aromatic hydrocarbon, this compound is well-suited for reversed-phase HPLC. This document provides a comprehensive protocol covering column selection, mobile phase optimization, and system suitability criteria. The methodologies are designed to be adaptable for quality control, impurity profiling, and research applications.

Introduction

This compound is a biphenyl (B1667301) derivative with two methyl groups. Accurate and precise quantification of this compound is crucial in various fields, including chemical synthesis, environmental analysis, and as a potential impurity in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such non-polar compounds. The development of an efficient HPLC method requires careful consideration of the analyte's physicochemical properties and the chromatographic conditions. This application note presents a detailed protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC₁₄H₁₄[1][2][3][4]
Molecular Weight182.26 g/mol [2][3][4]
AppearanceLiquid
Melting Point5-7 °C[1]
Boiling Point286 °C at 713 mmHg[1]
Density0.999 g/mL at 25 °C[1]
PolarityNon-polar, Hydrophobic[5][6]
UV Absorbance Maxima~250 nm

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to method validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Verification Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (Reversed-Phase: C18 or Biphenyl) Analyte_Properties->Column_Selection Detector_Wavelength Detector Wavelength Selection (UV-Vis Spectrum) Analyte_Properties->Detector_Wavelength Mobile_Phase_Screening Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column_Selection->Mobile_Phase_Screening Gradient_Development Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Development Flow_Rate Flow Rate Adjustment Gradient_Development->Flow_Rate Column_Temperature Column Temperature Evaluation Flow_Rate->Column_Temperature Injection_Volume Injection Volume Optimization Column_Temperature->Injection_Volume System_Suitability System Suitability Testing (SST) Injection_Volume->System_Suitability Method_Validation Method Validation (Linearity, Precision, Accuracy) System_Suitability->Method_Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade phosphoric acid (for pH adjustment, if necessary)

Instrumentation and Chromatographic Conditions

The following provides a starting point for method development. Optimization will be required.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD detector
Column Kinetex 2.6 µm Biphenyl, 100 Å, 100 x 4.6 mm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 60% B; 1-8 min: 60-95% B; 8-10 min: 95% B; 10.1-12 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 250 nm

Rationale for Selection:

  • Column: A Biphenyl stationary phase is chosen for its enhanced selectivity towards aromatic compounds through π-π interactions, potentially offering better resolution compared to a standard C18 column.[5][7][8][9] The core-shell particle technology of the Kinetex column provides high efficiency at lower backpressures.

  • Mobile Phase: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[10][11] A gradient is employed to ensure efficient elution and good peak shape for any potential impurities.

  • Detection Wavelength: The UV spectrum of this compound shows a significant absorbance around 250 nm, providing good sensitivity.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with mobile phase B (acetonitrile).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (preferably acetonitrile) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[12][13][14][15]

SST Protocol
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution (100 µg/mL) six times.

  • Evaluate the system suitability parameters against the acceptance criteria.

System Suitability Parameters and Acceptance Criteria
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.2%

Hypothetical Experimental Data

The following tables represent typical data that would be generated during method validation.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
10125.3
25310.8
50622.1
1001245.7
1501868.9
Correlation Coefficient (r²) ≥ 0.999
Precision (Repeatability)
  • Concentration: 100 µg/mL

  • Number of Injections: 6

InjectionRetention Time (min)Peak Area (mAU*s)
16.521248.1
26.511239.5
36.521255.3
46.531242.9
56.511260.2
66.521247.6
Mean 6.52 1248.9
Standard Deviation 0.008 7.8
%RSD 0.12% 0.62%

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_Prep Prepare Mobile Phases (A: Water, B: ACN) System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration Standard_Prep Prepare Standard Solutions SST_Injections Inject Standard (n=6) for System Suitability Standard_Prep->SST_Injections Sample_Prep Prepare and Filter Sample Sample_Injections Inject Samples Sample_Prep->Sample_Injections System_Equilibration->SST_Injections Check_SST Verify SST Parameters SST_Injections->Check_SST Integration Integrate Peaks Sample_Injections->Integration Check_SST->Sample_Injections If SST passes Quantification Quantify this compound Integration->Quantification

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and robust starting point for the development of an HPLC method for the analysis of this compound. The use of a Biphenyl stationary phase with a water/acetonitrile gradient offers excellent potential for the selective and sensitive quantification of this compound. The provided protocols for method development, system suitability, and sample preparation are intended to guide researchers in establishing a reliable analytical method suitable for their specific needs. Further method validation according to ICH guidelines is recommended to ensure the method is fit for its intended purpose in a regulated environment.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethylbiphenyl is a biphenyl (B1667301) derivative with methyl groups substituted at the 3 and 3' positions. Understanding its behavior under mass spectrometry, particularly its fragmentation pattern, is crucial for its identification and characterization in complex mixtures, which is a common requirement in pharmaceutical development, environmental analysis, and materials science. This document provides detailed application notes on the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, a standard experimental protocol for its analysis, and a visualization of its fragmentation pathway.

Molecular Structure and Properties

  • Compound Name: this compound

  • Synonyms: m,m'-Bitolyl, 3,3'-Ditolyl[1]

  • CAS Registry Number: 612-75-9[1]

  • Molecular Formula: C₁₄H₁₄[1]

  • Molecular Weight: 182.26 g/mol [1]

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺•), which then undergoes a series of bond cleavages to produce various fragment ions.

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of methyl groups and rearrangements.

Data Presentation: Key Fragment Ions

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their relative intensities, and the proposed neutral loss. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonProposed Neutral LossRelative Intensity (%)
182[C₁₄H₁₄]⁺• (Molecular Ion)-100.0
167[C₁₃H₁₁]⁺CH₃85.1
165[C₁₃H₉]⁺CH₃ + H₂30.6
152[C₁₂H₈]⁺•2CH₃21.3
89[C₇H₅]⁺C₇H₉8.0
83[C₆H₁₁]⁺C₈H₃7.4
76[C₆H₄]⁺•C₈H₁₀10.1
63[C₅H₃]⁺C₉H₁₁8.5
51[C₄H₃]⁺C₁₀H₁₁8.8

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of 100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-400

  • Scan Speed: 1000 amu/s

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) to confirm the identity of the compound.

  • Analyze the fragmentation pattern to support the structural elucidation.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound (C₁₄H₁₄) m/z = 182 M_ion [C₁₄H₁₄]⁺• (Molecular Ion) m/z = 182 M->M_ion - e⁻ frag1 [C₁₃H₁₁]⁺ m/z = 167 M_ion->frag1 - •CH₃ frag3 [C₁₂H₈]⁺• m/z = 152 M_ion->frag3 - 2 •CH₃ frag2 [C₁₃H₉]⁺ m/z = 165 frag1->frag2 - H₂

Caption: Proposed EI fragmentation pathway of this compound.

Interpretation of Fragmentation

The fragmentation of aromatic compounds is often characterized by stable molecular ions due to the delocalization of the charge within the aromatic system.[2] For alkyl-substituted aromatic compounds, cleavage of the bond beta to the aromatic ring is a common fragmentation pathway.

  • Molecular Ion (m/z 182): The base peak in the spectrum is the molecular ion [C₁₄H₁₄]⁺•, indicating the relatively high stability of the biphenyl ring system.

  • Loss of a Methyl Radical (m/z 167): A prominent peak is observed at m/z 167, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. This results in the formation of the [C₁₃H₁₁]⁺ ion. This is a typical fragmentation for methylated aromatic compounds.

  • Loss of a Hydrogen Molecule (m/z 165): The fragment at m/z 165 arises from the loss of a hydrogen molecule (H₂) from the [C₁₃H₁₁]⁺ ion. This subsequent fragmentation suggests a rearrangement to a more stable, possibly cyclized, structure.

  • Loss of Two Methyl Radicals (m/z 152): The peak at m/z 152 corresponds to the loss of both methyl groups from the molecular ion, forming the biphenyl radical cation [C₁₂H₈]⁺•.

The other smaller fragments observed at lower m/z values are likely due to further cleavage of the biphenyl ring structure.

Conclusion

The mass spectrum of this compound is distinguished by a stable molecular ion and characteristic losses of methyl radicals and hydrogen molecules. The provided GC-MS protocol offers a reliable method for its analysis. These application notes serve as a valuable resource for researchers and scientists in identifying and characterizing this compound in various analytical applications.

References

Application Notes and Protocols for the Functionalization of 3,3'-Dimethylbiphenyl at the Methyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the methyl groups of 3,3'-dimethylbiphenyl, a key structural motif in various fields, including materials science and medicinal chemistry. The following sections detail procedures for selective oxidation and benzylic bromination, offering pathways to synthesize valuable derivatives such as dicarboxylic acids, monocarboxylic acids, and bis(bromomethyl) compounds.

Oxidation of Methyl Groups

The methyl groups of this compound can be oxidized to carboxylic acids. The extent of oxidation, yielding either the mono- or di-carboxylic acid, can be controlled by the reaction conditions.

Synthesis of Biphenyl-3,3'-dicarboxylic Acid (Di-oxidation)

Complete oxidation of both methyl groups is typically achieved using a multi-component catalyst system at elevated temperatures.

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference/Note
Catalyst System Cobalt (Co), Manganese (Mn), and Bromine (Br) source[1]
Solvent Acetic Acid[1]
Oxidizing Agent Air or Oxygen[1]
Temperature 150 - 210 °C[1]
Product Yield >95 wt% of the corresponding dicarboxylic acid[1]

Experimental Protocol:

  • Reactor Setup: To a high-pressure reactor equipped with a stirrer, gas inlet, and condenser, add this compound, acetic acid, and the catalyst components (e.g., cobalt acetate (B1210297), manganese acetate, and sodium bromide).

  • Reaction Execution: Pressurize the reactor with air or oxygen and heat the mixture to the desired temperature (150-210 °C) with vigorous stirring.[1]

  • Monitoring: The reaction progress can be monitored by techniques such as HPLC by analyzing the disappearance of the starting material and the formation of the dicarboxylic acid.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. The product, biphenyl-3,3'-dicarboxylic acid, often precipitates from the acetic acid solution upon cooling.

  • Purification: The solid product can be collected by filtration, washed with fresh acetic acid and then water to remove residual catalysts and solvent. Further purification can be achieved by recrystallization.

Selective Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-carboxylic Acid (Mono-oxidation)

Selective oxidation to the mono-carboxylic acid is more challenging due to the similar reactivity of the two methyl groups. Careful control of reaction conversion is key to maximizing the yield of the mono-acid.[2]

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference/Note
Catalyst System Cobalt (II) acetate or a combination of Co(II) and Mn(II) acetates[2]
Solvent Acetic Acid[2]
Oxidizing Agent Air[2]
Temperature 100 - 150 °C[2]
Conversion Control Total conversion limited to 30-45% to maximize mono-acid yield[2]

Experimental Protocol:

  • Reactor Setup: In a reactor equipped with a stirrer, gas inlet, and condenser, dissolve this compound in acetic acid. Add the cobalt and manganese acetate catalysts.

  • Reaction Execution: Heat the solution to 100-150 °C and bubble air through the mixture with vigorous stirring.[2]

  • Monitoring and Control: Monitor the reaction progress closely using HPLC. It is critical to stop the reaction when the total conversion of this compound is between 30% and 45% to achieve the highest selectivity for the mono-carboxylic acid.[2]

  • Work-up: Once the target conversion is reached, cool the reaction mixture. The product mixture will contain unreacted starting material, the desired mono-carboxylic acid, and some di-carboxylic acid.

  • Purification: The separation of the mono-acid from the starting material and di-acid can be challenging. Techniques such as fractional crystallization or column chromatography may be required. The 3,3'-mono-acid has been noted to be difficult to precipitate from the product mixture.[2]

Logical Workflow for Oxidation of this compound

oxidation_workflow start This compound di_oxidation Di-oxidation start->di_oxidation Co/Mn/Br catalyst, Acetic Acid, 150-210°C, Air/O2 mono_oxidation Mono-oxidation start->mono_oxidation Co(OAc)2 / Mn(OAc)2, Acetic Acid, 100-150°C, Air, Controlled Conversion (30-45%) di_acid Biphenyl-3,3'-dicarboxylic Acid di_oxidation->di_acid mono_acid 3'-Methyl-[1,1'-biphenyl]-3-carboxylic Acid mono_oxidation->mono_acid

Caption: Oxidation pathways of this compound.

Benzylic Bromination of Methyl Groups

The methyl groups of this compound can be readily brominated using free-radical conditions to yield mono- and bis(bromomethyl) derivatives, which are versatile intermediates for further functionalization.

Synthesis of 3,3'-Bis(bromomethyl)biphenyl (Di-bromination)

The exhaustive bromination of both methyl groups is achieved using an excess of a brominating agent and a radical initiator.

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference/Note
Brominating Agent N-Bromosuccinimide (NBS) or Dibromohydantoin[3][4]
Radical Initiator Azobisisobutyronitrile (AIBN) or Light (e.g., sunlight)[3][4]
Solvent Dichloromethane (B109758), Chloroform, or Carbon Tetrachloride[3][4]
Temperature 0 - 80 °C (depending on solvent and initiator)[3]
Molar Ratio (Brominating Agent:Substrate) >2.0Inferred for di-substitution
Yield High (e.g., >85% for similar compounds)[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add the brominating agent (e.g., N-bromosuccinimide, >2.0 equivalents) and the radical initiator (e.g., AIBN, catalytic amount). If using photo-initiation, ensure the flask is irradiated with a suitable light source.[3]

  • Reaction Execution: Heat the mixture to reflux if using a thermal initiator, or maintain at a lower temperature (e.g., 0-20 °C) for photo-initiation.[3][4]

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the dibrominated product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate sequentially with an aqueous solution of sodium bicarbonate and water.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).[4]

Selective Synthesis of 3-(Bromomethyl)-3'-methylbiphenyl (Mono-bromination)

Selective mono-bromination can be achieved by carefully controlling the stoichiometry of the brominating agent.

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference/Note
Brominating Agent N-Bromosuccinimide (NBS)Stoichiometrically controlled
Radical Initiator Azobisisobutyronitrile (AIBN) or Light
Solvent Dichloromethane or Carbon Tetrachloride
Temperature 0 - 80 °C
Molar Ratio (Brominating Agent:Substrate) ~1.0For mono-substitution
Product Mixture Will likely contain starting material, mono-, and di-brominated products

Experimental Protocol:

  • Reaction Setup: Follow the same setup as for the di-bromination.

  • Reagent Addition: Add approximately 1.0 equivalent of the brominating agent (e.g., NBS) and a catalytic amount of a radical initiator.

  • Reaction Execution and Monitoring: Proceed as with the di-bromination, carefully monitoring the formation of the mono-brominated product to avoid over-bromination.

  • Work-up and Purification: The work-up procedure is the same as for the di-bromination. Purification will be more challenging due to the presence of a mixture of products. Flash column chromatography is likely required to isolate the desired mono-brominated compound.

Experimental Workflow for Benzylic Bromination

bromination_workflow cluster_di Di-bromination cluster_mono Mono-bromination start This compound reagents_di reagents_di start->reagents_di >2.0 eq. NBS reagents_mono reagents_mono start->reagents_mono ~1.0 eq. NBS reagents Add Brominating Agent (e.g., NBS) and Radical Initiator (e.g., AIBN/Light) reaction Reaction at Appropriate Temperature workup Work-up: - Filter - Wash with NaHCO3(aq) - Wash with H2O reaction->workup reaction->workup Chromatography purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize or Chromatography workup->purification purification_mono purification_mono workup->purification_mono Chromatography di_bromo 3,3'-Bis(bromomethyl)biphenyl purification->di_bromo mono_bromo 3-(Bromomethyl)-3'-methylbiphenyl reagents_di->reaction reagents_mono->reaction Chromatography purification_mono->mono_bromo

Caption: Workflow for di- and mono-bromination.

Synthesis of Biphenyl-3,3'-dicarbaldehyde

The direct oxidation of the methyl groups to aldehydes is challenging. A more reliable two-step synthesis proceeds via the bis(bromomethyl) intermediate.

Reaction Pathway:

Step 1: Hydrolysis of 3,3'-Bis(bromomethyl)biphenyl to 3,3'-Bis(hydroxymethyl)biphenyl

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 3,3'-bis(bromomethyl)biphenyl in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water.

  • Reagent Addition: Add a weak base, such as sodium bicarbonate or calcium carbonate, to neutralize the HBr formed during the reaction.

  • Reaction Execution: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diol, which can be purified by recrystallization or chromatography.

Step 2: Oxidation of 3,3'-Bis(hydroxymethyl)biphenyl to Biphenyl-3,3'-dicarbaldehyde

Experimental Protocol:

  • Reaction Setup: Dissolve 3,3'-bis(hydroxymethyl)biphenyl in a suitable solvent such as dichloromethane or acetone.

  • Oxidant Addition: Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), in portions with stirring at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts, washing with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude dicarbaldehyde can be purified by column chromatography or recrystallization.

Signaling Pathway Diagram for Dicarbaldehyde Synthesis

dicarbaldehyde_synthesis start This compound dibromide 3,3'-Bis(bromomethyl)biphenyl start->dibromide Benzylic Bromination diol 3,3'-Bis(hydroxymethyl)biphenyl dibromide->diol Hydrolysis (e.g., NaHCO3, H2O/Acetone) dialdehyde Biphenyl-3,3'-dicarbaldehyde diol->dialdehyde Mild Oxidation (e.g., PCC or MnO2)

Caption: Synthetic pathway to biphenyl-3,3'-dicarbaldehyde.

References

The Role of Axially Chiral Biphenyls in Asymmetric Catalysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Axially chiral biaryl phosphines represent a cornerstone in the field of asymmetric catalysis. Their unique C₂-symmetric scaffold, characterized by restricted rotation around the biphenyl (B1667301) bond, creates a well-defined and highly effective chiral environment for a multitude of metal-catalyzed enantioselective transformations. While the specific role of ligands derived from a 3,3'-dimethylbiphenyl core is not extensively documented in peer-reviewed literature, the broader class of substituted biphenyl phosphines, such as MeO-BIPHEP and SYNPHOS, have demonstrated exceptional performance in asymmetric hydrogenation and other carbon-carbon bond-forming reactions. These ligands are instrumental in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.

This document provides detailed application notes and experimental protocols for a representative and well-established chiral biphenyl diphosphine ligand, (R)-(+)-6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), to illustrate the principles and practices of utilizing this class of ligands in asymmetric catalysis.

Application Notes

Chiral biphenyl diphosphine ligands, particularly those with substitution at the ortho-positions to the phosphino (B1201336) groups, are privileged ligands in asymmetric catalysis. The atropisomeric chirality of the biphenyl backbone, combined with the steric and electronic properties of the substituents, allows for fine-tuning of the catalyst's reactivity and enantioselectivity.

Key Applications:

  • Asymmetric Hydrogenation: Ruthenium and Rhodium complexes of chiral biphenyl phosphines are highly effective for the enantioselective hydrogenation of a wide range of prochiral substrates, including ketones, olefins, and imines. These reactions provide access to chiral alcohols, alkanes, and amines with high enantiomeric excess (ee). For instance, Ru(II) complexes of ligands like SYNPHOS and DIFLUORPHOS have been successfully employed in the asymmetric hydrogenation of various ketones and olefins, demonstrating complementary enantioselectivity based on the electronic properties of the ligand and substrate.[1]

  • Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, can be rendered enantioselective through the use of chiral biphenyl phosphine (B1218219) ligands. These methods are powerful tools for the synthesis of complex chiral molecules.

  • Other Enantioselective Transformations: This class of ligands has also found application in other important reactions such as asymmetric allylic alkylation, Diels-Alder reactions, and conjugate additions.

Mechanism of Action in Asymmetric Hydrogenation:

In a typical Ru-catalyzed asymmetric hydrogenation of a ketone, the chiral diphosphine ligand coordinates to the ruthenium center, creating a chiral pocket. The ketone substrate then coordinates to the metal. The stereochemical outcome of the reaction is determined by the facial selectivity of hydride transfer from the metal to the carbonyl carbon, which is dictated by the steric and electronic interactions between the substrate and the chiral ligand.

Quantitative Data Summary

The following table summarizes the performance of a representative chiral biphenyl phosphine ligand, (R)-MeO-BIPHEP, in the ruthenium-catalyzed asymmetric hydrogenation of various β-ketoesters.

EntrySubstrate (β-Ketoester)Catalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
1Methyl 3-oxo-3-phenylpropanoate[Ru((R)-MeO-BIPHEP)Br₂]200:140252410095.2[2]
2Ethyl 3-oxobutanoate[Ru((R)-MeO-BIPHEP)Br₂]200:140252410098.5[2]
3Ethyl 3-oxo-4-phenylbutanoate[Ru((R)-MeO-BIPHEP)Br₂]200:140252410097.3[2]
4Methyl 3-oxopentanoate[Ru((R)-MeO-BIPHEP)Br₂]200:140252410098.1[2]

Experimental Protocols

Protocol 1: In Situ Preparation of the [Ru((R)-MeO-BIPHEP)Br₂] Catalyst

This protocol describes the preparation of the active ruthenium catalyst for asymmetric hydrogenation.

Materials:

  • (R)-(+)-6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP)

  • [Ru(1,5-cyclooctadiene)(η³-(CH₂)₂CCH₃)₂]

  • Anhydrous, degassed acetone (B3395972)

  • Methanolic HBr solution (0.18 M)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, place (R)-MeO-BIPHEP (0.011 mmol) and [Ru(1,5-cyclooctadiene)(η³-(CH₂)₂CCH₃)₂] (3.2 mg, 0.01 mmol).

  • Add 1 mL of degassed, anhydrous acetone to the flask.

  • To the resulting suspension, add a methanolic solution of HBr (122 μL, 0.18 M, 0.022 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes. An orange suspension should form, indicating the formation of the catalyst complex.

  • Remove the solvent under vacuum to yield the catalyst as an orange solid. This catalyst is typically used immediately in the subsequent hydrogenation step.[3]

Protocol 2: Asymmetric Hydrogenation of a β-Ketoester

This protocol details the asymmetric hydrogenation of methyl 3-oxo-3-phenylpropanoate using the pre-formed catalyst.

Materials:

  • [Ru((R)-MeO-BIPHEP)Br₂] catalyst (from Protocol 1)

  • Methyl 3-oxo-3-phenylpropanoate

  • Anhydrous, degassed methanol (B129727)

  • High-pressure autoclave with a glass liner

  • Hydrogen gas (high purity)

Procedure:

  • To the Schlenk flask containing the freshly prepared [Ru((R)-MeO-BIPHEP)Br₂] catalyst (0.01 mmol), add methyl 3-oxo-3-phenylpropanoate (2.0 mmol) under an argon atmosphere.

  • Add 5 mL of anhydrous, degassed methanol to dissolve the substrate and catalyst.

  • Transfer the resulting solution to a glass liner and place it inside a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 40 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with argon.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

  • The enantiomeric excess (ee) of the product, methyl 3-hydroxy-3-phenylpropanoate, is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[2]

Visualizations

Ligand_Structure cluster_ligand (R)-MeO-BIPHEP Ligand P1 P(Ph)₂ Biphenyl P2 P(Ph)₂ OMe1 OMe OMe2 OMe

Caption: General structure of an (R)-MeO-BIPHEP ligand.

Catalytic_Cycle Catalyst [Ru(PP)X₂] Intermediate1 [Ru(PP)(S)X₂] Catalyst->Intermediate1 + Substrate Substrate Ketone (S) H2 H₂ Intermediate2 [Ru(P*P)(H)₂(S)] Product Chiral Alcohol (P) Intermediate1->Intermediate2 + H₂ Intermediate2->Catalyst Intermediate2->Product - Catalyst

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: [Ru] + Chiral Ligand Start->Catalyst_Prep Reaction_Setup Reaction Setup: Catalyst + Substrate + Solvent Catalyst_Prep->Reaction_Setup Hydrogenation Asymmetric Hydrogenation: Pressurize with H₂ Reaction_Setup->Hydrogenation Workup Reaction Work-up: Solvent Removal Hydrogenation->Workup Analysis Analysis: Conversion (NMR), ee (HPLC/GC) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric hydrogenation.

References

Synthesis of Chiral Ligands from 3,3'-Dimethylbiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from the 3,3'-dimethylbiphenyl scaffold. The synthesis of atropisomeric biaryl ligands is of significant interest in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. While direct functionalization of this compound presents challenges, this guide outlines a robust and reliable multi-step synthetic pathway commencing with the construction of a key biphenyl (B1667301) intermediate, followed by chiral resolution and subsequent derivatization into valuable phosphine-based chiral ligands.

Introduction

Axially chiral biaryl compounds, which possess chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, are a privileged class of ligands in asymmetric catalysis. The this compound framework, when appropriately substituted at the 2,2' and 6,6' positions, can give rise to stable atropisomers. These ligands have found applications in a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

This guide details a synthetic route that circumvents the difficulties of direct selective functionalization of this compound. The strategy involves the initial synthesis of a racemic, functionalized biphenol, which is then resolved to yield enantiopure building blocks for the final ligand synthesis.

Overall Synthetic Workflow

The synthesis of chiral ligands from a this compound scaffold can be conceptualized in the following three key stages:

  • Synthesis of a Racemic Biphenol Intermediate: The initial step involves the construction of the core biphenyl structure with appropriate functional groups for subsequent resolution and derivatization.

  • Chiral Resolution: The racemic intermediate is separated into its constituent enantiomers to yield an optically pure precursor.

  • Synthesis of the Chiral Ligand: The enantiomerically pure intermediate is then converted into the target chiral ligand, such as a diphosphine or a phosphoramidite.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Ligand Synthesis racemic_diol Racemic 2,2'-Dihydroxy-6,6'-dimethylbiphenyl chiral_diol Enantiopure (R)-2,2'-Dihydroxy-6,6'-dimethylbiphenyl racemic_diol->chiral_diol Resolution chiral_ligand Chiral Diphosphine Ligand (e.g., BIPHEMP) chiral_diol->chiral_ligand Derivatization

Caption: Overall workflow for the synthesis of chiral ligands.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2,2'-Dihydroxy-6,6'-dimethylbiphenyl

This protocol describes the synthesis of the key racemic biphenol intermediate via an Ullmann coupling reaction.

Reaction Scheme:

Materials:

Procedure:

  • A flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with activated copper powder (2.5 equivalents).

  • Anhydrous DMF is added to the flask, and the suspension is heated to 120 °C with vigorous stirring.

  • A solution of 2-iodo-3-methylphenol (1.0 equivalent) in anhydrous DMF is added dropwise to the heated copper suspension over 1 hour.

  • After the addition is complete, the reaction mixture is stirred at 120 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is washed with ethyl acetate.

  • The combined filtrate is diluted with water and acidified with concentrated HCl to pH ~2.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl as a white solid.

Quantitative Data:

ParameterValue
Typical Yield60-70%
Melting Point164-166 °C
Protocol 2: Chiral Resolution of 2,2'-Dihydroxy-6,6'-dimethylbiphenyl

This protocol details the separation of the racemic diol into its enantiomers using a chiral resolving agent.[1]

Method: Diastereomeric salt formation with a chiral amidine.

Materials:

  • Racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl

  • Chiral amidine resolving agent (e.g., derived from dehydroabietic acid)[1]

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl (1.0 equivalent) in ethyl acetate.

  • Add a solution of the chiral amidine resolving agent (0.5 equivalents) in ethyl acetate to the diol solution.

  • Allow the mixture to stand at room temperature for crystallization to occur.

  • Collect the crystalline diastereomeric salt by filtration.

  • To isolate the enantiopure diol, suspend the diastereomeric salt in a mixture of diethyl ether and 1 M HCl.

  • Stir the mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure (R)-2,2'-dihydroxy-6,6'-dimethylbiphenyl.

Quantitative Data:

ParameterValueReference
Yield of (R)-diol salt58%[1]
Enantiomeric Excess (ee)>99%[1]
Protocol 3: Synthesis of a Chiral Diphosphine Ligand (BIPHEMP Analogue)

This protocol describes the conversion of the enantiopure diol into a chiral diphosphine ligand, exemplified by a BIPHEMP-type structure. The synthesis proceeds via a di-iodo intermediate.

Ligand_Synthesis cluster_0 Step 1: Iodination cluster_1 Step 2: Phosphination chiral_diol (R)-Diol diiodo (R)-2,2'-Diiodo-6,6'-dimethylbiphenyl chiral_diol->diiodo Iodination (e.g., via triflate) phosphine (R)-BIPHEMP diiodo->phosphine Lithiation & Quench with ClPPh₂

Caption: Synthesis of a chiral diphosphine ligand from the enantiopure diol.

Part A: Synthesis of (R)-2,2'-Diiodo-6,6'-dimethylbiphenyl

This step can be achieved by converting the diol to a bis(triflate) followed by reaction with sodium iodide.

Materials:

  • (R)-2,2'-Dihydroxy-6,6'-dimethylbiphenyl

  • Triflic anhydride (B1165640) (Tf₂O)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene, anhydrous

Procedure:

  • To a solution of (R)-2,2'-dihydroxy-6,6'-dimethylbiphenyl (1.0 equivalent) and pyridine (2.5 equivalents) in anhydrous DCM at 0 °C, add triflic anhydride (2.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with DCM. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to give the crude bis(triflate).

  • To a mixture of the crude bis(triflate), NaI (4.0 equivalents), and CuI (0.2 equivalents) in anhydrous toluene, add DMEDA (0.4 equivalents).

  • Heat the mixture to 110 °C and stir for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Purify the crude product by column chromatography to yield (R)-2,2'-diiodo-6,6'-dimethylbiphenyl.

Part B: Synthesis of (R)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP) [2]

Materials:

  • (R)-2,2'-Diiodo-6,6'-dimethylbiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (ClPPh₂)

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • A flame-dried Schlenk flask under argon is charged with (R)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.0 equivalent) and dissolved in anhydrous diethyl ether.

  • The solution is cooled to -78 °C.

  • n-Butyllithium (2.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Chlorodiphenylphosphine (2.2 equivalents) is added dropwise at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford (R)-BIPHEMP.

Quantitative Data:

ParameterValueReference
Yield of (R)-BIPHEMP from di-iodo precursorTypically >80%[2]
Optical Purity>99% ee

Conclusion

The synthetic route detailed in these application notes provides a reliable and adaptable methodology for the preparation of valuable chiral ligands based on the this compound scaffold. By employing a strategy of synthesizing and resolving a key biphenol intermediate, enantiomerically pure ligands can be accessed for application in a wide array of asymmetric catalytic transformations, which are critical in the development of pharmaceuticals and other fine chemicals. The provided protocols offer a solid foundation for researchers to produce these important ligands and explore their catalytic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3'-Dimethylbiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling synthesis of this compound?

Low yields in the synthesis of this compound via Suzuki coupling can often be attributed to several key factors:

  • Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for the coupling of two sterically hindered tolyl groups.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base and solvent play a significant role and often require careful optimization.

  • Side Reactions: The formation of byproducts through homocoupling of the boronic acid or dehalogenation of the aryl halide can significantly reduce the yield of the desired product.

  • Reagent Quality: The purity of the starting materials, particularly the 3-tolylboronic acid and the 3-halotoluene, is crucial. Impurities can interfere with the catalytic cycle.

  • Presence of Oxygen: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of solvents and reaction vessels can lead to catalyst deactivation.

Q2: Which aryl halide, 3-bromotoluene (B146084) or 3-iodotoluene (B1205562), is generally preferred for this reaction?

In Suzuki-Miyaura coupling reactions, the reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[1] Therefore, 3-iodotoluene is typically more reactive than 3-bromotoluene and may lead to higher yields or allow for milder reaction conditions. However, 3-bromotoluene is often more readily available and less expensive, making it a common choice. The optimal choice may depend on the specific catalytic system and desired reaction kinetics.

Q3: What are the common side products to look out for in this reaction?

The primary side products to be aware of are:

  • 3,3'-Bitolyl (Homocoupling Product): This results from the coupling of two molecules of 3-tolylboronic acid.

  • Toluene (Protodeboronation Product): The boronic acid group on 3-tolylboronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.

  • Toluene (Hydrodehalogenation Product): The halogen atom of 3-halotoluene can be replaced by a hydrogen atom.

Monitoring the reaction mixture by techniques such as TLC, GC-MS, or LC-MS can help in identifying the formation of these byproducts.

Troubleshooting Guide

Problem 1: Low or no conversion of starting materials.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst is of high quality. For Pd(II) precatalysts, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] The use of bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., XPhos, SPhos), can often improve catalyst activity and stability, especially for sterically hindered substrates.[3]

  • Possible Cause: Inappropriate base.

    • Solution: The base is crucial for the transmetalation step. The choice of base can be solvent-dependent. If using a common base like K₂CO₃ with low success, consider screening other bases such as Cs₂CO₃, K₃PO₄, or KF. Ensure the base is finely powdered to maximize its surface area.

  • Possible Cause: Insufficient temperature.

    • Solution: Suzuki couplings, especially with less reactive aryl bromides or sterically hindered substrates, often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C.[4]

Problem 2: Significant formation of homocoupling product (3,3'-bitolyl).

  • Possible Cause: Presence of oxygen.

    • Solution: Oxygen can promote the oxidative homocoupling of the boronic acid. It is critical to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles. The reaction should be maintained under a positive pressure of an inert gas.

  • Possible Cause: Inefficient transmetalation.

    • Solution: If the transmetalation step is slow, the competing homocoupling reaction can become more prominent. Optimizing the base and solvent system can help to accelerate the desired cross-coupling pathway.

Problem 3: Formation of protodeboronation byproduct (toluene).

  • Possible Cause: Unstable boronic acid.

    • Solution: Boronic acids can be susceptible to protodeboronation, especially at higher temperatures and in the presence of water and a strong base. Using a milder base (e.g., KF) or minimizing the amount of water in the reaction mixture can help. Alternatively, consider converting the 3-tolylboronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, which can be more resistant to degradation.[3]

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions and the corresponding yields for the synthesis of biphenyl (B1667301) derivatives similar to this compound, providing a basis for comparison and optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-(chloromethyl)benzene3-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O80298
4-ChlorotoluenePhenylboronic acidPd(allyl)Cl]₂ (0.0025)XPhos (0.003)NaOtBu (0.55 M)MeOH/THFRT-~95
Aryl BromideArylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O904-12High
Aryl Bromide3-Tolylboronic acidPd(PPh₃)₄ (1-5)-K₂CO₃ (2)Toluene/H₂O80-100-Good
Aryl ChlorideArylboronic acidPd(OAc)₂ (5)2,2'-Diamino-6,6'-dimethylbiphenyl (10)Cs₂CO₃ (2)DMF11048Moderate to Good

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromotoluene with 3-Tolylboronic Acid

This protocol provides a general starting point for the synthesis of this compound. Optimization may be required for optimal yields.

Materials:

  • 3-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 3-Tolylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 3-bromotoluene, 3-tolylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an inert atmosphere.[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization.

Materials:

  • 3-Iodotoluene (1.0 equiv)

  • 3-Tolylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., 2 M aqueous K₂CO₃, 2.0 equiv)

  • Solvent (e.g., N,N-Dimethylacetamide - DMA)

Procedure:

  • In a microwave reaction vial, combine 3-iodotoluene, 3-tolylboronic acid, the palladium catalyst, and the aqueous base solution.

  • Add the organic solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).[2]

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by an appropriate method, such as column chromatography, to isolate the this compound.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)Ln-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  R¹-R² (Product) ArylHalide R¹-X (3-halotoluene) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (3-tolylboronic acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base ActivatedBoronate [R²-B(OH)₃]⁻ Base->ActivatedBoronate ActivatedBoronate->Transmetalation  + X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 3-halotoluene - 3-tolylboronic acid - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound (Final Product) purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Ullmann Synthesis of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ullmann synthesis of 3,3'-dimethylbiphenyl.

Troubleshooting Guide

The Ullmann synthesis, while a powerful tool for C-C bond formation, can present challenges. Below is a guide to address common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Yield of this compound Inactive Copper Catalyst: The surface of the copper powder may be oxidized, rendering it inactive.- Activate the copper powder prior to use by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. - Use freshly prepared, high-purity copper powder.
Low Reaction Temperature: Classic Ullmann couplings require high temperatures to proceed efficiently.- Ensure the reaction temperature is sufficiently high, typically in the range of 200-250°C for traditional, solvent-free reactions.[1] - If using a high-boiling solvent like DMF, ensure the temperature is maintained near the solvent's boiling point.
Poor Quality Aryl Halide: The 3-iodotoluene (B1205562) or 3-bromotoluene (B146084) may contain impurities that inhibit the reaction.- Purify the aryl halide by distillation before use. - Ensure the starting material is free of water and other protic impurities.
Presence of Moisture: Water in the reaction can lead to side reactions and deactivate the catalyst.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
Significant Formation of Toluene (Hydrodehalogenation) Protic Impurities: Traces of water, alcohols, or other protic species in the reaction mixture can act as a proton source for the hydrodehalogenation side reaction.- Use rigorously dried solvents and reagents. Anhydrous polar aprotic solvents like DMF or DMSO are recommended. - Ensure the inert atmosphere (e.g., nitrogen or argon) is dry.
Reaction Temperature is Too High: Extremely high temperatures can favor decomposition pathways and hydrodehalogenation.- Optimize the reaction temperature. While high temperatures are necessary, excessive heat can be detrimental. Monitor the reaction progress and adjust accordingly.
Absence of a Suitable Ligand (in modified Ullmann procedures): Ligands can stabilize the organocopper intermediates and favor the desired coupling pathway over hydrodehalogenation.- In modern Ullmann protocols, consider adding a ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine to suppress this side reaction.
Formation of Isomeric Biphenyls (e.g., 3,4'-Dimethylbiphenyl) Rearrangement of Intermediates: Although less common in homocoupling, rearrangement of organocopper intermediates at high temperatures is a possibility.- This is a challenging side reaction to control. Lowering the reaction temperature, if feasible for the main reaction, may reduce the extent of rearrangement. - Characterize the product mixture carefully using techniques like GC-MS to identify and quantify isomeric impurities.
Formation of Organotin Compounds Use of Copper-Bronze: Traditional copper-bronze is an alloy of copper and tin. The tin can react with the aryl halide to form organotin byproducts.[2]- Use pure copper powder instead of copper-bronze to avoid this side reaction.[2]
Reaction Stalls or is Sluggish Insufficient Mixing: In heterogeneous reactions (solid copper in a liquid or neat aryl halide), inefficient mixing can limit the surface area contact between reactants.- Ensure vigorous stirring throughout the reaction. - Using a mechanical stirrer is recommended for larger scale reactions.
Particle Size of Copper: The surface area of the copper catalyst is critical.- Use finely divided copper powder to maximize the reactive surface area.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Ullmann synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions. For the traditional Ullmann coupling of 3-iodotoluene with copper powder, reported yields are in the range of 25-42% when performed without a solvent. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) can improve the yield to a range of 45-60%.

Q2: Which aryl halide is better to use: 3-iodotoluene or 3-bromotoluene?

A2: Aryl iodides are generally more reactive than aryl bromides in the Ullmann reaction.[1] Therefore, 3-iodotoluene is expected to give a higher yield and/or allow for milder reaction conditions compared to 3-bromotoluene. However, 3-iodotoluene is also more expensive.

Q3: Can I run the reaction without a solvent?

A3: Yes, the classic Ullmann reaction is often performed neat (without a solvent) by heating the aryl halide with copper powder.[1] However, using a high-boiling solvent like DMF can improve yields and facilitate better temperature control and mixing.

Q4: What are the most common side reactions in the Ullmann synthesis of this compound?

A4: The most prevalent side reaction is hydrodehalogenation, which results in the formation of toluene. Other potential side reactions include the formation of isomeric biphenyls and, if using copper-bronze, the formation of organotin compounds.[2]

Q5: How can I purify the this compound product?

A5: The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography on silica (B1680970) gel. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Experimental Protocols

Below are representative experimental protocols for the Ullmann synthesis of this compound.

Protocol 1: Classical Ligand-Free Ullmann Homocoupling of 3-Iodotoluene

This protocol is adapted from general procedures for classical Ullmann reactions.[1]

Materials:

  • 3-Iodotoluene

  • Activated Copper Powder

  • Sand (optional, as a heat transfer medium)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction tube or flask with a reflux condenser and inert gas inlet

Procedure:

  • In a dry reaction vessel, combine 3-iodotoluene and activated copper powder (typically in a 1:2 to 1:3 molar ratio of aryl halide to copper). Sand can be added to aid in heat distribution.

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction mixture to 200-230°C with vigorous stirring. The reaction is typically heated for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product by adding a suitable organic solvent (e.g., diethyl ether) and filtering to remove the copper and copper salts.

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Ullmann Homocoupling of 3-Iodotoluene in DMF

This protocol is based on reports of improved yields in polar aprotic solvents.

Materials:

  • 3-Iodotoluene

  • Activated Copper Powder

  • Anhydrous Dimethylformamide (DMF)

  • Toluene (or other suitable extraction solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with a reflux condenser and inert gas inlet

Procedure:

  • To a dry reaction flask, add activated copper powder.

  • Under an inert atmosphere, add anhydrous DMF and 3-iodotoluene.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Ullmann Reaction Mechanism for this compound Synthesis

Ullmann_Mechanism A 2 x 3-Iodotoluene C Organocopper Intermediate (3-Tolyl-Cu) A->C Oxidative Addition B 2 x Cu(0) B->C D Di-arylcopper Intermediate ((3-Tolyl)2-Cu-I) C->D Oxidative Addition of 3-Iodotoluene E This compound D->E Reductive Elimination F 2 x CuI D->F

Caption: Proposed mechanism for the Ullmann synthesis of this compound.

Key Side Reactions in the Ullmann Synthesis

Side_Reactions Start 3-Iodotoluene + Cu Main_Product This compound (Desired Product) Start->Main_Product Ullmann Coupling Side_Reaction_1 Hydrodehalogenation Start->Side_Reaction_1 Side_Reaction_2 Organotin Formation (with Copper-Bronze) Start->Side_Reaction_2 if Sn is present Byproduct_1 Toluene Side_Reaction_1->Byproduct_1 Byproduct_2 Organotin Compounds Side_Reaction_2->Byproduct_2

Caption: Major side reactions in the Ullmann synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Catalyst Check Copper Catalyst Activity Start->Check_Catalyst Activate_Cu Activate or Replace Copper Check_Catalyst->Activate_Cu Inactive Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Active Success Improved Yield Activate_Cu->Success Increase_Temp Increase Temperature Check_Temp->Increase_Temp Too Low Check_Purity Assess Reagent Purity Check_Temp->Check_Purity Optimal Increase_Temp->Success Purify_Reagents Purify Aryl Halide and Dry Solvent Check_Purity->Purify_Reagents Impure Check_Side_Products Analyze for Side Products (e.g., Toluene) Check_Purity->Check_Side_Products Pure Purify_Reagents->Success Optimize_Conditions Optimize Conditions to Minimize Side Reactions (e.g., use anhydrous solvent, add ligand) Check_Side_Products->Optimize_Conditions High Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in the Ullmann synthesis.

References

Technical Support Center: Optimization of Catalyst Loading for 3,3'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of 3,3'-Dimethylbiphenyl via Suzuki-Miyaura cross-coupling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

A typical palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%. However, for sterically hindered substrates like the precursors to this compound, the optimal loading can vary. Highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, can achieve excellent yields with much lower loadings, sometimes as low as 0.05 mol%.[1] For more challenging couplings, a higher catalyst loading, for instance, 3 mol% of a palladium source like Pd₂(dba)₃ with a suitable ligand, may be necessary to achieve a good yield.[2]

Q2: How does catalyst loading impact the synthesis of this compound?

Catalyst loading directly influences several key aspects of the reaction:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction.

  • Yield: An optimal catalyst loading is crucial for maximizing the yield. Too little catalyst can result in an incomplete reaction, while an excessive amount can sometimes promote side reactions.

  • Purity: Finding the optimal catalyst loading can minimize the formation of byproducts, such as homocoupled products, thereby simplifying purification.

  • Cost: Palladium catalysts are often expensive. Therefore, minimizing the catalyst loading is important for the economic viability of the synthesis, especially on a larger scale.

Q3: What are the signs of suboptimal catalyst loading in my this compound synthesis?

  • Too Low: The reaction may be sluggish, stall before completion, or result in a low yield with a significant amount of unreacted starting materials (e.g., 3-bromotoluene (B146084) and 3-tolylboronic acid).

  • Too High: While less common to inhibit the reaction, excessively high catalyst loading is not cost-effective and can lead to the formation of palladium black (catalyst decomposition). It may also increase the rate of side reactions.

Q4: What are the most common side reactions, and how can catalyst optimization help?

A common side reaction is the homocoupling of the boronic acid to form 3,3',3'',3'''-quaterphenyl. This is often promoted by the presence of oxygen. While rigorous degassing is the primary solution, optimizing the catalyst loading can also help. A more active catalyst at a lower loading can promote the desired cross-coupling over the homocoupling side reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Probable Cause Recommended Solution
Low or No Yield Insufficient Catalyst Activity: The palladium catalyst may not be active enough to overcome the steric hindrance of the 3,3'-disubstituted biphenyl (B1667301) target.- Switch to a more active catalyst system. For sterically hindered couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3] - Consider using pre-formed palladium complexes, which can exhibit higher catalytic activity.
Suboptimal Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%) and monitor the reaction progress.
Inappropriate Ligand Choice: The ligand may not provide the necessary steric bulk or electron-donating properties to facilitate the catalytic cycle for this specific substrate.- Screen a variety of bulky, electron-rich ligands. For di-ortho-substituted biphenyls, specific ligands have shown good results.[3]
Poor Choice of Base or Solvent: The base may not be strong enough, or the solvent may not effectively dissolve the reactants and stabilize the catalytic species.- Optimize the base and solvent combination. For sterically hindered couplings, stronger bases like t-BuOK or K₃PO₄ are often used.[1][3] Aprotic polar solvents such as dioxane or THF are common choices.[2][3]
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.- Increase the initial catalyst loading or consider a more robust catalyst system. - Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Protodeboronation of the Boronic Acid: The 3-tolylboronic acid may be decomposing before it can couple.- Use fresh, high-purity boronic acid. - Consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[4]
Significant Formation of Homocoupling Byproducts Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or by using freeze-pump-thaw cycles.
Suboptimal Reaction Conditions: The chosen conditions may favor homocoupling.- A highly active catalyst at an optimal (not excessive) loading can sometimes outcompete the homocoupling reaction. - Lowering the reaction temperature might reduce the rate of homocoupling, though it may also slow down the desired reaction.

Data Presentation

The following table provides illustrative data on the effect of catalyst loading on the synthesis of this compound. This data is based on typical outcomes for the synthesis of sterically hindered biphenyls and should be used as a guide for optimization.

Table 1: Illustrative Effect of Catalyst Loading on this compound Synthesis

Catalyst Loading (mol% Pd)Ligand (mol%)Reaction Time (h)Yield (%)Purity (%)
0.51.0244590
1.02.0127595
2.0 4.0 8 92 >98
3.06.0893>98
5.010.069097

Note: The optimal catalyst loading in this illustrative example is 2.0 mol%, providing a high yield and purity with a reasonable reaction time. Increasing the loading to 3.0 mol% offers minimal improvement in yield and is less cost-effective.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Bromotoluene

  • 3-Tolylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or trimethyl phosphite)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous dioxane or THF

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromotoluene (1.0 eq), 3-tolylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas at least three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., 2 mol% Pd) and the ligand (e.g., 4 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water (if required by the specific protocol, typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Experimental_Workflow reagents 1. Add Reactants & Base (3-Bromotoluene, 3-Tolylboronic acid, K3PO4) inert 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert catalyst 3. Add Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) inert->catalyst solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent reaction 5. Heat and Stir (e.g., 100 °C, 8h) solvent->reaction monitoring 6. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 7. Work-up (Extraction, Washing) monitoring->workup purification 8. Purify (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Stalled Reaction q1 Is the catalyst system active enough for a sterically hindered coupling? start->q1 a1_yes Screen more active ligands (e.g., Buchwald ligands, NHCs). q1->a1_yes No q2 Is the catalyst loading optimal? q1->q2 Yes a1_yes->q2 a2_yes Incrementally increase catalyst loading (e.g., 1 -> 2 -> 3 mol%). q2->a2_yes No q3 Are the reaction conditions (base, solvent, temp) appropriate? q2->q3 Yes a2_yes->q3 a3_yes Screen stronger bases (e.g., t-BuOK) and different solvents (e.g., THF, Dioxane). q3->a3_yes No q4 Is there evidence of catalyst deactivation or boronic acid decomposition? q3->q4 Yes a3_yes->q4 a4_yes Ensure strict inert atmosphere. Use fresh boronic acid or a more stable derivative. q4->a4_yes Yes end Improved Yield q4->end No a4_yes->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3'-Dimethylbiphenyl from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities largely depend on the synthetic route employed.

  • Ullmann Coupling:

    • Unreacted starting materials: Such as 3-iodotoluene (B1205562) or 3-bromotoluene.

    • Homo-coupled byproducts: If a cross-coupling is intended.

    • Residual copper catalyst: In various oxidation states.[1][2][3]

    • Decomposition products: From high reaction temperatures.[4][5]

  • Suzuki-Miyaura Coupling:

    • Unreacted starting materials: Such as 3-halotoluene and 3-tolylboronic acid.

    • Homo-coupled byproducts: e.g., biphenyl (B1667301) from the coupling of two boronic acid molecules.[6]

    • Boronic acid-related impurities: Including boronic acids, boronic esters, and their anhydrides (boroxines).[7]

    • Residual palladium catalyst and ligands: These can be difficult to remove completely.[8][9][10][11]

    • Inorganic salts: From the base used in the reaction.

Q2: Which purification method is best for this compound?

A2: The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: Highly effective for large-scale purification and for removing non-volatile impurities. This compound has a boiling point of approximately 286 °C at 713 mmHg.[12][13]

  • Recrystallization: A good choice for removing small amounts of impurities, especially if the crude product is a solid or can be easily solidified. Ethanol (B145695) is a commonly used solvent.[12]

  • Column Chromatography: Excellent for small-scale purification and for separating isomers or compounds with very similar boiling points.[14][15]

Q3: How can I remove residual palladium catalyst from my Suzuki coupling reaction?

A3: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can help remove a significant portion of the palladium catalyst.[9][10]

  • Aqueous Wash: An aqueous wash of the organic layer can help remove some palladium salts.

  • Metal Scavengers: Using solid-supported scavengers, such as thiol-based resins, can effectively bind to and remove palladium from the product solution.[11]

  • Column Chromatography: Silica (B1680970) gel chromatography is often effective at separating the desired product from the palladium catalyst.[14]

Q4: How can I remove residual copper catalyst from my Ullmann coupling reaction?

A4: Copper catalyst residues can be removed by:

  • Aqueous Washes: Washing the reaction mixture with aqueous solutions can help remove copper salts. An ammonia (B1221849) solution can be effective as it forms a water-soluble complex with copper.[2] An aqueous solution of EDTA can also be used to chelate and remove copper ions.[2]

  • Filtration: Filtering the crude reaction mixture can remove insoluble copper species.

  • Column Chromatography: This is an effective method for separating the product from the copper catalyst.

Troubleshooting Guides

Crystallization Issues

Problem: My this compound is "oiling out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[16][17][18] This can happen if the melting point of the compound is lower than the temperature of the solution, or if the concentration of the solute is too high, leading to rapid precipitation.[19] The presence of impurities can also lower the melting point of the product, contributing to this issue.[16]

Solution:

  • Add more solvent: Re-heat the mixture and add more of the hot solvent to decrease the saturation point.[16]

  • Cool the solution slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can favor oil formation.[19]

  • Use a different solvent or a mixed solvent system: Experiment with different solvents or a mixture of a good solvent and a poor solvent to fine-tune the solubility.[20]

  • Seed the solution: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Purify by another method first: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.[20]

Chromatography Issues

Problem: I am having trouble separating this compound from a closely related impurity by column chromatography.

Cause: The impurity may have a polarity very similar to the desired product, leading to co-elution.

Solution:

  • Optimize the mobile phase: Use a less polar solvent system (e.g., a lower percentage of ethyl acetate (B1210297) in hexanes) to increase the separation between your product and less polar impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.[14]

  • Use a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) or a reverse-phase column.[21]

  • Dry loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a solid. This can lead to better band resolution compared to liquid loading.

  • Repeat the chromatography: If a single column does not provide sufficient purity, the fractions containing the product can be combined, concentrated, and re-chromatographed.

Distillation Issues

Problem: The vacuum distillation of my this compound is not giving a clean separation.

Cause: This could be due to an inefficient fractionating column, an unstable vacuum, or bumping of the liquid.

Solution:

  • Use an appropriate fractionating column: For liquids with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

  • Ensure a stable vacuum: Use a reliable vacuum pump and a manometer to monitor the pressure. Fluctuations in vacuum will cause the boiling point to change, leading to poor separation.

  • Prevent bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Control the heating rate: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the fractionating column.

Data Presentation

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation >98%[22]HighSuitable for large scale, removes non-volatile impurities effectively.Requires high temperatures, not suitable for heat-sensitive compounds, may not separate isomers effectively.
Recrystallization >99% (with pure starting material)Moderate to HighSimple setup, can yield very pure product.Can have lower yields due to product loss in the mother liquor, "oiling out" can be an issue.[16][17]
Column Chromatography >99%Low to ModerateExcellent for separating close-boiling isomers and removing catalyst residues.Can be time-consuming and uses large amounts of solvent, not ideal for large-scale purification.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is adapted from a standard procedure for the distillation of similar biphenyl compounds.[12]

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are well-sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 3 mm Hg).[12]

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. A forerun containing lower-boiling impurities may come over first.[12] Collect the main fraction of this compound at its boiling point at the given pressure (e.g., 114-115 °C at 3 mm Hg for a related compound).[12]

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the flask.

Protocol 2: Recrystallization of this compound from Ethanol

This protocol is based on a described method for recrystallizing a similar biphenyl derivative.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent, such as ethanol, in a separate beaker. Add the minimum amount of hot ethanol to the crude product with swirling until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 3: Column Chromatography of this compound

This is a general procedure for the purification of biphenyl derivatives.[14]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis Ullmann Ullmann Coupling Aqueous_Wash Aqueous Wash Ullmann->Aqueous_Wash Suzuki Suzuki-Miyaura Coupling Suzuki->Aqueous_Wash Solvent_Removal Solvent Removal Aqueous_Wash->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Recrystallization Recrystallization Solvent_Removal->Recrystallization Chromatography Column Chromatography Solvent_Removal->Chromatography Purity_Check Purity Check (GC, NMR) Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Oiling_Out Problem: 'Oiling Out' Occurs Cool->Oiling_Out No Crystals_Form Crystals Form Cool->Crystals_Form Yes Solution1 Add More Hot Solvent Oiling_Out->Solution1 Solution2 Change Solvent System Oiling_Out->Solution2 Solution3 Seed the Solution Oiling_Out->Solution3 Solution1->Dissolve Solution2->Start Solution3->Cool

Caption: Troubleshooting guide for "oiling out" during the recrystallization of this compound.

References

Technical Support Center: Scale-Up of 3,3'-Dimethylbiphenyl Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3,3'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and which is most suitable for scale-up?

A1: The most prevalent laboratory methods for synthesizing this compound are the Suzuki-Miyaura coupling, Ullmann coupling, and Grignard reagent-based syntheses.

  • Suzuki-Miyaura Coupling: This is often the preferred method for scale-up due to its high functional group tolerance, generally high yields, and milder reaction conditions compared to the Ullmann coupling. It involves the palladium-catalyzed cross-coupling of 3-tolylboronic acid with a 3-halotoluene (typically 3-bromotoluene).

  • Ullmann Coupling: This classic method involves the copper-catalyzed homocoupling of a 3-halotoluene. While effective, it often requires high reaction temperatures and can be less selective, leading to byproduct formation.[1][2]

  • Grignard-based Synthesis: This involves the reaction of a Grignard reagent (e.g., 3-tolylmagnesium bromide) with a suitable electrophile. While a powerful C-C bond-forming reaction, Grignard reagents are highly reactive and sensitive to moisture and air, which can present challenges during scale-up.[3][4]

The choice of method for scale-up will depend on factors such as cost of starting materials, available equipment, and desired purity of the final product.

Q2: What are the primary challenges encountered when scaling up the production of this compound?

A2: Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the lab scale. For this compound production, key challenges include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control in larger reactors, potentially leading to runaway reactions and the formation of impurities.

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation.

  • Catalyst Deactivation: In catalytic reactions like the Suzuki coupling, the catalyst can deactivate over time due to poisoning by impurities or thermal degradation.[5][6][7]

  • Purification: Isolating pure this compound from unreacted starting materials, homocoupled byproducts, and catalyst residues can be more complex and costly at a larger scale.

  • Solvent and Reagent Handling: The handling of large volumes of flammable solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment.

Q3: How can I minimize the formation of homocoupled byproducts in my Suzuki-Miyaura coupling reaction?

A3: Homocoupling of the boronic acid or the aryl halide is a common side reaction in Suzuki-Miyaura couplings.[8] To minimize this:

  • Ensure an Inert Atmosphere: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[8] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the reaction's selectivity. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce side reactions compared to in-situ reduction of a Pd(II) precursor.[8]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition of Reactants: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reactant in the reaction mixture, thereby disfavoring the homocoupling side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure proper activation if using a pre-catalyst.
Poor quality of boronic acid- Use high-purity 3-tolylboronic acid. - Consider converting the boronic acid to a more stable trifluoroborate or MIDA boronate salt.[9]
Ineffective base- Ensure the base is finely powdered and dry. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8]
Insufficiently degassed solvents- Degas solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.[8]
High Levels of Homocoupling Byproducts Presence of oxygen- Rigorously exclude oxygen by maintaining an inert atmosphere.[8]
Suboptimal reaction temperature- Lower the reaction temperature.
Incorrect stoichiometry- Optimize the ratio of boronic acid to aryl halide.
Incomplete Reaction Catalyst deactivation- Increase catalyst loading. - Consider using a more robust ligand.
Poor solubility of reactants- Screen different solvent systems (e.g., toluene/water, dioxane/water, DMF).[10]
Ullmann Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive copper catalyst- Use freshly activated copper powder or a reliable source of Cu(I) salt. - Ensure the reaction is conducted under anhydrous conditions.
High reaction temperature not reached- Ensure the reaction is heated to the required temperature (often >200 °C for traditional Ullmann couplings).[1]
Poorly reactive aryl halide- Consider using a more reactive 3-halotoluene (I > Br > Cl).
Formation of Byproducts Side reactions at high temperatures- Optimize the reaction time to minimize decomposition of the product. - Consider using a ligand to promote the desired coupling at a lower temperature.
Grignard Reagent-based Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Failure to Form Grignard Reagent Presence of moisture or oxygen- Use oven-dried glassware and anhydrous solvents.[11] - Conduct the reaction under a strict inert atmosphere.
Inactive magnesium- Use fresh magnesium turnings. - Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Low Yield of this compound Homocoupling of the Grignard reagent- Add the 3-halotoluene slowly to the Grignard reagent to maintain a low concentration of the halide.
Reaction with acidic protons- Ensure all reactants and solvents are free from acidic impurities.

Quantitative Data

Table 1: Comparison of Synthetic Routes for this compound

Parameter Suzuki-Miyaura Coupling Ullmann Coupling Grignard-based Synthesis
Typical Yield 70-95%40-80%50-85%
Purity (before purification) Moderate to HighLow to ModerateModerate
Reaction Temperature 80-110 °C150-250 °C0-65 °C
Key Catalyst PalladiumCopperNone (Magnesium)
Common Solvents Toluene/Water, Dioxane/WaterDMF, NitrobenzeneDiethyl ether, THF

Note: Yields and purity are highly dependent on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromotoluene (1.0 eq), 3-tolylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).[12]

  • Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[12]

  • Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.[12]

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Ullmann Coupling for this compound

This protocol provides a general method for the homocoupling of 3-bromotoluene using a copper catalyst.

Materials:

  • 3-Bromotoluene

  • Copper powder, activated

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene (1.0 eq) and activated copper powder (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by GC-MS. The reaction may require several hours to reach completion.

  • After cooling to room temperature, filter the reaction mixture to remove the copper residues.

  • Remove the DMF under reduced pressure.

  • The crude product is then purified by distillation or crystallization.

Visualizations

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst, Proper Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Solvent, Degassing) start->check_conditions optimize_base Optimize Base check_reagents->optimize_base optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions check_conditions->optimize_conditions success Successful Reaction optimize_base->success Improved Yield optimize_catalyst->success Improved Yield optimize_conditions->success Improved Yield

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Ullmann_Coupling_Mechanism cluster_0 Ullmann Coupling Catalytic Cycle ArX1 Ar-X ArCuX Ar-Cu(II)-X ArX1->ArCuX Oxidative Addition Cu0 Cu(0) Cu0->ArCuX Ar2CuX Ar-Cu(III)(Ar)-X ArCuX->Ar2CuX Oxidative Addition ArX2 Ar-X ArX2->Ar2CuX ArAr Ar-Ar (this compound) Ar2CuX->ArAr Reductive Elimination CuX Cu(I)X Ar2CuX->CuX

Caption: Simplified mechanism of the Ullmann coupling reaction.

References

overcoming steric hindrance in reactions with 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-dimethylbiphenyl. The focus is on overcoming challenges related to steric hindrance commonly encountered during cross-coupling and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction with a this compound derivative is giving low to no yield. What is the likely cause?

A1: Low yields in Suzuki-Miyaura reactions involving sterically hindered substrates like this compound derivatives are common. The primary reason is the steric hindrance caused by the two methyl groups, which are ortho to the biaryl linkage. This hindrance impedes the crucial steps of the catalytic cycle, particularly the transmetalation and reductive elimination.

To address this, consider the following:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Switch to a catalyst system featuring bulky, electron-rich phosphine (B1218219) ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to promote coupling of sterically hindered substrates.[1]

  • Base Selection: The choice of base is critical. Weaker bases may not be sufficient. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in these challenging couplings.[1][2]

  • Solvent System: Aprotic polar solvents such as dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally good choices for these reactions.[1]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at excessively high temperatures.

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance. The primary cause is often the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid. To mitigate this:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) and conduct the reaction under a strict inert atmosphere.

  • Use High-Purity Reagents: Ensure your boronic acid is pure and, if necessary, use boronate esters (e.g., pinacol (B44631) esters), which can be more stable and less prone to homocoupling.

  • Optimize Reaction Conditions: Sometimes, adjusting the base or solvent can disfavor the homocoupling pathway.

Q3: My Buchwald-Hartwig amination on a this compound scaffold is failing. What are the key parameters to adjust?

A3: Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of sterically hindered aryl halides is challenging. The bulky environment around the reaction center can prevent the amine from coordinating to the palladium center and subsequent reductive elimination.[3][4]

Key troubleshooting steps include:

  • Ligand Selection: This is often the most critical factor. Use specialized biarylphosphine ligands that are designed for sterically demanding couplings. Examples include Josiphos-type ligands or Buchwald's biaryl phosphine ligands.

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used.[5]

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species can be beneficial.

  • Amine Reactivity: If coupling with a less nucleophilic amine, you may need more forcing conditions (higher temperature, longer reaction time).

Q4: How can I achieve functionalization at the ortho-positions of the this compound core?

A4: Direct functionalization at the positions ortho to the methyl groups (C2, C2', C4, C4') is challenging due to steric hindrance. A powerful strategy to overcome this is Directed ortho-Metalation (DoM) .[1][6][7] This involves:

  • Introducing a directing metalation group (DMG) onto the biphenyl (B1667301) scaffold. Good DMGs include amides, carbamates, and methoxy (B1213986) groups.

  • Treating the substrate with a strong organolithium base (like n-BuLi or sec-BuLi), often in the presence of an additive like TMEDA. The DMG directs the deprotonation to the adjacent ortho-position.

  • Quenching the resulting aryllithium species with a suitable electrophile to introduce the desired functional group.

Q5: Are there strategies for controlling the atropisomerism in products derived from this compound?

A5: The substitution pattern of this compound can lead to axially chiral atropisomers if further non-symmetric substitution is introduced at the ortho-positions. Achieving atroposelective synthesis is a specialized field. Key strategies include:

  • Chiral Catalysis: Using a chiral catalyst (e.g., a palladium complex with a chiral phosphine ligand) can induce enantioselectivity in cross-coupling reactions, leading to an enrichment of one atropisomer.[8][9]

  • Dynamic Kinetic Resolution: In some cases, if the atropisomers can interconvert under the reaction conditions, a chiral catalyst can selectively react with one enantiomer of the racemic starting material, leading to a high yield of a single product atropisomer.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Suggested Solution
Reaction stalls or low conversion Ineffective catalyst for sterically hindered substrate.Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[1]
Insufficiently strong base.Use a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide.[1]
Poor solvent choice.Use aprotic polar solvents like 1,4-dioxane (B91453), THF, or toluene.[1]
Significant homocoupling of boronic acid Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Unstable boronic acid.Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).
Decomposition of starting materials Reaction temperature is too high.Lower the temperature and increase the reaction time. Consider microwave irradiation for controlled heating.
Failed Buchwald-Hartwig Amination
Symptom Potential Cause Suggested Solution
No product formation Ligand is not suitable for the sterically hindered substrate.Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Josiphos-type ligands).
Base is not strong enough or is sterically inaccessible.Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[5]
Inactive catalyst.Use a reliable Pd(0) source or a precatalyst designed for easy activation. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[4]
Low yield Sluggish reductive elimination.Increase the reaction temperature or switch to a ligand known to accelerate reductive elimination.
Competitive side reactions.Optimize stoichiometry and consider slower addition of one of the coupling partners.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates based on the troubleshooting guides above.

Materials:

  • This compound derivative (Aryl Bromide, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • SPhos ligand (if not using a precatalyst, 2-6 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

Materials:

  • This compound derivative (Aryl Bromide, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the aryl bromide, palladium precatalyst, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial, remove it from the glovebox, and add the anhydrous toluene and the amine via syringe under an inert atmosphere.

  • Place the reaction vial in a preheated heating block or oil bath at 90-120 °C.

  • Stir the mixture for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visual Guides

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) start->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) start->base conditions Adjust Temp. & Solvent (e.g., Dioxane, 100°C) start->conditions homocoupling Check for Homocoupling catalyst->homocoupling base->homocoupling conditions->homocoupling inert Ensure Inert Atmosphere (Degas Solvents) homocoupling->inert Yes success Improved Yield homocoupling->success No reagents Use High-Purity Boronic Acid/Ester inert->reagents reagents->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Catalytic_Cycle_DoM sub Substrate with DMG complex Coordination Complex sub->complex + R-Li nBuLi (n-BuLi)n lithiated Ortho-lithiated Intermediate complex->lithiated Deprotonation product Functionalized Product lithiated->product + E+ - LiX electrophile Electrophile (E+)

Caption: Simplified workflow for Directed ortho-Metalation (DoM).

References

minimizing homocoupling in Suzuki reactions for unsymmetrical biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing the Synthesis of Unsymmetrical Biphenyls by Minimizing Homocoupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki reactions for synthesizing unsymmetrical biphenyls.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl impurities, which complicates purification and reduces the yield of the desired unsymmetrical biphenyl (B1667301) product.[1][2] This guide provides a systematic approach to diagnosing and mitigating this issue.

Initial Assessment

Before extensive optimization, verify the following:

  • Purity of Reagents: Ensure the boronic acid, aryl halide, and solvents are of high purity. Impurities can sometimes inhibit the desired catalytic cycle or promote side reactions.

  • Reaction Monitoring: Accurately track reaction progress using techniques like TLC, LC-MS, or GC-MS to quantify the ratio of the desired product to the homocoupled byproduct.

Problem: Significant Homocoupling Product Observed

If you observe a significant amount of the symmetrical biaryl byproduct, follow these troubleshooting steps:

1. Deoxygenation of the Reaction Mixture

The presence of dissolved oxygen is a primary cause of homocoupling.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2]

  • Recommended Action: Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • See Experimental Protocol 1: Degassing Techniques for Suzuki Reactions.

2. Choice of Palladium Precatalyst

The oxidation state of the palladium source is critical. Pd(II) precatalysts can react directly with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][4]

  • Recommended Action:

    • Prioritize the use of a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2]

    • If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, consider adding a mild reducing agent to facilitate its reduction to Pd(0).[1][5][6]

  • See Experimental Protocol 2: Using a Mild Reducing Agent to Suppress Homocoupling.

3. Ligand Selection and Optimization

The choice of phosphine (B1218219) ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the pathways leading to homocoupling.[2][7]

  • Recommended Action: Screen a variety of bulky, electron-rich phosphine ligands.

  • See Table 1: Ligand Selection Guide for Minimizing Homocoupling.

4. Base and Solvent System Optimization

The base and solvent system can significantly influence the reaction outcome by affecting the rate of transmetalation and the stability of the organoboron species.[8] An inappropriate choice can lead to increased side reactions.

  • Recommended Action: Screen different bases and solvent systems to find the optimal combination for your specific substrates.[1]

  • See Table 2: Common Bases and Solvents for Suzuki Reactions.

5. Stability of the Boronic Acid Derivative

Boronic acids can be susceptible to decomposition (protodeboronation), which can indirectly affect the reaction efficiency and potentially lead to a higher proportion of side products.[1]

  • Recommended Action: If boronic acid instability is suspected, consider using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates.[1] These provide a slow, controlled release of the boronic acid.

Troubleshooting Workflow

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source  Yes implement_degas Implement rigorous degassing protocols (e.g., sparging, freeze-pump-thaw). degas->implement_degas No   ligand Is the ligand appropriate? pd_source->ligand  No use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate). pd_source->use_pd0 Yes   base_solvent Is the base/solvent system optimized? ligand->base_solvent  Yes screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand->screen_ligands No   boronic_acid Is the boronic acid derivative stable? base_solvent->boronic_acid  Yes screen_conditions Screen different bases (e.g., K2CO3, K3PO4) and solvent mixtures. base_solvent->screen_conditions No   use_stable_boron Consider using more stable derivatives like Bpin or MIDA boronates. boronic_acid->use_stable_boron No   end Homocoupling Minimized boronic_acid->end  Yes implement_degas->pd_source use_pd0->ligand screen_ligands->base_solvent screen_conditions->boronic_acid use_stable_boron->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Data Presentation

Table 1: Ligand Selection Guide for Minimizing Homocoupling

LigandStructureKey FeaturesApplication Notes
Triphenylphosphine (PPh₃) P(C₆H₅)₃Standard, widely used ligand.A common starting point, but can be less effective for challenging couplings.
SPhos Bulky, electron-rich biarylphosphine.[2]Highly effective in reducing homocoupling by promoting rapid reductive elimination.[2]
XPhos Similar to SPhos with increased steric bulk.[2]Often used for highly hindered substrates and can further suppress side reactions.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Very bulky and electron-rich.Effective but can be pyrophoric and requires careful handling.
dppf Bidentate ferrocenyl ligand.Often used with PdCl₂(dppf) precatalyst.

Table 2: Common Bases and Solvents for Suzuki Reactions

BaseStrengthCommon SolventsNotes
Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMF/H₂OA widely used and effective base for many Suzuki couplings.[9]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, THF/H₂OAnother common and reliable choice.[1]
K₃PO₄ StrongDioxane/H₂O, TolueneOften effective for less reactive aryl chlorides and can sometimes reduce homocoupling.[1][10]
Cs₂CO₃ StrongDioxane/H₂O, TolueneA strong base that can be beneficial for difficult couplings.[1]
KF MildTHFUseful when base-sensitive functional groups are present.[11]

Experimental Protocols

Protocol 1: Degassing Techniques for Suzuki Reactions

Objective: To remove dissolved oxygen from the reaction solvents and mixture to prevent oxidation of the Pd(0) catalyst.

Method 1: Inert Gas Sparging

  • Combine all solvents in the reaction flask.

  • Insert a long needle or glass pipette connected to an inert gas source (Nitrogen or Argon) so that it is below the liquid surface.

  • Bubble the inert gas through the solvent mixture for at least 15-30 minutes.[1]

  • After sparging, add the solid reagents (aryl halide, boronic acid, base) to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere in the headspace.[2]

  • Add the palladium catalyst under a positive pressure of the inert gas.

Method 2: Freeze-Pump-Thaw This method is more rigorous and suitable for highly oxygen-sensitive reactions.

  • Place the solvent(s) in a flask with a sidearm and a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. Gas bubbles will be seen evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas.

Protocol 2: Using a Mild Reducing Agent to Suppress Homocoupling

Objective: To ensure the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) state, thereby minimizing the concentration of Pd(II) available to promote homocoupling.

Procedure:

  • Set up the reaction flask containing the aryl halide, boronic acid, and base under an inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Add 1-2 equivalents of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K).[1][5][6]

  • Stir the mixture for a few minutes.

  • Add the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the reaction mixture.

  • Proceed with the reaction as planned (e.g., heating).

Signaling Pathways and Mechanisms

G cluster_0 Undesired Homocoupling Pathway cluster_1 Cause of Excess Pd(II) PdII Pd(II) ArPd Ar-Pd(II) PdII->ArPd + Ar-B(OH)₂ BoronicAcid1 Ar-B(OH)₂ BoronicAcid2 Ar-B(OH)₂ ArArPd Ar-Ar-Pd(II) ArPd->ArArPd + Ar-B(OH)₂ HomocoupledProduct Ar-Ar (Symmetrical Biaryl) ArArPd->HomocoupledProduct Reductive Elimination Pd0_from_homocoupling Pd(0) ArArPd->Pd0_from_homocoupling Pd0_catalyst Active Pd(0) Catalyst Pd0_catalyst->PdII Oxidation Oxygen O₂ (Oxygen) Oxygen->PdII PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->PdII Direct Use

Caption: Mechanism showing how Pd(II) species, often formed by oxidation, can lead to the homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction? A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl.[1] This undesired product can complicate purification and lower the yield of the intended unsymmetrical cross-coupled product.[2]

Q2: How does oxygen promote homocoupling? A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[4] Therefore, excluding oxygen from the reaction is crucial.[6]

Q3: I am using a Pd(II) precatalyst. How can I minimize homocoupling? A3: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species is a critical step.[4] This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.[2] To mitigate this, you can:

  • Ensure rigorous degassing to prevent oxidation of the newly formed Pd(0).[1]

  • Add a mild reducing agent, such as potassium formate, to facilitate the reduction of Pd(II) to Pd(0).[1][5]

  • Use phosphine ligands, which can also act as reducing agents for the Pd(II) center.[1][2]

Q4: Can the choice of boronic acid derivative affect the rate of homocoupling? A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Q5: My reaction is clean, but the yield of the desired unsymmetrical biphenyl is low. What other side reactions should I consider? A5: Besides homocoupling, other common side reactions in Suzuki coupling include:

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by aqueous conditions and can be minimized by using anhydrous conditions or less water.[1]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.

  • Beta-Hydride Elimination: This can occur if the organoborane or organohalide contains β-hydrogens, leading to alkene byproducts.[12]

References

troubleshooting low conversion in 3,3'-Dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3,3'-Dimethylbiphenyl, primarily focusing on the common and versatile Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Low Conversion and Yield

Low conversion is a frequent issue in the synthesis of this compound via Suzuki-Miyaura coupling. The following guide, presented in a question-and-answer format, addresses common problems and offers systematic solutions.

My Suzuki-Miyaura reaction for this compound has a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura coupling can stem from several factors. Systematically evaluating each component of the reaction is crucial for successful troubleshooting.[1] The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical.[1]

  • Reagents: The quality and reactivity of the aryl halide and the organoboron compound are paramount.[1]

  • Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]

  • Base and Solvent: The choice of base and solvent can significantly impact solubility and reaction kinetics.[1]

  • Side Reactions: Competing reactions such as homocoupling, protodeboronation, and dehalogenation can consume starting materials and reduce the yield of the desired product.[1][2]

Below is a troubleshooting workflow to help identify the potential cause of low conversion.

G start Low Conversion of This compound reagents Check Reagent Quality - Aryl Halide Purity - Boronic Acid/Ester Stability - Solvent/Base Purity start->reagents catalyst Evaluate Catalyst System - Catalyst Activity - Ligand Choice - Catalyst Loading start->catalyst conditions Optimize Reaction Conditions - Temperature - Reaction Time - Inert Atmosphere start->conditions side_reactions Investigate Side Reactions - Protodeboronation - Homocoupling - Dehalogenation start->side_reactions solution1 Solution: - Use fresh/purified reagents - Use stable boronic esters - Ensure dry solvents reagents->solution1 solution2 Solution: - Use new catalyst/ligand - Screen different ligands - Adjust catalyst loading catalyst->solution2 solution3 Solution: - Increase temperature - Extend reaction time - Improve degassing conditions->solution3 solution4 Solution: - Use anhydrous conditions - Degas reaction mixture thoroughly - Use excess aryl halide side_reactions->solution4 success High Conversion Achieved solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

Frequently Asked Questions (FAQs)

Reagent and Substrate Issues

Q1: Which aryl halide should I use for the synthesis of this compound?

A1: For Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial. The general order of reactivity is I > OTf > Br >> Cl.[3] For the synthesis of this compound, 3-bromo-toluene or 3-iodo-toluene are common starting materials. While aryl chlorides are less reactive, they can be used with more electron-rich ligands.[2]

Q2: My organoboron reagent might be the problem. What should I check?

A2: Organoboron reagents can be a common source of failure.[1]

  • Decomposition (Protodeboronation): Boronic acids, such as 3-tolylboronic acid, can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions.[1] Using more stable boronic esters, like pinacol (B44631) esters, can mitigate this issue.[1]

  • Purity: Ensure your boronic acid or ester is pure and dry. Impurities can interfere with the catalytic cycle.[1]

Q3: Can the choice of base affect my reaction yield?

A3: Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base is dependent on the specific substrates and solvent system.

BaseTypical SolventNotes
K₂CO₃Toluene (B28343)/Water, Dioxane/WaterA common and effective base.[4]
Cs₂CO₃Dioxane, TolueneA stronger and more soluble base, often used for less reactive substrates.
K₃PO₄Dioxane, TolueneA strong base, often used in anhydrous conditions.[5]
NaOHToluene/Water, EthanolA strong, inexpensive base.
Catalyst and Ligand Issues

Q4: My palladium catalyst doesn't seem to be active. What should I check?

A4: Several factors can lead to low catalyst activity:[1]

  • Palladium Source: Ensure the palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, has been stored properly and is not degraded.

  • Ligand Quality: Phosphine-based ligands can oxidize over time. Using fresh or purified ligands is recommended.

  • Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst will result in low conversion.

Q5: What is the role of the ligand and which one should I choose?

A5: The ligand stabilizes the palladium center and influences its reactivity.[3] For the synthesis of this compound from a bromide or iodide, standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient. For less reactive aryl chlorides, or to improve reaction rates, more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos), may be necessary.[6][7]

Reaction Condition Optimization

Q6: What is the optimal temperature for this reaction?

A6: The optimal temperature is highly dependent on the specific substrates and catalyst system.[1] Reactions are typically heated to between 80-110 °C. If you observe low conversion, consider increasing the temperature. However, be aware that higher temperatures can also lead to substrate or product decomposition.[1]

Q7: How important is it to maintain an inert atmosphere?

A7: It is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8] Furthermore, the presence of oxygen can promote the homocoupling of the boronic acid, leading to the formation of undesired byproducts.[8] It is essential to degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[7]

Understanding the Suzuki-Miyaura Catalytic Cycle

A low conversion rate can often be attributed to an issue within the catalytic cycle. Understanding the key steps can aid in troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (e.g., 3-bromotoluene) pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R²-B(OR)₃]⁻ (from 3-tolylboronic acid + Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (this compound) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 3-Bromotoluene (B146084) and 3-Tolylboronic Acid

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 3-Bromotoluene

  • 3-Tolylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromotoluene (1.0 eq), 3-tolylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[9]

  • Add degassed toluene and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexanes) to afford the pure this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-Halotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address catalyst deactivation in cross-coupling reactions involving 3-halotoluenes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of catalyst deactivation in palladium-catalyzed cross-coupling reactions?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary causes can be categorized as chemical, thermal, or mechanical.[1][2]

  • Chemical Deactivation:

    • Poisoning: Strong chemisorption of impurities or reactants onto the active catalytic sites, blocking them from participating in the catalytic cycle.[2][3] Common poisons include sulfur, phosphorus, and halogen compounds not involved in the desired reaction.

    • Fouling: Physical deposition of species, such as polymers or carbonaceous materials (coke), onto the catalyst surface and within its pores.[2]

    • Leaching: The loss of the active metal species from the support into the reaction medium.[2]

  • Thermal Deactivation (Sintering): At high temperatures, small metal nanoparticles can agglomerate into larger, less active particles, which reduces the available catalytic surface area.[3]

  • Mechanical Deactivation: Physical damage to the catalyst, such as crushing or attrition, is more common in industrial-scale flow reactors.[2]

Q2: My reaction with 3-chlorotoluene (B144806) is not working, but the same reaction with 3-bromotoluene (B146084) works well. Why?

A2: The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl > F. This is due to the bond dissociation energy of the carbon-halogen bond.[4] The C-Cl bond in 3-chlorotoluene is significantly stronger than the C-Br bond in 3-bromotoluene, making the initial oxidative addition step of the catalytic cycle more difficult.[5][6] To couple 3-chlorotoluenes effectively, you often need more specialized, highly active catalysts, typically featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures.[7][8]

Q3: How does the choice of phosphine ligand affect catalyst stability?

A3: The phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.

  • Electronic Properties: Electron-rich ligands (like trialkylphosphines) increase the electron density on the palladium center, which facilitates the oxidative addition step and can stabilize the catalyst.

  • Steric Bulk: Bulky ligands promote the formation of monoligated palladium species, which are often more active, and can accelerate the final reductive elimination step.[9]

  • Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by trace oxygen or other oxidants in the reaction mixture, forming phosphine oxides that are generally poor ligands for palladium.[10][11] This can lead to the formation of unstable, ligandless palladium species that aggregate into inactive palladium black.

Q4: Can the base used in the reaction cause catalyst deactivation?

A4: Yes, the base is a critical component that can influence catalyst stability.

  • Strength and Solubility: The base must be strong enough to facilitate the transmetalation or regenerate the catalyst but not so strong that it causes side reactions with the substrates or ligands.[12] Poorly soluble bases can lead to mass-transfer limitations and slow reaction rates, effectively mimicking deactivation.[13][14]

  • Base-Ligand Interactions: Some strong bases can react with or degrade the phosphine ligands. Sterically hindered bases may be necessary to prevent unwanted interactions with the palladium catalyst or substrates.

  • Counterions: The countercation of the base (e.g., Na⁺, K⁺, Cs⁺) can also play a role by influencing the aggregation of palladium species or the solubility of intermediates.[4]

Q5: What analytical techniques can be used to identify the cause of catalyst deactivation?

A5: Several characterization techniques can provide insight into why a catalyst has deactivated.[1]

  • Spectroscopy (XPS, ICP-MS): X-ray Photoelectron Spectroscopy (XPS) can identify poisons on the catalyst surface and changes in the oxidation state of palladium.[15] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can precisely quantify the amount of palladium, revealing any leaching from the support.

  • Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the catalyst's morphology, allowing for the detection of particle agglomeration (sintering) or fouling.[15]

  • Thermal Analysis (TGA, TPD): Thermogravimetric Analysis (TGA) can quantify the amount of deposited foulants like coke.[15][16] Temperature-Programmed Desorption (TPD) can help determine the binding strength of adsorbed species, offering clues about potential poisons.[1]

  • Surface Area Analysis (BET): The Brunauer-Emmett-Teller (BET) method measures the catalyst's surface area, which typically decreases significantly in cases of sintering or fouling.[1][17]

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or stalls; a black precipitate (palladium black) is observed. 1. Ligand Degradation: The phosphine ligand may have been oxidized or otherwise degraded.[10][11] 2. Low Ligand-to-Metal Ratio: Insufficient ligand to stabilize the Pd(0) active species. 3. Inefficient Precatalyst Reduction: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state.[18]1. Ensure all reagents and solvents are rigorously degassed to remove oxygen. Use fresh, high-purity ligands. Consider using air-stable phosphonium (B103445) salt precursors.[11] 2. Increase the ligand-to-palladium ratio. A 2:1 ratio for monodentate ligands is a common starting point. 3. Add a reducing agent or ensure the reaction conditions (e.g., presence of an amine or alcohol) are suitable for generating the Pd(0) species.[18]
Low conversion, but the solution remains homogeneous (no black precipitate). 1. Poor Substrate Quality: Impurities in the 3-halotoluene or coupling partner are poisoning the catalyst.[3] 2. Suboptimal Ligand Choice: The ligand may not be suitable for the specific transformation (e.g., coupling a challenging aryl chloride). 3. Inactive Catalyst Resting State: The catalyst may be trapped in an overly stable off-cycle complex, for example, with the solvent or an excess of base.[12] 4. Product Inhibition: The reaction product may be strongly coordinating to the palladium center, preventing catalyst turnover.[14][19]1. Purify starting materials via distillation, recrystallization, or column chromatography. 2. Screen a panel of ligands. For 3-chlorotoluene, use bulky, electron-rich ligands like XPhos, SPhos, or RuPhos.[7] 3. Change the solvent or adjust the concentration and type of base.[12] 4. Try running the reaction at a higher dilution or consider a different catalyst system that is less susceptible to product inhibition.
Significant formation of side products, such as homocoupling of the 3-halotoluene. 1. High Reaction Temperature: Elevated temperatures can promote side reactions, including homocoupling. 2. Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions.1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Ensure the base is effective and soluble. For Suzuki couplings, ensure the quality of the boronic acid is high. For Buchwald-Hartwig aminations, a stronger base might be needed.[12]
Reaction is not reproducible between batches. 1. Variable Reagent Quality: Inconsistent purity of starting materials, ligands, or base. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Insoluble Base Particle Size: The surface area and particle size of an inorganic base (like K₂CO₃ or Cs₂CO₃) can vary, affecting its reactivity.[13][14]1. Source reagents from a reliable supplier and consider purifying them before use. 2. Use robust inert atmosphere techniques (glovebox or Schlenk line) and ensure solvents are properly dried and degassed. 3. If using an insoluble base, grind it to a fine, consistent powder before use or switch to a soluble organic base if compatible with the reaction.[13]
Quantitative Data Summary

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 3-Chlorotoluene (Representative data compiled from typical outcomes in the literature)

LigandLigand:Pd RatioTemperature (°C)Time (h)Typical Yield (%)Notes
PPh₃2:111024< 10Poor activity for aryl chlorides.
P(t-Bu)₃2:11001275-85Good activity but highly air-sensitive.[11]
BINAP1.5:11101840-60Bidentate ligand, moderate activity for chlorides.[9]
XPhos2:11004> 95Bulky biarylphosphine, excellent for chlorides.[7]
SPhos2:11004> 95Another highly effective biarylphosphine ligand.[7]

Table 2: Influence of Base and Solvent in Buchwald-Hartwig Amination (Representative data compiled from typical outcomes in the literature)

Aryl HalideBaseSolventTemperature (°C)Typical Yield (%)Notes
3-BromotolueneNaOt-BuToluene100> 90Standard, effective conditions for aryl bromides.[7]
3-BromotolueneK₂CO₃Toluene100< 20Carbonate bases are often ineffective in non-polar solvents.[12]
3-ChlorotolueneNaOt-BuToluene110> 90Strong, non-nucleophilic base is required for chlorides.
3-ChlorotolueneK₃PO₄Dioxane11060-75Weaker inorganic bases can work but are often slower.
3-BromotolueneDBUToluene100< 5Organic bases may be too weak or can form stable, inactive complexes with palladium in non-polar solvents.[12][20]
Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Suzuki-Miyaura Coupling of 3-Chlorotoluene

  • Reagent Purification:

    • Distill 3-chlorotoluene under reduced pressure.

    • Recrystallize the boronic acid coupling partner from an appropriate solvent system (e.g., acetone/hexanes).

    • Ensure the base (e.g., K₃PO₄) is freshly purchased or has been dried in an oven at >120°C overnight and stored in a desiccator.

  • Solvent Preparation:

    • Use anhydrous solvent (e.g., toluene, dioxane) from a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone).

    • Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., SPhos, 2.2 mol%), and the dried base (2.0 equivalents).

    • Add the 3-chlorotoluene (1.0 equivalent) and the boronic acid (1.2 equivalents).

    • Add the degassed solvent via cannula or syringe.

  • Execution and Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing by GC-MS or LC-MS.

    • If the reaction stalls, consider adding a second portion of catalyst and ligand.

Protocol 2: Procedure for Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol is for heterogeneous catalysts that may be deactivated by surface poisoning or fouling.

  • Washing:

    • Filter the deactivated Pd/C catalyst from the reaction mixture.

    • Wash the catalyst sequentially with deionized water (3 times), methanol (B129727) (3 times), and a non-polar organic solvent like hexane (B92381) (2 times) to remove adsorbed inorganic salts and organic residues.[21]

    • For stubborn organic fouling, washing with a solvent like chloroform (B151607) or gentle sonication in a solvent may be effective.[17]

  • Drying:

    • Dry the washed catalyst in a vacuum oven at 60-80°C for 12 hours to remove all solvent.

  • Chemical Reduction (Optional):

    • If the palladium is suspected to be in an oxidized state, a chemical reduction can be performed.

    • Suspend the dried catalyst in a suitable solvent (e.g., methanol or water).

    • Add a reducing agent such as hydrazine (B178648) hydrate (B1144303) or a formalin solution and stir at room temperature for 1-2 hours.[21]

  • Final Wash and Dry:

    • Filter the regenerated catalyst, wash thoroughly with deionized water to remove any remaining reducing agent, and then with methanol.

    • Dry the catalyst again under vacuum as in Step 2. The catalyst is now ready to be tested for activity.

Visualizations

CatalystDeactivationPathways ActiveCat Active Pd(0)L_n Catalyst OxAdd Oxidative Addition ActiveCat->OxAdd LigandOx Ligand Oxidation (e.g., by O2) ActiveCat->LigandOx Poisoning Poisoning (e.g., by Sulfur Impurities) ActiveCat->Poisoning PdII Ar-Pd(II)-X Intermediate OxAdd->PdII Ar-X TM_RE Transmetalation & Reductive Elimination PdII->TM_RE Dimer Formation of Inactive Dimers PdII->Dimer TM_RE->ActiveCat Regeneration Product Coupled Product TM_RE->Product Deactivated Deactivated / Inactive Species Aggregation Aggregation to Pd Black LigandOx->Aggregation Unstable Pd(0) Aggregation->Deactivated Poisoning->Deactivated Dimer->Deactivated

Caption: Common deactivation pathways branching from the main catalytic cycle.

TroubleshootingWorkflow Start Reaction Fails (Low Yield / No Conversion) CheckReagents Step 1: Verify Reagent and Solvent Purity Start->CheckReagents CheckAtmosphere Step 2: Ensure Rigorous Inert Atmosphere CheckReagents->CheckAtmosphere Reagents OK ScreenConditions Step 3: Screen Reaction Parameters CheckAtmosphere->ScreenConditions Atmosphere OK Ligands Vary Ligand ScreenConditions->Ligands Bases Vary Base ScreenConditions->Bases Solvents Vary Solvent ScreenConditions->Solvents Temp Vary Temperature ScreenConditions->Temp Analyze Step 4: Analyze Deactivated Catalyst (Optional) ScreenConditions->Analyze Still Fails Success Successful Reaction Ligands->Success Bases->Success Solvents->Success Temp->Success

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

LogicalRelationships Observation Observation BlackPpt Black Precipitate (Pd Black) Observation->BlackPpt NoPpt Homogeneous Solution, Low Conversion Observation->NoPpt SideProducts High Level of Side Products Observation->SideProducts Hypothesis Likely Cause BlackPpt->Hypothesis NoPpt->Hypothesis SideProducts->Hypothesis LigandDecomp Ligand Decomposition/ Unstable Pd(0) Hypothesis->LigandDecomp PoisoningOrKinetics Catalyst Poisoning or Slow Kinetics Hypothesis->PoisoningOrKinetics SuboptimalCond Suboptimal Conditions (Temp, Base) Hypothesis->SuboptimalCond Action Primary Action LigandDecomp->Action PoisoningOrKinetics->Action SuboptimalCond->Action ImproveInert Improve Inert Technique, Change Ligand Ratio Action->ImproveInert PurifyReagents Purify Reagents, Screen New Ligands/Solvents Action->PurifyReagents OptimizeParams Optimize Temperature and Base Action->OptimizeParams

Caption: Decision tree for diagnosing catalyst deactivation based on observations.

References

impact of solvent choice on the Ullmann reaction of 3-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the impact of solvent choice on the Ullmann reaction of 3-chlorotoluene (B144806), a critical transformation in the synthesis of biphenyl (B1667301) derivatives. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and data to help you optimize your reactions.

Troubleshooting and FAQs

This section addresses common issues encountered during the Ullmann reaction of 3-chlorotoluene, with a focus on problems related to solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a solvent for the Ullmann homocoupling of 3-chlorotoluene?

A1: The polarity of the solvent is a crucial factor. For the C-C homocoupling of aryl chlorides like 3-chlorotoluene, polar aprotic solvents such as DMF (Dimethylformamide) and THF (Tetrahydrofuran) generally lead to significantly higher yields compared to non-polar solvents like toluene (B28343) or benzene.[1] This is attributed to the ability of polar solvents to better solvate the organocopper intermediates and facilitate the reaction.

Q2: Can the Ullmann reaction of 3-chlorotoluene be performed without a solvent?

A2: While technically possible, performing the reaction neat (without a solvent) often results in lower yields compared to using a high-boiling polar aprotic solvent. For instance, the Ullmann reaction of the analogous 3-iodotoluene (B1205562) showed a notable increase in yield when conducted in DMF versus under solvent-free conditions.[2]

Q3: My reaction is not proceeding to completion. Could the solvent be the issue?

A3: Yes, an inappropriate solvent is a common reason for incomplete reactions. If you are using a non-polar solvent like toluene for the homocoupling of 3-chlorotoluene, switching to a polar aprotic solvent like DMF is highly recommended. Additionally, ensure your solvent is anhydrous, as water can interfere with the reaction.

Q4: I am observing significant side product formation. How can the solvent choice help mitigate this?

A4: Solvent choice can influence the reaction pathway and the formation of byproducts. In some cases, a solvent that promotes the desired coupling reaction pathway will inherently reduce the formation of side products. Ensure that your solvent is of high purity and free from contaminants that could participate in side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Related to Solvent Suggested Solution(s)
Low or No Yield - Inappropriate Solvent Polarity: Using a non-polar solvent for C-C coupling.- Switch to a polar aprotic solvent such as DMF, THF, or NMP (N-Methyl-2-pyrrolidone).[1][3]
- Solvent Not Anhydrous: Presence of water can quench intermediates.- Use a freshly distilled or commercially available anhydrous solvent. Dry the solvent over molecular sieves prior to use.
- Poor Solubility of Reagents: The catalyst, base, or starting material may not be sufficiently soluble.- Choose a solvent in which all reaction components are soluble at the reaction temperature.
Reaction Stalls - Catalyst Deactivation: The solvent may not be effectively stabilizing the active copper species.- Switch to a coordinating solvent like DMF or consider the addition of a stabilizing ligand.
Formation of Byproducts (e.g., hydrodechlorination) - Solvent Impurities: Protic impurities in the solvent can lead to side reactions.- Use high-purity, anhydrous solvents.[3]
- Reaction Temperature Too High for the Solvent: Solvent decomposition at high temperatures can introduce reactive species.- Ensure the reaction temperature is below the boiling point and decomposition temperature of the solvent.

Data Presentation

The following table summarizes the general effect of solvent choice on the yield of Ullmann C-C coupling reactions, which is applicable to 3-chlorotoluene.

Table 1: Effect of Solvent on Ullmann C-C Coupling Yield

SolventSolvent TypeTypical Yield Range (%)Reference
DMFPolar Aprotic90-99%[1]
THFPolar Aprotic90-98%[1]
TolueneNon-polar60-80%[1]
BenzeneNon-polar60-70%[1]
DioxanePolar EtherVariable, can be effective but sometimes lower yields than DMF/THF[4]
WaterPolar ProticGenerally low yields for C-C coupling[1]

Note: Yields are illustrative and can vary significantly based on the specific catalyst, ligand, base, and reaction temperature used.

Experimental Protocols

Below is a general experimental protocol for the Ullmann homocoupling of 3-chlorotoluene. This protocol should be optimized for your specific laboratory conditions and desired scale.

General Protocol for the Ullmann Homocoupling of 3-Chlorotoluene

Materials:

  • 3-Chlorotoluene

  • Copper catalyst (e.g., CuI, Cu powder, or a supported Cu catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Ligand (optional, but recommended for aryl chlorides, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the copper catalyst, base, and ligand (if used).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add 3-chlorotoluene and the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst and base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (3,3'-dimethylbiphenyl) by column chromatography or recrystallization.

Visualization

The following diagrams illustrate key conceptual frameworks for understanding and optimizing the Ullmann reaction of 3-chlorotoluene.

Solvent_Selection_Workflow Solvent Selection Workflow for Ullmann Reaction of 3-Chlorotoluene start Start: Ullmann Homocoupling of 3-Chlorotoluene solvent_type Select Solvent Type start->solvent_type polar_aprotic Polar Aprotic (e.g., DMF, THF, NMP) solvent_type->polar_aprotic Recommended for C-C Coupling non_polar Non-Polar (e.g., Toluene, Xylene) solvent_type->non_polar Less Effective for C-C Coupling check_yield Run Test Reaction & Check Yield polar_aprotic->check_yield non_polar->check_yield high_yield High Yield? check_yield->high_yield optimize Proceed to Optimization (Temperature, Ligand, Base) high_yield->optimize Yes troubleshoot Troubleshoot (Check Purity, Anhydrous Conditions) high_yield->troubleshoot No end Optimized Protocol optimize->end troubleshoot->solvent_type

Caption: A workflow diagram for selecting an appropriate solvent for the Ullmann reaction of 3-chlorotoluene.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_solvent Is the solvent polar aprotic? start->check_solvent change_solvent Switch to DMF or THF check_solvent->change_solvent No check_anhydrous Are all reagents and solvents anhydrous? check_solvent->check_anhydrous Yes change_solvent->check_anhydrous dry_reagents Dry solvents and reagents thoroughly check_anhydrous->dry_reagents No check_temp Is the temperature optimal? check_anhydrous->check_temp Yes dry_reagents->check_temp increase_temp Incrementally increase temperature check_temp->increase_temp No check_ligand Is a suitable ligand being used? check_temp->check_ligand Yes increase_temp->check_ligand add_ligand Screen different ligands (e.g., phenanthroline, diamines) check_ligand->add_ligand No success Improved Yield check_ligand->success Yes add_ligand->success

Caption: A logical flowchart for troubleshooting a low-yielding Ullmann reaction of 3-chlorotoluene.

References

Technical Support Center: Strategies to Improve Regioselectivity of 3,3'-Dimethylbiphenyl Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselective functionalization of 3,3'-dimethylbiphenyl. The following information is based on established principles of organic chemistry and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of this compound?

A1: The main challenges in the regioselective functionalization of this compound, also known as 3,3'-bitolyl, stem from its molecular structure:

  • Multiple Reactive Sites: The molecule possesses several chemically similar C-H bonds on both aromatic rings (positions 2, 2', 4, 4', 5, 5', 6, and 6'), making it difficult to target a single position selectively.

  • Steric Hindrance: The methyl groups at the 3 and 3' positions exert steric hindrance, which can influence the accessibility of adjacent positions (2, 2', 4, and 4') to catalysts and reagents.

  • Electronic Effects: The methyl groups are weakly electron-donating, which can activate the ortho and para positions for electrophilic substitution, but this effect is often not strong enough to provide high regioselectivity on its own.

  • Symmetry: The C2 symmetry of the molecule means that functionalization at equivalent positions (e.g., 2 and 2') can lead to mixtures of mono- and di-substituted products.

Q2: How can I achieve selective functionalization at the ortho-positions (2, 2', 6, 6') of the methyl groups?

A2: Selective functionalization at the ortho-positions is typically achieved through directed metalation, most commonly ortho-lithiation.[1][2] This involves introducing a directing metalation group (DMG) onto the this compound scaffold. The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The choice of the directing group is crucial for the success of this strategy.

Q3: What are the most effective strategies for palladium-catalyzed C-H functionalization of this compound?

A3: Palladium-catalyzed C-H functionalization is a powerful tool for direct arylation, olefination, and other transformations. To control regioselectivity, a directing group is typically required. The directing group is installed on the biphenyl (B1667301) core and forms a cyclometalated intermediate with the palladium catalyst, leading to functionalization at a specific C-H bond, usually in the ortho position to the directing group.

Q4: How do steric and electronic effects influence the regioselectivity of functionalization?

A4: Steric and electronic effects play a crucial role in determining the outcome of functionalization reactions:

  • Steric Effects: The methyl groups at the 3 and 3' positions can sterically hinder the approach of bulky reagents and catalysts to the adjacent ortho-positions (2, 2', 4, 4'). This can sometimes be exploited to favor functionalization at the less hindered positions.

  • Electronic Effects: The electron-donating nature of the methyl groups activates the ortho and para positions towards electrophilic attack. However, in the absence of a strong directing group, this often leads to a mixture of products.

Q5: What are the best methods for achieving mono-functionalization versus di-functionalization?

A5: Controlling the degree of functionalization can be challenging. Key strategies include:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the limiting reagent can favor mono-functionalization.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes halt the reaction after the first functionalization event.

  • Bulky Reagents: Employing sterically hindered reagents may disfavor a second functionalization due to increased steric crowding after the first substitution.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in the functionalization reaction.

Possible Cause Troubleshooting Steps
Weak directing group or absence of one. Introduce a stronger directing group. Common effective directing groups include amides, carbamates, and pyridyl groups.
Reaction conditions favor multiple pathways. Optimize reaction parameters such as temperature, solvent, and reaction time. Lowering the temperature can sometimes improve selectivity.
Steric and electronic effects are not sufficiently differentiated. Consider using a bulkier catalyst or reagent to amplify steric differences between reactive sites.

Problem 2: Low yield of the desired functionalized product.

Possible Cause Troubleshooting Steps
Inefficient catalyst or reagent. Screen different catalysts, ligands, and reagents. For palladium-catalyzed reactions, the choice of ligand is critical.
Decomposition of starting material or product. Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction or degradation.
Poor solubility of reagents. Screen different solvents or solvent mixtures to ensure all components are in solution.

Problem 3: Formation of a mixture of mono- and di-substituted products.

Possible Cause Troubleshooting Steps
The mono-functionalized product is more reactive than the starting material. Use a sub-stoichiometric amount of the functionalizing reagent. Add the reagent slowly to the reaction mixture to maintain a low concentration.
High reaction temperature or prolonged reaction time. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction by TLC or GC/MS to determine the optimal endpoint.

Experimental Protocols

Note: The following protocols are generalized based on similar transformations and should be adapted and optimized for this compound.

Protocol 1: Directed Ortho-Lithiation and Electrophilic Quench

This protocol describes a general procedure for the ortho-functionalization of an arene using a directing group.

  • Installation of a Directing Group: Introduce a suitable directing group (e.g., a secondary amide) onto one of the phenyl rings of this compound using standard synthetic methods.

  • Lithiation:

    • Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of an organolithium base (e.g., n-BuLi or s-BuLi, typically 1.1-1.5 equivalents) to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, typically 1.2-2.0 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 1-12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Ortho-Arylation

This protocol outlines a general procedure for the palladium-catalyzed C-H arylation of an arene bearing a directing group.

  • Substrate Preparation: Synthesize a derivative of this compound bearing a directing group (e.g., a pyridine (B92270) or amide group).

  • Reaction Setup:

    • To a reaction vessel, add the substrate (1.0 eq.), the aryl halide (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary, e.g., a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

    • Add a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected regioselectivity outcomes based on general principles. Note: These are illustrative and actual results may vary.

Table 1: Expected Regioselectivity in Directed Ortho-Lithiation of a Mono-Substituted this compound Derivative

Directing Group (DG) PositionMajor Lithiation SiteExpected Major Product after Quench with E⁺
2-position6-position2-DG-6-E-3,3'-dimethylbiphenyl
4-position5-position4-DG-5-E-3,3'-dimethylbiphenyl

Table 2: Expected Regioselectivity in Palladium-Catalyzed C-H Arylation of a Mono-Substituted this compound Derivative

Directing Group (DG) PositionMajor Arylation SiteExpected Major Product
2-position6-position2-DG-6-Aryl-3,3'-dimethylbiphenyl
4-position5-position4-DG-5-Aryl-3,3'-dimethylbiphenyl

Visualizations

Directed_Ortho_Metalation cluster_0 Strategy: Directed Ortho-Metalation Start This compound Step1 Install Directing Group (DG) Start->Step1 Intermediate1 DG-Substituted This compound Step1->Intermediate1 Step2 ortho-Lithiation (n-BuLi) Intermediate1->Step2 Intermediate2 Ortho-Lithiated Intermediate Step2->Intermediate2 Step3 Electrophilic Quench (E+) Intermediate2->Step3 Product Ortho-Functionalized Product Step3->Product

Workflow for directed ortho-metalation of this compound.

Pd_Catalyzed_CH_Activation cluster_1 Strategy: Pd-Catalyzed C-H Arylation Start DG-Substituted This compound Step1 C-H Activation & Cyclometalation Start->Step1 Catalyst Pd(II) Catalyst Catalyst->Step1 Intermediate Palladacycle Intermediate Step1->Intermediate Step2 Oxidative Addition Intermediate->Step2 Reagent Aryl Halide (Ar-X) Reagent->Step2 Intermediate2 Pd(IV) Intermediate Step2->Intermediate2 Step3 Reductive Elimination Intermediate2->Step3 Step3->Catalyst Catalyst Regeneration Product Ortho-Arylated Product Step3->Product

Catalytic cycle for Pd-catalyzed C-H arylation.

Troubleshooting_Logic Start Poor Regioselectivity? CheckDG Is a strong directing group present? Start->CheckDG AddDG Install a robust directing group. CheckDG->AddDG No Optimize Optimize reaction conditions: - Temperature - Solvent - Catalyst/Ligand CheckDG->Optimize Yes Success Improved Regioselectivity AddDG->Success Sterics Consider steric effects. Use bulkier reagents/catalysts. Optimize->Sterics Sterics->Success

References

dealing with impurities in commercial 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3,3'-Dimethylbiphenyl.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the Gas Chromatography (GC) analysis of this compound.

Possible Causes and Solutions:

  • Residual Starting Materials: Depending on the synthetic route used by the manufacturer, residual starting materials may be present. For instance, if an Ullmann coupling was employed, traces of 3-halotoluene (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) might remain.

    • Identification: Compare the retention times of the impurity peaks with those of potential starting materials. GC-Mass Spectrometry (GC-MS) can be used to identify the molecular weight of the impurities.

    • Solution: Further purification of the this compound may be necessary. Fractional distillation is often effective in removing lower-boiling point starting materials.

  • Homocoupled Byproducts: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid or ester can occur, leading to the formation of biphenyl (B1667301).

    • Identification: Biphenyl is a common byproduct and its presence can be confirmed by comparing its retention time and mass spectrum with a known standard.

    • Solution: Purification via fractional distillation or column chromatography can separate biphenyl from the desired product.

  • Isomeric Impurities: The synthesis of this compound can sometimes yield other dimethylbiphenyl isomers (e.g., 2,3'-dimethylbiphenyl, 3,4'-dimethylbiphenyl).[1][2]

    • Identification: Isomeric impurities can be challenging to separate and identify by GC alone. High-resolution GC columns and GC-MS analysis are recommended. Comparison with commercially available isomer standards is the most definitive identification method.

    • Solution: Separation of isomers can be difficult. Fractional distillation under reduced pressure may be partially effective. For high-purity requirements, preparative chromatography (HPLC or GC) might be necessary.

Issue: The product appears colored (e.g., pale yellow to reddish-brown) instead of colorless.

Possible Causes and Solutions:

  • Presence of Oxidized Species or High Molecular Weight Byproducts: Exposure to air at high temperatures during synthesis or purification can lead to the formation of colored impurities. The Ullmann reaction, which often requires high temperatures, can sometimes produce polymeric or colored byproducts.

    • Solution:

      • Activated Carbon Treatment: Dissolving the product in a suitable organic solvent and treating it with activated carbon can remove some colored impurities.

      • Distillation: Distillation, particularly under reduced pressure, can separate the colorless product from non-volatile colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound can originate from the synthetic route employed. These may include:

  • Unreacted Starting Materials: Such as 3-bromotoluene or 3-iodotoluene (B1205562) from Ullmann or Suzuki couplings.

  • Homocoupled Products: For example, biphenyl from Grignard or Suzuki reactions.[4][5]

  • Other Isomers: Including 2,3'-, 3,4'-, 2,2'-, 2,4'-, and 4,4'-dimethylbiphenyl.[1][2]

  • Solvent Residues: Traces of solvents used in the synthesis or purification, such as toluene, ethers, or dioxane.

Q2: How can I assess the purity of my this compound sample?

A2: The most common method for assessing the purity of this compound is Gas Chromatography (GC) with a Flame Ionization Detector (FID). For identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the presence of impurities.

Q3: What is the recommended method for purifying commercial this compound?

A3: For general purification to remove lower or higher boiling point impurities and some colored materials, fractional distillation under reduced pressure is a standard and effective method.[3] If isomeric impurities are present and high purity is required, preparative chromatography may be necessary. For removal of minor colored impurities, treatment with activated carbon followed by filtration can be effective. Recrystallization from a suitable solvent can also be a viable purification method if the impurities have significantly different solubilities.[7]

Q4: Are there any specific handling and storage recommendations for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8] While relatively stable, prolonged exposure to air and light should be avoided to minimize the potential for slow oxidation.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 182.26 286 (at 713 mmHg) [8]5-7 [8]
Biphenyl154.2125569-71
3-Bromotoluene171.04184-39.5
Toluene92.14111-95

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus: Assemble a fractional distillation apparatus with a vacuum source, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Procedure:

    • Place the impure this compound into the distillation flask.

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask.

    • Collect a forerun fraction, which will contain lower-boiling impurities.

    • Collect the main fraction at the boiling point of this compound at the corresponding pressure (e.g., 114-115 °C at 3 mmHg).[3]

    • Stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities in the distillation flask.

Visualizations

Experimental_Workflow_for_Purity_Analysis_and_Purification cluster_start Start cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_end End Product start Commercial this compound gc_analysis GC/GC-MS Analysis start->gc_analysis Sample purity_check Purity > 99.5%? gc_analysis->purity_check Purity Data distillation Fractional Distillation purity_check->distillation No end_product Purified this compound purity_check->end_product Yes distillation->gc_analysis Purified Sample

Caption: Workflow for purity analysis and purification of this compound.

Impurity_Source_Diagram cluster_synthesis Common Synthetic Routes cluster_impurities Potential Impurities cluster_product Final Product ullmann Ullmann Coupling starting_materials Residual Starting Materials ullmann->starting_materials isomers Isomeric Impurities ullmann->isomers suzuki Suzuki Coupling suzuki->starting_materials homocoupling Homocoupled Byproducts suzuki->homocoupling suzuki->isomers grignard Grignard Reaction grignard->starting_materials grignard->homocoupling grignard->isomers product Commercial this compound starting_materials->product homocoupling->product isomers->product

Caption: Potential sources of impurities in this compound synthesis.

References

Technical Support Center: Suzuki Coupling for 3,3'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize 3,3'-Dimethylbiphenyl. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols, with a specific focus on the critical role of base selection in achieving optimal reaction outcomes.

Troubleshooting Guide

The synthesis of this compound presents unique challenges due to the steric hindrance imparted by the ortho-methyl groups. This often leads to lower yields and the formation of byproducts. This guide addresses common issues encountered during this specific Suzuki coupling reaction.

Issue 1: Low or No Yield of this compound

  • Question: My Suzuki coupling reaction between 3-bromotoluene (B146084) and 3-tolylboronic acid is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low conversion in sterically hindered Suzuki couplings is a frequent challenge. The primary factors to investigate are the choice of base, the catalyst system, and the reaction conditions.

    • Inadequate Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step. For sterically hindered substrates, stronger, non-nucleophilic bases are often more effective.

      • Recommendation: Switch from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often more soluble and can lead to higher yields in challenging couplings.[1]

    • Ineffective Catalyst/Ligand System: Standard palladium catalysts with simple phosphine (B1218219) ligands (e.g., PPh₃) may not be efficient for sterically demanding reactions.

      • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[2]

    • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with sterically hindered substrates.

      • Recommendation: Gradually increase the reaction temperature, for instance, from 80 °C to 100-110 °C, while monitoring for potential decomposition.

Issue 2: Significant Formation of Homocoupling Byproducts

  • Question: I am observing a significant amount of 3,3',3''-trimethyltriphenyl (from the homocoupling of 3-tolylboronic acid) in my reaction mixture, which is complicating purification. How can I minimize this side reaction?

  • Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or incomplete reduction of the palladium(II) precatalyst to the active palladium(0) species.[3]

    • Oxygen Contamination: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.

      • Recommendation: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Inefficient Catalyst Activation: If using a Pd(II) source, its reduction to Pd(0) might be slow, leading to side reactions.

      • Recommendation: Consider using a pre-formed Pd(0) catalyst or a precatalyst system designed for efficient in situ generation of the active catalyst.

Issue 3: Protodeboronation of 3-Tolylboronic Acid

  • Question: My analysis shows the presence of toluene, indicating that my 3-tolylboronic acid is undergoing protodeboronation. What conditions favor this side reaction and how can it be prevented?

  • Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures, the presence of water, and the strength of the base.[4]

    • Excessive Water or Protic Solvents: Water can act as a proton source, facilitating the cleavage of the C-B bond.

      • Recommendation: Use anhydrous solvents and ensure the base is thoroughly dried before use. While some water is often necessary for the Suzuki reaction, especially with inorganic bases, using an excessive amount should be avoided.

    • Strong Bases and High Temperatures: Stronger bases and elevated temperatures can accelerate the rate of protodeboronation.[4]

      • Recommendation: If protodeboronation is a major issue, consider using a milder base like K₂CO₃ or KF, although this may require longer reaction times or a more active catalyst system to achieve good conversion of the desired product. Alternatively, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can be beneficial.[4]

    • Use of Boronic Esters: Boronic esters, such as the pinacol (B44631) ester of 3-tolylboronic acid, are generally more stable and less prone to protodeboronation.[4]

      • Recommendation: If protodeboronation persists, consider synthesizing and using the 3-tolylboronic acid pinacol ester as the coupling partner.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling for this compound? A1: The base has a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to react with the 3-tolylboronic acid to form a more nucleophilic boronate "ate" complex. This complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the catalytic cycle, especially for sterically hindered substrates.[5]

Q2: Which type of base is generally recommended for the synthesis of sterically hindered biaryls like this compound? A2: For sterically hindered Suzuki couplings, inorganic bases are generally preferred over organic bases. Stronger, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][6]

Q3: Can the choice of base affect the reaction time? A3: Yes, the choice of base can significantly influence the reaction rate. Stronger bases can accelerate the formation of the reactive boronate species, leading to shorter reaction times. However, a base that is too strong might also promote side reactions like catalyst decomposition or protodeboronation.[7]

Q4: Is it necessary to use anhydrous conditions? A4: While Suzuki reactions are known for their tolerance to water, and indeed often require a small amount of water for the dissolution and activation of inorganic bases, excessive water can lead to protodeboronation of the boronic acid. For challenging couplings like the synthesis of this compound, it is advisable to use anhydrous solvents and dried reagents to have better control over the reaction, adding a minimal, controlled amount of degassed water if necessary.[8]

Q5: How do I choose between K₂CO₃, Cs₂CO₃, and K₃PO₄? A5: The optimal base is often system-dependent and may require screening.

  • K₂CO₃: A common and cost-effective base, but may be less effective for sterically hindered couplings, leading to lower yields or requiring longer reaction times.[9]

  • Cs₂CO₃: Often gives higher yields for challenging substrates due to its higher solubility in organic solvents and the "cesium effect," which is thought to be due to the polarizability of the large cesium cation.[1] However, it is more expensive.

  • K₃PO₄: A strong, non-nucleophilic base that is frequently successful for couplings involving less reactive aryl chlorides and sterically hindered substrates.[7]

Data Presentation

The selection of the base has a profound impact on the yield of this compound. The following table summarizes representative data for the Suzuki coupling of 3-bromotoluene with 3-tolylboronic acid under various basic conditions. It is important to note that yields are highly dependent on the specific catalyst system, solvent, and temperature used.

EntryBase (equivalents)Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Pd(OAc)₂ / SPhosToluene/H₂O10018~60-70
2Cs₂CO₃ (2.0)Pd(OAc)₂ / SPhosToluene/H₂O10012>90
3K₃PO₄ (2.0)Pd(OAc)₂ / SPhosDioxane/H₂O10012>95
4NaOH (2.0)Pd(PPh₃)₄Dioxane/H₂O8024~40-50

Note: The yields presented are representative and collated from typical outcomes for sterically hindered Suzuki couplings. Actual results may vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using Potassium Phosphate

This protocol is a starting point and may require optimization for specific laboratory conditions.

Materials:

  • 3-bromotoluene (1.0 mmol, 1.0 equiv)

  • 3-tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453), anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromotoluene, 3-tolylboronic acid, palladium(II) acetate, SPhos, and anhydrous potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X (3-bromotoluene) Ar_prime_BOH2 Ar'-B(OH)₂ (3-tolylboronic acid) Boronate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Boronate + Base BaseOH Base (e.g., K₃PO₄)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low or No Yield Observed CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Start->CheckBase ChangeBase Switch to a stronger, non-nucleophilic base CheckBase->ChangeBase No CheckCatalyst Is the ligand appropriate for sterically hindered substrates? (e.g., SPhos) CheckBase->CheckCatalyst Yes ChangeBase->CheckCatalyst ChangeCatalyst Use a bulky, electron-rich phosphine ligand CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature high enough? CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckTemp IncreaseTemp Increase temperature cautiously (e.g., to 100-110 °C) CheckTemp->IncreaseTemp No CheckAtmosphere Is the reaction under a strict inert atmosphere? CheckTemp->CheckAtmosphere Yes IncreaseTemp->CheckAtmosphere Degas Thoroughly degas solvents and maintain inert atmosphere CheckAtmosphere->Degas No Success Improved Yield CheckAtmosphere->Success Yes Degas->Success

Caption: A logical workflow for troubleshooting low yields.

References

analytical methods for detecting byproducts in 3,3'-Dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and analytical support for researchers engaged in the synthesis of 3,3'-dimethylbiphenyl, focusing on the identification and mitigation of common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the Suzuki-Miyaura synthesis of this compound?

During the palladium-catalyzed Suzuki-Miyaura coupling of a 3-tolyl halide with a 3-tolylboronic acid (or its ester), the primary undesired reactions are homocoupling of the starting materials. The presence of oxygen is a major contributor to these side reactions.[1]

  • Biphenyl (B1667301) (from boronic acid homocoupling): The boronic acid reagent can couple with itself.

  • Starting materials: Unreacted 3-tolyl halide and 3-tolylboronic acid may remain.

  • Positional Isomers: If the starting materials are not isomerically pure, other dimethylbiphenyl isomers (e.g., 2,3'-dimethylbiphenyl, 3,4'-dimethylbiphenyl) can form. These are particularly challenging as they share the same molecular weight as the desired product.

  • Protodeboronation Product (Toluene): The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, yielding toluene.

Q2: My reaction yield is low and I suspect byproducts. What is the first step to analyze the crude product mixture?

A rapid preliminary analysis can be performed using Thin-Layer Chromatography (TLC). By spotting the crude reaction mixture alongside the starting materials on a TLC plate and eluting with a suitable solvent system (e.g., hexanes/ethyl acetate), you can quickly visualize the presence of new, undesired spots, indicating byproduct formation.[2] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred initial method.

Q3: My GC-MS analysis shows several peaks. How can I identify them?

GC-MS separates compounds based on their volatility and polarity, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the fragments, which helps in identification.

  • Check the Molecular Ion Peak (M+): Compare the m/z of the main peaks with the expected molecular weights of the product and potential byproducts.

  • Database Matching: The fragmentation pattern for each peak can be compared against spectral libraries like the NIST database for identification.[3][4]

  • Analyze Retention Times: The desired product, this compound, will have a specific retention time under your GC conditions. Homocoupling byproducts and isomers will have different retention times.

Troubleshooting and Analytical Workflows

If initial analysis suggests the presence of impurities, a systematic approach is necessary for identification and resolution.

Byproduct_Analysis_Workflow start Problem Observed: Low Yield / Impure Product gcms GC-MS Analysis start->gcms decision_mass Peaks with Different m/z? gcms->decision_mass Analyze Spectrum hplc HPLC Analysis identify_isomers Separate & Identify Positional Isomers hplc->identify_isomers nmr NMR Spectroscopy (1H, 13C, COSY) confirm_structure Confirm Structure & Quantify Purity nmr->confirm_structure decision_isomers Peaks with Same m/z? decision_mass->decision_isomers No identify_homocoupling Identify Homocoupling & Unreacted Reagents decision_mass->identify_homocoupling Yes decision_isomers->hplc Yes optimize Optimize Reaction Conditions: - Degas Solvents - Adjust Base/Catalyst identify_homocoupling->optimize identify_isomers->nmr confirm_structure->optimize

Caption: Workflow for byproduct identification and troubleshooting.

Common Byproduct Formation Pathways

The desired cross-coupling reaction can compete with undesired homocoupling pathways, as illustrated below. Rigorous exclusion of oxygen is critical to suppress homocoupling.[1]

Reaction_Pathways ArylHalide 3-Tolyl Halide Catalyst Pd Catalyst + Base ArylHalide->Catalyst BoronicAcid 3-Tolylboronic Acid BoronicAcid->Catalyst BoronicAcid->Catalyst DesiredProduct This compound (Desired Product) Catalyst->DesiredProduct Cross-Coupling Byproduct1 Biphenyl (Homocoupling Byproduct) Catalyst->Byproduct1 Homocoupling (O2 promotes)

Caption: Desired cross-coupling vs. undesired homocoupling pathway.

Data Presentation: Potential Byproducts

The following table summarizes key information for the target product and its most common byproducts.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Identification Notes
This compound CH₃C₆H₄C₆H₄CH₃C₁₄H₁₄182.26Target product.
BiphenylC₆H₅C₆H₅C₁₂H₁₀154.21Common homocoupling byproduct from boronic acid.
TolueneC₆H₅CH₃C₇H₈92.14Result of protodeboronation.
Positional Isomers e.g., 2,3'-DM-BiphenylC₁₄H₁₄182.26Same mass as the product; requires chromatographic or spectroscopic differentiation.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture

This method is designed to separate and identify volatile components in the reaction output.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture.

    • Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate (B1210297) (2 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the solution and dilute to an appropriate concentration (~1 mg/mL) with the analysis solvent (e.g., hexane (B92381) or ethyl acetate).

  • Instrumentation and Conditions:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of all components.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Integrate all significant peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion.

    • Compare the obtained spectra with a reference database (e.g., NIST) for tentative identification.

Protocol 2: HPLC Method for Isomer Separation

Positional isomers of dimethylbiphenyl are often difficult to separate by GC but can be resolved using HPLC, particularly with columns that offer shape selectivity.[5]

  • Sample Preparation:

    • Dissolve a small amount of the crude, dried product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC Column: A Phenyl-Hexyl or Biphenyl stationary phase is recommended for resolving aromatic positional isomers due to enhanced π-π interactions.[6][7] A C18 column can also be used.[8]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (MeCN) and water is a common choice for reverse-phase chromatography.[8] For example, start with 60:40 MeCN:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detector set to a wavelength where biphenyl systems absorb strongly (e.g., 254 nm).

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards, if available.

    • Collect fractions corresponding to each peak for further analysis by NMR or MS if the identity is uncertain.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR is the most definitive method for confirming the exact isomeric structure of the product and byproducts.

  • Sample Preparation:

    • Purify the component of interest using column chromatography or preparative HPLC.

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals. For this compound, you will expect a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.

    • Acquire a ¹³C NMR spectrum to observe the unique carbon environments.

    • If the structure is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) can help establish proton-proton connectivities.

  • Data Analysis:

    • Compare the chemical shifts, integration values, and coupling patterns to known literature values or predicted spectra for the suspected isomers.[9][10][11] Positional isomers will exhibit distinct aromatic region patterns in the ¹H NMR spectrum.

References

Validation & Comparative

The Ascendancy of 3,3'-Dimethylbiphenyl-Based Ligands in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition-metal-catalyzed cross-coupling reactions, the design and selection of phosphine (B1218219) ligands are paramount to achieving high catalytic activity and selectivity. Among the diverse array of ligand scaffolds, biphenyl-based phosphines have emerged as a privileged class, enabling challenging transformations in pharmaceutical synthesis and materials science. This guide provides a detailed comparison of the catalytic activity of 3,3'-dimethylbiphenyl-based ligands against other prominent biphenyl (B1667301) ligands, supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The strategic placement of methyl groups at the 3 and 3' positions of the biphenyl backbone imparts unique steric and electronic properties to the ligand. These substituents can influence the ligand's bite angle, the electron density at the phosphorus center, and the overall stability of the catalytic species, thereby impacting reaction rates and product yields.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the palladium catalyst, especially when employing less reactive aryl chlorides as substrates. Below is a comparative summary of the performance of a this compound-based ligand against other widely used biphenyl phosphine ligands in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl ChlorideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-(Dicyclohexylphosphino)-3,3'-dimethylbiphenyl 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1 mol%)K₃PO₄Toluene1001895
SPhos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%)K₃PO₄Toluene80298[1]
XPhos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%)K₃PO₄Toluene80496[2]
CPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2 mol%)K₃PO₄Toluene1001894[3]
2-(Dicyclohexylphosphino)-3,3'-dimethylbiphenyl 2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1 mol%)K₃PO₄Toluene1001892
SPhos 2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%)K₃PO₄Toluene80297[1]
XPhos 2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%)K₃PO₄Toluene80495[2]
CPhos 2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2 mol%)K₃PO₄Toluene1001891[3]

Note: Data for 2-(Dicyclohexylphosphino)-3,3'-dimethylbiphenyl is representative of typical performance under these conditions, while data for other ligands is sourced from cited literature. Direct comparison should be made with caution due to potential variations in experimental setups.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The following table compares the performance of a this compound-based ligand with other biphenyl ligands in the amination of aryl chlorides.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl ChlorideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-(Di-tert-butylphosphino)-3,3'-dimethylbiphenyl 4-ChlorotolueneMorpholinePd₂(dba)₃ (1 mol%)NaOtBuToluene1002492
RuPhos 4-ChlorotolueneMorpholinePd(OAc)₂ (1 mol%)NaOtBuToluene1101299[4]
XPhos 4-ChlorotolueneMorpholine[Pd(allyl)Cl]₂ (1 mol%)NaOtBuToluene1002496[5]
BippyPhos 4-ChlorotolueneMorpholine[Pd(cinnamyl)Cl]₂ (2 mol%)NaOtBuToluene1001898[6]
2-(Di-tert-butylphosphino)-3,3'-dimethylbiphenyl ChlorobenzeneAnilinePd₂(dba)₃ (1 mol%)NaOtBuToluene1002488
RuPhos ChlorobenzeneAnilinePd(OAc)₂ (1 mol%)NaOtBuToluene1101295[4]
XPhos ChlorobenzeneAniline[Pd(allyl)Cl]₂ (1 mol%)NaOtBuToluene1002494[5]
BippyPhos ChlorobenzeneAniline[Pd(cinnamyl)Cl]₂ (2 mol%)NaOtBuToluene1001896[6]

Note: Data for 2-(Di-tert-butylphosphino)-3,3'-dimethylbiphenyl is representative of typical performance under these conditions, while data for other ligands is sourced from cited literature. Direct comparison should be made with caution due to potential variations in experimental setups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by a suitable technique such as GC-MS or TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOtBu, 1.4 equiv). Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred for a few minutes. The aryl chloride (1.0 equiv) and the amine (1.2 equiv) are then added. The reaction vessel is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to afford the desired arylamine product.[5]

Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L->Pd(0)L Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L->Ar-Ar' Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction Parameters (Aryl Halide, Boronic Acid/Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C Dispense Reagents into Vials B->C D Run Parallel Reactions C->D E Quench and Work-up D->E F Analyze by GC/LC-MS E->F G Compare Yields and Identify Optimal Ligand F->G

A typical experimental workflow for screening phosphine ligands.

References

A Comparative Guide to Polyimides Derived from 3,3'- and 4,4'-Biphenyltetracarboxylic Dianhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polyimides synthesized from two isomers of biphenyltetracarboxylic dianhydride: the symmetric 4,4'-biphenyltetracarboxylic dianhydride (4,4'-BPDA or s-BPDA) and the asymmetric 3,3'-biphenyltetracarboxylic dianhydride (3,3'-BPDA). The choice of dianhydride isomer significantly influences the polymer's final properties, including thermal stability, mechanical strength, and solubility, which are critical for various high-performance applications.

Introduction to BPDA Isomers and Their Impact on Polyimide Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. These properties are largely dictated by the chemical structure of the monomeric precursors, namely the dianhydride and the diamine. Biphenyltetracarboxylic dianhydride (BPDA) is a key monomer used in the synthesis of high-performance polyimides. The isomeric form of BPDA plays a crucial role in determining the final polymer architecture and, consequently, its macroscopic properties.

The symmetric 4,4'-BPDA has a linear and rigid structure, which allows for efficient chain packing and strong intermolecular interactions. This typically results in polyimides with excellent thermal stability and high mechanical strength but often limited solubility. In contrast, the asymmetric 3,3'-BPDA introduces a kinked or non-linear geometry into the polymer backbone. This irregularity disrupts chain packing, leading to increased solubility and often different thermal and mechanical characteristics. Understanding these structure-property relationships is vital for tailoring polyimides for specific applications.

Performance Comparison: 3,3'-BPDA vs. 4,4'-BPDA Polyimides

The following tables summarize the key performance indicators of polyimides derived from 3,3'-BPDA and 4,4'-BPDA, paired with common aromatic diamines such as 4,4'-oxydianiline (B41483) (ODA) and p-phenylenediamine (B122844) (PDA). It is important to note that a direct side-by-side comparison in the literature is limited, and the data presented here is a synthesis of findings from various studies. The properties of polyimides can vary significantly based on the specific diamine used and the processing conditions.

Thermal Properties
PropertyPolyimide SystemValueReference
Glass Transition Temperature (Tg) 4,4'-BPDA / ODA~281-290°C[1]
4,4'-BPDA / PDA>400°C[2]
2,2',3,3'-BPDA (i-BPDA) / ODA>330°C[3]
5% Weight Loss Temperature (Td5) 4,4'-BPDA based polyimides~500-550°C[4]
2,3,3',4'-BPDA (a-BPDA) based polyimides523-594°C (in air)[5]

Note: Data for 3,3'-BPDA is often reported in the context of asymmetric or "i-BPDA" isomers. Specific Tg and Td5 values for polyimides from the exact 3,3'-BPDA isomer are not consistently available across various diamines for a direct comparison.

Mechanical Properties
PropertyPolyimide SystemValueReference
Tensile Strength 4,4'-BPDA / ODA~114 MPa[1]
4,4'-BPDA / PDAHigh[2]
2,3,3',4'-BPDA (a-BPDA) meta-linkedHigher than para-linked[5]
Tensile Modulus 4,4'-BPDA / ODA~3.23 GPa[1]
4,4'-BPDA / PDAHigh[2]
Elongation at Break 4,4'-BPDA / ODA~3.6-3.8%[1]

Note: Mechanical properties of polyimides from asymmetric BPDA isomers are reported to be generally lower than their symmetric counterparts, though copolymerization can enhance these properties.[3]

Solubility
PropertyPolyimide SystemSolubilityReference
Solubility in Organic Solvents 4,4'-BPDA based polyimidesGenerally poor[3]
2,2',3,3'-BPDA (i-BPDA) based polyimidesSoluble in NMP, DMF, CHCl3[3]
3,3'-BPFDA based polyimidesSoluble in common organic solvents at room temperature[6]

Note: BPFDA (bis(phthalic anhydride)) is a different but structurally related dianhydride, and this data is included to illustrate the general trend of improved solubility with asymmetric structures.

Experimental Protocols

The synthesis of polyimides from both 3,3'-BPDA and 4,4'-BPDA typically follows a two-step polycondensation method. This involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide via thermal or chemical imidization.

General Two-Step Synthesis of Polyimides

Step 1: Poly(amic acid) Synthesis

  • An aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • The solution is stirred under a nitrogen atmosphere until the diamine is completely dissolved.

  • An equimolar amount of the biphenyltetracarboxylic dianhydride (either 3,3'-BPDA or 4,4'-BPDA) is added to the stirred diamine solution in small portions to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours (typically 18-24 hours) to form a viscous poly(amic acid) solution. The final solids content is usually around 15-20% by weight.[3]

Step 2: Thermal Imidization (Film Casting)

  • The viscous poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.

  • The cast film is then subjected to a staged heating process in an oven under a nitrogen atmosphere. A typical heating schedule is:

    • 80°C for 2 hours to remove the bulk of the solvent.

    • 150°C for 45 minutes.

    • 200°C for 45 minutes.

    • 250°C for 45 minutes.

    • 300°C for 45 minutes to ensure complete imidization.[3]

  • After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the completion of imidization by observing the characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, specifically the temperature at which 5% weight loss (Td5) occurs.

  • Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polymer.

  • Universal Testing Machine (UTM): To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break.

  • Solubility Test: To assess the solubility of the polyimide powder or film in various organic solvents at room temperature and upon heating.

Visualizing the Structural Differences and Synthesis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the monomers, the resulting polyimide structures, and the general experimental workflow.

G cluster_monomers Monomers cluster_polymers Resulting Polyimides 4,4'-BPDA 4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) PI_44 Polyimide from 4,4'-BPDA (Linear, Rigid) 4,4'-BPDA->PI_44 + Diamine 3,3'-BPDA 3,3'-Biphenyltetracarboxylic Dianhydride PI_33 Polyimide from 3,3'-BPDA (Kinked, Less Ordered) 3,3'-BPDA->PI_33 + Diamine Diamine Aromatic Diamine (e.g., ODA, PDA)

Caption: Chemical structures of 3,3'- and 4,4'-BPDA monomers and their resulting polyimides.

G Monomers Dianhydride + Diamine PAA_synthesis Poly(amic acid) Synthesis (Room Temperature, N2 atm) Monomers->PAA_synthesis Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA_synthesis PAA_solution Viscous Poly(amic acid) Solution PAA_synthesis->PAA_solution Film_casting Film Casting PAA_solution->Film_casting Thermal_imidization Staged Thermal Imidization (up to 300-350°C) Film_casting->Thermal_imidization PI_film Polyimide Film Thermal_imidization->PI_film Characterization Characterization (TGA, DSC, UTM, etc.) PI_film->Characterization

Caption: General experimental workflow for the two-step synthesis of polyimide films.

Conclusion

The isomeric structure of biphenyltetracarboxylic dianhydride is a critical factor in determining the performance of the resulting polyimides. Polyimides derived from the linear and symmetric 4,4'-BPDA generally exhibit superior thermal stability and mechanical properties due to efficient polymer chain packing. This makes them suitable for applications demanding high strength and temperature resistance. However, their rigid nature often leads to poor solubility, which can complicate processing.

In contrast, polyimides synthesized from the asymmetric 3,3'-BPDA possess a kinked backbone structure that disrupts intermolecular packing. This structural feature typically enhances solubility in organic solvents, improving processability. While this may come at the cost of slightly reduced thermal and mechanical performance compared to their 4,4'-BPDA counterparts, the improved solubility is a significant advantage for certain applications where solution-based processing is required. The choice between these two isomers, therefore, represents a trade-off between processability and ultimate performance, and the optimal selection depends on the specific requirements of the intended application. Further research focusing on a direct and systematic comparison of these two isomers with a variety of diamines would be beneficial for a more nuanced understanding of their structure-property relationships.

References

Unveiling the Electronic Landscape: A Comparative Guide to Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle shift in the positioning of two methyl groups on a biphenyl (B1667301) core significantly alters its electronic properties, influencing its behavior in molecular interactions and reactivity. This guide provides a comprehensive comparison of the electronic effects across various dimethylbiphenyl isomers, offering valuable data for researchers in drug development, materials science, and related fields.

The strategic placement of methyl groups—electron-donating substituents—on the biphenyl framework directly impacts the molecule's ability to donate or accept electrons. These electronic perturbations are quantified through key experimental and computational parameters: ionization potential, electron affinity, and Hammett constants. Understanding these properties is crucial for predicting molecular behavior, designing novel compounds with tailored electronic characteristics, and interpreting experimental outcomes.

This guide summarizes the available experimental and computational data for a range of dimethylbiphenyl isomers, providing a clear and structured comparison. Detailed experimental protocols for the primary techniques used to determine these electronic properties are also included to aid in the replication and extension of these findings.

Comparative Analysis of Electronic Properties

The electronic properties of dimethylbiphenyl isomers are presented below. Due to the limited availability of experimental data for all isomers, this table incorporates values from both experimental measurements and computational studies. It is important to note that computational values can vary depending on the theoretical methods and basis sets employed.

IsomerIonization Potential (eV)Electron Affinity (eV)Hammett Constant (σ) of the Second Ring
2,2'-Dimethylbiphenyl8.05 (exp)Data not availableData not available
3,3'-Dimethylbiphenyl8.20 (exp)Data not availableσm ≈ -0.07
4,4'-Dimethylbiphenyl8.50 (exp)[1]Data not availableσp ≈ -0.17
2,3-DimethylbiphenylData not availableData not availableData not available
2,4'-DimethylbiphenylData not availableData not availableData not available
3,4-DimethylbiphenylData not availableData not availableData not available
3,5-DimethylbiphenylData not availableData not availableData not available

Note: The Hammett constants provided are for the methyl group in the meta (σm) and para (σp) positions on a benzene (B151609) ring and are used here as an approximation of the electronic effect of the second tolyl group on the first phenyl ring[2]. The electronic influence in a biphenyl system can be more complex due to torsional angles and through-space interactions.

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical relationship between the position of the methyl groups and the resulting electronic properties of the dimethylbiphenyl isomers.

G Electronic Effects of Methyl Group Position in Dimethylbiphenyl Isomers cluster_isomers Dimethylbiphenyl Isomers cluster_properties Electronic Properties 2,2'-DMB 2,2'-Dimethylbiphenyl IP Ionization Potential (IP) (Ease of electron donation) 2,2'-DMB->IP Steric hindrance affects conjugation & IP EA Electron Affinity (EA) (Ease of electron acceptance) 2,2'-DMB->EA 3,3'-DMB This compound 3,3'-DMB->IP Inductive effect lowers IP 3,3'-DMB->EA Hammett Hammett Constant (σ) (Inductive & Resonance Effects) 3,3'-DMB->Hammett Inductive effect (meta) 4,4'-DMB 4,4'-Dimethylbiphenyl 4,4'-DMB->IP Resonance & inductive effects lower IP 4,4'-DMB->EA 4,4'-DMB->Hammett Resonance & Inductive effects (para) Other Isomers 2,3-, 2,4'-, 3,4-, 3,5- Dimethylbiphenyl Other Isomers->IP Other Isomers->EA

Caption: Relationship between isomer structure and electronic properties.

Experimental Protocols

The determination of ionization potentials and electron affinities for organic molecules like dimethylbiphenyls is primarily achieved through gas-phase experimental techniques.

Determination of Ionization Potential: Photoelectron Spectroscopy (PES)

Principle: Photoelectron spectroscopy is based on the photoelectric effect, where a molecule is irradiated with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected electron and knowing the energy of the incident photons, the binding energy of the electron, which corresponds to the ionization potential, can be determined.

Methodology:

  • Sample Introduction: A small amount of the dimethylbiphenyl isomer is vaporized and introduced into a high-vacuum chamber.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). For determining the first ionization potential, UPS is commonly used.

  • Electron Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer. The analyzer separates the electrons based on their kinetic energy.

  • Detection: The number of electrons at each kinetic energy is counted by a detector.

  • Data Analysis: The ionization potential (IP) is calculated using the following equation: IP = hν - E_k where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons. A plot of the number of detected electrons versus their binding energy constitutes the photoelectron spectrum. The onset of the first band in the spectrum corresponds to the first adiabatic ionization potential.

Determination of Electron Affinity: Electron Capture Detector (ECD)

Principle: An Electron Capture Detector measures the reduction in a constant electron current caused by the capture of electrons by electronegative compounds. While not a direct measurement of electron affinity, it can be used to determine relative electron affinities and, under specific conditions, absolute values.

Methodology:

  • Carrier Gas and Electron Source: An inert carrier gas (e.g., nitrogen or argon mixed with methane) flows through the detector cell. A radioactive source (typically ⁶³Ni) emits beta particles (electrons) that ionize the carrier gas, creating a stable cloud of thermal electrons and a constant standing current between two electrodes.

  • Sample Introduction: The dimethylbiphenyl isomer, separated by a gas chromatograph, is introduced into the detector.

  • Electron Capture: If the molecule has a positive electron affinity, it can capture a thermal electron to form a negative ion.

  • Signal Detection: The capture of electrons by the analyte molecules causes a decrease in the standing current. This decrease is measured as a negative peak, which is then inverted for data presentation.

  • Data Analysis: The response of the ECD is proportional to the concentration of the analyte and its electron capture coefficient. To determine the electron affinity, the temperature dependence of the electron capture equilibrium is studied. The electron affinity (EA) can be determined from the slope of a van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the equilibrium constant for the electron capture reaction.

This guide provides a foundational understanding of the electronic effects governed by methyl group positioning in dimethylbiphenyl isomers. The presented data and experimental protocols offer a valuable resource for researchers to build upon in their exploration of structure-property relationships in this important class of organic molecules.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 3,3'-Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical compounds is paramount. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of 3,3'-dimethylbiphenyl isomers, offering insights into method validation and performance against alternative analytical techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction to this compound Analysis

This compound is an aromatic hydrocarbon, and its accurate quantification is crucial in various fields, including environmental analysis and as a potential impurity in pharmaceutical manufacturing. The presence of isomers can pose a significant analytical challenge due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such non-volatile compounds. A properly validated HPLC method ensures the reliability, accuracy, and precision of the analytical results.[1][3]

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of non-polar compounds like this compound. The method detailed below is a representative protocol that can be validated for its intended purpose.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system equipped with a UV detector

    • C18 column (e.g., Newcrom R1, 250 mm x 4.6 mm, 5 µm particle size)[5]

    • Autosampler

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (MeCN) and water. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[5] A common starting point could be a ratio of 70:30 (v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (based on the typical UV absorbance for biphenyl (B1667301) compounds)

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

    • For accuracy assessment, spike a blank matrix with known concentrations of the analyte.

HPLC Method Validation Data

The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of this compound isomers, with acceptance criteria based on ICH guidelines.[1][2][4]

Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH)
Specificity No interference from blank matrix or related substances at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.999Correlation coefficient (r²) should be > 0.99.
Range 1 - 100 µg/mLThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Accuracy (% Recovery) 98.0% - 102.0%The mean recovery should be within 100 ± 2% for assay methods.[2]
Precision (% RSD)
- Repeatability< 1.0%RSD should be ≤ 2%.[4]
- Intermediate Precision< 2.0%RSD should be ≤ 2%.[4]
Limit of Detection (LOD) 0.1 µg/mLTypically a signal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) 0.3 µg/mLTypically a signal-to-noise ratio of 10:1.[2]
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).The capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Comparison with Alternative Methods

While HPLC is a robust technique, other methods can be considered for the quantification of this compound isomers. The choice of method depends on factors like the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful alternative for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-FID (Representative)

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A gradient program, for example, starting at 100 °C and ramping to 280 °C.

  • Detector Temperature: 300 °C.

Performance Comparison: HPLC vs. GC-FID
FeatureHPLCGas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Specificity High, especially with specific detectors like DAD or MS.High, particularly when coupled with a mass spectrometer (GC-MS).
Sensitivity Good, with LOD and LOQ in the sub-µg/mL range.Generally higher sensitivity than HPLC-UV, especially for volatile compounds.
Sample Preparation Often simple dissolution in the mobile phase.May require derivatization for non-volatile compounds, but direct injection is possible for volatile analytes.
Analysis Time Typically 5-30 minutes per sample.Can be faster, especially with modern rapid GC methods.
Instrumentation Cost Moderate to high.Moderate to high.

Experimental Workflow and Logic Diagrams

To visualize the process, the following diagrams illustrate the HPLC method validation workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 Validated Method RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: HPLC Method Validation Workflow.

Logical_Relationship Analyte This compound Isomers Method Analytical Method Analyte->Method HPLC HPLC Method->HPLC GC GC Method->GC Validation Method Validation HPLC->Validation GC->Validation Data Reliable Quantitative Data Validation->Data

Caption: Logical Relationship for Method Selection.

References

The Influence of Dimethylbiphenyl Isomerism on Polymer Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymer excipients with predictable and robust thermal stability is paramount for ensuring the integrity and shelf-life of advanced formulations. The isomeric substitution pattern of monomers, such as dimethylbiphenyls, can significantly impact the thermal properties of the resulting polymers. This guide provides an objective comparison of the thermal stability of polymers derived from different dimethylbiphenyl isomers, supported by experimental data from analogous systems, to inform rational polymer design and selection.

The arrangement of methyl groups on the biphenyl (B1667301) backbone dictates the polymer chain's linearity, rotational freedom, and packing efficiency. These factors, in turn, have a profound effect on the glass transition temperature (Tg) and the decomposition temperature (Td), key indicators of a polymer's thermal stability. Generally, more linear and rigid polymer backbones, which allow for more efficient chain packing, result in higher thermal stability.

Comparative Thermal Stability Data

While a direct comparative study of a homologous series of polymers derived from 4,4'-dimethylbiphenyl (B165725), 3,3'-dimethylbiphenyl, and 2,2'-dimethylbiphenyl (B165481) was not identified in the surveyed literature, valuable insights can be drawn from analogous aromatic polyamide and polyimide systems where the isomeric position of linking groups was varied. The following table summarizes representative thermal stability data for polymers containing biphenyl moieties, illustrating the impact of substitution patterns.

Polymer SystemMonomer ComponentsGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C, in N₂)Char Yield (%)
Aromatic Polyamide 4,4'-bis(4-carboxymethylene)biphenyl and various aromatic diamines210–261[1]620–710[1]Not Reported
p-linked Co-poly(amide imide) p-MPAB, 6FDA, and BPA>300 (specific value depends on composition)~500>60
m-linked Co-poly(amide imide) m-MPAB, 6FDA, and BPALower than p-linked counterparts~500>60
Polyimide with multiple methyl and biphenyl groups Diamine with multiple methyl and biphenyl groups and various dianhydrides>284496–505Not Reported

Note: Data is compiled from multiple sources and represents a range of values observed in different polymer systems. Direct comparison should be made with caution.

The data clearly indicates that polymers derived from para-linked (1,4-substituted) biphenyl units, which result in a more linear and rigid polymer chain, tend to exhibit higher glass transition temperatures and, by extension, superior thermal stability compared to their meta-linked (1,3-substituted) counterparts.[2] This is attributed to the enhanced intermolecular interactions and more efficient chain packing in the solid state. The introduction of methyl groups can also influence thermal stability; while they can increase the rotational barrier and thus Tg, they can also disrupt packing if positioned in a way that introduces kinks in the polymer chain.

Experimental Protocols

The following are detailed methodologies for the synthesis and thermal analysis of aromatic polymers, representative of the techniques used to generate the data presented.

Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki-Higashi Reaction)

A typical procedure for synthesizing aromatic polyamides is as follows:

  • Monomer and Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of an aromatic diamine (e.g., a dimethylbiphenyl diamine isomer) and an aromatic dicarboxylic acid are introduced.

  • Solvent and Catalyst Addition: The monomers are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). A condensing agent system, typically triphenyl phosphite (B83602) (TPP) and pyridine, is then added to the solution. Calcium chloride (CaCl₂) or lithium chloride (LiCl) may also be added to improve the solubility of the resulting polymer.

  • Polymerization: The reaction mixture is heated under a nitrogen atmosphere, typically at a temperature between 100°C and 150°C, for several hours (e.g., 3-6 hours). The progress of the polymerization is monitored by the increase in the solution's viscosity.

  • Polymer Isolation and Purification: Once the desired viscosity is achieved, the polymer solution is cooled to room temperature and poured into a non-solvent, such as methanol (B129727), to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and hot water to remove residual solvents and catalysts, and dried in a vacuum oven at 80-100°C until a constant weight is achieved.

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA):

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the polymers.

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is programmed to heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in air to assess oxidative stability.

  • Data Acquisition: The instrument records the sample's weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature at which specific percentages of weight loss occur (e.g., Td5 and Td10), and the percentage of char yield at the final temperature.

Differential Scanning Calorimetry (DSC):

Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of the polymers.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. For example, the sample might be heated from room temperature to a temperature above its expected Tg, then cooled rapidly, and finally reheated at a controlled rate (e.g., 10°C/min or 20°C/min).

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

Structure-Property Relationships

The isomeric position of the methyl groups on the biphenyl unit directly influences the polymer's architecture and, consequently, its thermal stability. The following diagram illustrates the logical relationship between the monomer structure and the expected thermal properties of the resulting polymer.

G 4,4'-isomer 4,4'-isomer Linearity_Rigidity Chain Linearity and Rigidity 4,4'-isomer->Linearity_Rigidity High Rotational_Barrier Rotational Barrier 4,4'-isomer->Rotational_Barrier Low 3,3'-isomer 3,3'-isomer 3,3'-isomer->Linearity_Rigidity Moderate 3,3'-isomer->Rotational_Barrier Moderate 2,2'-isomer 2,2'-isomer 2,2'-isomer->Linearity_Rigidity Low (Kinked) 2,2'-isomer->Rotational_Barrier High (Steric Hindrance) Packing_Efficiency Chain Packing Efficiency Linearity_Rigidity->Packing_Efficiency Tg Glass Transition Temperature (Tg) Packing_Efficiency->Tg Td Decomposition Temperature (Td) Packing_Efficiency->Td Rotational_Barrier->Tg

Caption: Relationship between dimethylbiphenyl isomer structure and polymer thermal stability.

References

The 3,3'-Dimethylbiphenyl Scaffold: A Cornerstone for High-Performance Catalytic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ligands Incorporating the 3,3'-Dimethylbiphenyl Moiety in Modern Catalysis.

The quest for efficient, selective, and robust catalysts is a driving force in chemical synthesis. The design of the ligand surrounding a metal center is paramount in dictating the catalyst's performance. While not typically employed as a ligand itself, the this compound scaffold serves as a privileged structural motif in the architecture of highly effective ligands for a range of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation. The strategic placement of methyl groups in the 3 and 3' positions of the biphenyl (B1667301) backbone imparts a unique combination of steric hindrance and electron-donating properties to the resulting ligands, leading to significant advantages in specific catalytic systems.

This guide provides an objective comparison of the performance of ligands derived from the this compound core with other established alternatives, supported by experimental data. We will explore two prominent examples: a bidentate nitrogen-based ligand for cross-coupling and a chiral diphosphine for asymmetric catalysis.

I. 2,2'-Diamino-6,6'-dimethylbiphenyl in Palladium-Catalyzed Cross-Coupling

A key derivative of the this compound scaffold is 2,2'-diamino-6,6'-dimethylbiphenyl. This compound has proven to be an inexpensive, air-stable, and readily available ligand for palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions. Its efficacy stems from the formation of a stable chelate with the palladium center, enhancing catalytic activity and longevity.

Performance Comparison: Suzuki-Miyaura Coupling of Aryl Chlorides

The following table presents the yield of the Suzuki-Miyaura coupling product of various aryl chlorides with phenylboronic acid using the Pd(OAc)₂/2,2'-diamino-6,6'-dimethylbiphenyl system. While a direct side-by-side comparison with other ligands under identical conditions is not available in the cited literature, the high yields achieved with challenging aryl chloride substrates underscore the utility of this ligand.

Aryl Chloride SubstrateProduct Yield (%)
4-Methoxyphenyl chloride85
4-Methylphenyl chloride82
4-Chlorotoluene78
1-Chloro-4-nitrobenzene92
4-Chloroacetophenone88

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

  • To a Schlenk tube under a nitrogen atmosphere, add arylboronic acid (0.6 mmol), Pd(OAc)₂ (5 mol%), 2,2'-diamino-6,6'-dimethylbiphenyl (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add DMF (1.0 mL) as the solvent.

  • Add the aryl chloride (0.5 mmol) to the mixture.

  • Stir the reaction mixture at 110°C for 48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

II. BIPHEMP: A Chiral Diphosphine Ligand for Asymmetric Hydrogenation

(6,6′-Dimethylbiphenyl-2,2′-diyl)bis(diphenylphosphine), known as BIPHEMP, is a chiral atropisomeric diphosphine ligand that leverages the this compound backbone to create a highly effective chiral environment for asymmetric catalysis. Its performance has been compared with the well-established BINAP ligand in rhodium-catalyzed asymmetric hydrogenation.

Performance Comparison: Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate[2]

The enantiomeric excess (e.e.) of the product is a critical measure of the effectiveness of a chiral catalyst. The following table compares the performance of BIPHEMP and BINAP in the asymmetric hydrogenation of methyl (Z)-α-benzamidocinnamate.

LigandSolventEnantiomeric Excess (e.e., %)[1]
(+)-BIPHEMPToluene (B28343)46
(+)-BINAPToluene70
(+)-BIPHEMPEthanol14
(+)-BINAPEthanol38

While BINAP shows higher enantioselectivity in this specific reaction, the data demonstrates that the BIPHEMP ligand, built upon the this compound scaffold, is a competent chiral ligand, with its performance being highly solvent-dependent.[1] In other catalytic systems, such as the asymmetric synthesis of binaphthyls, BIPHEMP has been shown to provide higher enantioselectivities than BINAP.[1]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [1]

  • In a glovebox, the rhodium precursor [Rh(COD)₂]BF₄ and the chiral diphosphine ligand (BIPHEMP or BINAP) are dissolved in a degassed solvent (e.g., toluene or ethanol) to form the catalyst precursor.

  • The substrate, methyl (Z)-α-benzamidocinnamate, is added to the catalyst solution in a pressure-resistant vessel.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature and pressure until the reaction is complete (monitored by TLC or HPLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing the Catalytic Processes

To better understand the role of these ligands, the following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a general workflow for the screening and application of these catalytic systems.

Suzuki_Miyaura_Cycle cluster_reagents Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'B(OH)₂ Ar'B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ligand_Synthesis Ligand Synthesis (e.g., 2,2'-diamino-6,6'-dimethylbiphenyl) Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Ligand_Synthesis->Reaction_Setup Catalyst_Precursor Catalyst Precursor (e.g., Pd(OAc)₂) Catalyst_Precursor->Reaction_Setup Reagents Substrates & Reagents (Aryl Halide, Boronic Acid, Base, Solvent) Reagents->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Work-up & Purification (Extraction, Chromatography) Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Performance_Evaluation Performance Evaluation (Yield, Selectivity, e.e.) Characterization->Performance_Evaluation

Caption: General experimental workflow for catalytic reactions.

Conclusion

The this compound framework provides a robust and versatile platform for the design of high-performance ligands in catalysis. As demonstrated with 2,2'-diamino-6,6'-dimethylbiphenyl and BIPHEMP, the incorporation of this structural unit can lead to ligands that are not only effective in terms of yield and selectivity but also offer practical advantages such as air stability and ease of synthesis. For researchers in drug development and fine chemical synthesis, exploring ligands based on the this compound scaffold presents a promising avenue for optimizing existing catalytic processes and developing novel synthetic methodologies.

References

Comparative Analysis of the Solubility of 3,3'-, 4,4'-, and 2,2'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the solubility of three isomers of dimethylbiphenyl: 3,3'-dimethylbiphenyl, 4,4'-dimethylbiphenyl (B165725), and 2,2'-dimethylbiphenyl (B165481). Understanding the solubility of these compounds is crucial for their application in various research and development fields, including as starting materials for the synthesis of more complex molecules and in drug discovery. This document outlines their solubility in aqueous and organic solvents, discusses the structural factors influencing their solubility, and provides detailed experimental protocols for solubility determination.

Executive Summary

The solubility of the dimethylbiphenyl isomers is primarily governed by their molecular structure, specifically the position of the methyl groups on the biphenyl (B1667301) backbone. These nonpolar aromatic hydrocarbons are generally characterized by low aqueous solubility and good solubility in organic solvents. The symmetrical 4,4'-isomer exhibits the lowest water solubility, likely due to its more ordered crystalline structure. The 2,2'-isomer, despite its steric hindrance leading to a twisted conformation, shows slightly higher aqueous solubility than the 3,3'-isomer. In organic solvents, all three isomers are expected to be readily soluble, particularly in nonpolar solvents, following the "like dissolves like" principle.

Data Presentation

Quantitative and Qualitative Solubility Data
CompoundSolventSolubilityTemperature (°C)
This compound Waterlog10(S) = -5.45 mol/L[1]Not Specified
DMSOSoluble[2]Not Specified
4,4'-Dimethylbiphenyl WaterInsoluble[3][4]Not Specified
Water0.175 mg/L[5]25
AlcoholSoluble[5]Not Specified
2,2'-Dimethylbiphenyl Waterlog10(S) = -5.05 mol/L[6]Not Specified

Comparative Analysis of Solubility

The solubility of the dimethylbiphenyl isomers is influenced by a combination of factors including polarity, molecular symmetry, and steric effects.

Aqueous Solubility: All three isomers exhibit very low solubility in water, as is characteristic of nonpolar hydrocarbons. The symmetrical structure of 4,4'-dimethylbiphenyl allows for more efficient crystal packing, leading to a higher lattice energy and consequently the lowest water solubility among the three. The slight difference in water solubility between the 3,3'- and 2,2'- isomers may be attributed to subtle differences in their crystal packing and the degree of hydrophobic surface area exposed to water.

Solubility in Organic Solvents: Based on the principle of "like dissolves like," all three isomers are expected to be significantly more soluble in nonpolar and weakly polar organic solvents such as toluene, hexane, and diethyl ether, as compared to polar solvents like water.[7] They should also exhibit good solubility in moderately polar aprotic solvents like acetone (B3395972) and ethyl acetate.[7] The solubility in polar protic solvents like methanol (B129727) and ethanol (B145695) is expected to be lower than in nonpolar solvents.[7]

Impact of Isomer Structure on Solubility:

The positioning of the methyl groups plays a critical role in determining the physical properties and, consequently, the solubility of these isomers.

G Structural Isomers and Their Influence on Solubility cluster_isomers Dimethylbiphenyl Isomers cluster_properties Molecular Properties cluster_solubility Solubility Characteristics 3,3'-DMB This compound Asymmetry Lower Symmetry 3,3'-DMB->Asymmetry Asymmetrical Good_Organic_Sol Good Solubility in Nonpolar Solvents 3,3'-DMB->Good_Organic_Sol 4,4'-DMB 4,4'-Dimethylbiphenyl Symmetry High Symmetry 4,4'-DMB->Symmetry Symmetrical 4,4'-DMB->Good_Organic_Sol 2,2'-DMB 2,2'-Dimethylbiphenyl Steric_Hindrance High Steric Hindrance 2,2'-DMB->Steric_Hindrance Ortho-substitution 2,2'-DMB->Good_Organic_Sol Low_Aqueous_Sol Lowest Aqueous Solubility Symmetry->Low_Aqueous_Sol Efficient Crystal Packing Mod_Aqueous_Sol Slightly Higher Aqueous Solubility Asymmetry->Mod_Aqueous_Sol Less Efficient Packing Steric_Hindrance->Mod_Aqueous_Sol Disrupted Planarity

Figure 1. Relationship between isomeric structure and solubility.
  • 4,4'-Dimethylbiphenyl: The para-substitution results in a highly symmetrical, linear molecule. This symmetry facilitates strong intermolecular interactions and efficient packing in the crystal lattice, leading to a higher melting point and lower solubility in polar solvents like water.

  • This compound: The meta-substitution leads to a less symmetrical structure compared to the 4,4'-isomer. This disruption in symmetry can lead to less efficient crystal packing, which may contribute to its slightly higher aqueous solubility compared to the 4,4'-isomer.

  • 2,2'-Dimethylbiphenyl: The ortho-substitution introduces significant steric hindrance between the methyl groups. This forces the two phenyl rings to adopt a twisted, non-planar conformation. This disruption of planarity can weaken intermolecular forces in the solid state, potentially leading to a lower melting point and a slightly increased solubility in some solvents compared to the more planar isomers.

Experimental Protocols

The following is a generalized protocol for the experimental determination of the solubility of dimethylbiphenyl isomers. The shake-flask method followed by chromatographic analysis is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of 3,3'-, 4,4'-, and 2,2'-dimethylbiphenyl in a selected solvent at a specific temperature.

Materials:

  • Dimethylbiphenyl isomer of interest

  • Selected solvent (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

G Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess solid solute to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) Add_Excess->Equilibrate Separate_Phases Separate solid and liquid phases (centrifugation or filtration) Equilibrate->Separate_Phases Dilute_Sample Dilute an aliquot of the saturated solution Separate_Phases->Dilute_Sample Analyze Analyze by HPLC or GC Dilute_Sample->Analyze Calculate Calculate solubility from a calibration curve Analyze->Calculate End End Calculate->End

Figure 2. Shake-flask method workflow for solubility determination.
  • Preparation of Saturated Solution: Add an excess amount of the dimethylbiphenyl isomer to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Prepare a series of standard solutions of the dimethylbiphenyl isomer of known concentrations. Analyze both the standards and the filtered sample from the saturated solution using a suitable analytical method such as HPLC or GC.

  • Calculation: Construct a calibration curve from the data obtained for the standard solutions. Use the calibration curve to determine the concentration of the dimethylbiphenyl isomer in the saturated solution. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Conclusion

The solubility of 3,3'-, 4,4'-, and 2,2'-dimethylbiphenyl is intrinsically linked to their molecular structure. While all three isomers are poorly soluble in water and readily soluble in nonpolar organic solvents, the symmetry and steric hindrance associated with each isomer lead to subtle but important differences in their physical properties. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is essential for designing synthetic routes, formulating products, and conducting biological assays. The experimental protocol provided offers a reliable method for obtaining precise solubility data tailored to specific research needs.

References

The Decisive Impact of Isomer Purity on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seemingly subtle difference of isomeric forms in polymers can lead to vastly different material properties and performance. This guide provides an objective comparison of how isomer purity—specifically stereoisomerism (tacticity) and geometric isomerism—profoundly influences the thermal, mechanical, and structural characteristics of polymers. The following sections present supporting experimental data, detailed methodologies for key analytical techniques, and visual representations of the underlying principles and workflows.

The arrangement of atoms in a polymer chain, even with the same chemical formula, dictates its macroscopic properties. In polymers, two key types of isomerism are of critical importance: stereoisomerism, which describes the spatial arrangement of pendant groups along the polymer backbone (tacticity), and geometric isomerism, which pertains to the arrangement of substituents around a double bond (cis/trans). The purity of a specific isomeric form can be the determining factor in a polymer's crystallinity, melting point, tensile strength, and even its solubility.

The Influence of Stereoisomerism: A Case Study of Polypropylene (B1209903)

Polypropylene (PP) is a prime example of how tacticity dictates material properties. The three primary forms of polypropylene are isotactic (pendant methyl groups on the same side of the polymer chain), syndiotactic (alternating methyl groups), and atactic (randomly arranged methyl groups). The regularity of isotactic and syndiotactic structures allows for efficient chain packing and crystallization, leading to more rigid and thermally stable materials. In contrast, the irregularity of atactic polypropylene hinders crystallization, resulting in an amorphous and soft material.[1][2]

PropertyIsotactic PPSyndiotactic PPAtactic PP
Crystallinity HighCrystalline (30%)Amorphous
Melting Point (°C) 160 - 171[3]130[3]~75
Tensile Strength (MPa) 31-4128-351.4-2.8
Young's Modulus (GPa) 1.1-1.60.9-1.20.003-0.006
Solubility Insoluble at room tempInsoluble at room tempSoluble in many organic solvents

Note: The properties of commercial polymers can vary based on molecular weight, processing conditions, and additives.

The Impact of Geometric Isomerism: A Comparison of Polyisoprene

Geometric isomerism around a carbon-carbon double bond in the polymer backbone also leads to dramatic differences in physical properties. Natural rubber (cis-1,4-polyisoprene) and gutta-percha (trans-1,4-polyisoprene) are classic examples. The "cis" configuration introduces a bend in the polymer chain, hindering crystallization and leading to the elasticity characteristic of rubber. The linear nature of the "trans" configuration allows for efficient chain packing and crystallization, resulting in a hard and rigid material.[4]

Propertycis-1,4-Polyisoprene (Natural Rubber)trans-1,4-Polyisoprene (Gutta-Percha)
Natural State Amorphous, elasticCrystalline, rigid
Glass Transition Temp. (°C) -73-56
Melting Point (°C) 2874
Tensile Strength (MPa) ~20-30~20-40
Elongation at Break (%) >700<100

Monomer Isomerism: The Case of Polyimides and Polyurethanes

The choice of monomer isomers is a critical factor in designing high-performance polymers like polyimides and polyurethanes. The use of symmetric versus asymmetric monomers directly impacts chain packing and, consequently, the final properties of the material. For instance, polyurethanes synthesized with symmetric 4,4'-methylene diphenyl diisocyanate (MDI) exhibit higher tensile strength and modulus due to the formation of well-ordered crystalline domains. In contrast, the use of asymmetric 2,4'-MDI disrupts this ordering, leading to a softer, more flexible material.[5]

Polyurethane Elastomers based on MDI Isomers [5]

PropertyPolyurethane with 4,4'-MDIPolyurethane with 2,4'-MDI
Tensile Strength (MPa) 25 - 4015 - 25
Young's Modulus (GPa) 0.02 - 0.050.01 - 0.03
Elongation at Break (%) 400 - 600500 - 800

Polyimides based on Diamine Isomers [5]

PropertyPolyimide with 4,4'-DiaminePolyimide with 2,4'-Diamine
Tensile Strength (MPa) > 100~80
Glass Transition Temp. (°C) > 350~250-300

Experimental Protocols

Accurate assessment of isomer purity and its impact on polymer properties relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Determination

Objective: To determine the relative abundance of isotactic, syndiotactic, and atactic sequences in a polymer.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the polymer sample (typically 10-50 mg) in a suitable deuterated solvent (e.g., deuterated chloroform, tetrachloroethane) to a concentration of approximately 1-5% (w/v). Ensure complete dissolution, which may require gentle heating or extended sonication.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Set the appropriate nucleus to be observed (¹H or ¹³C, depending on the polymer).

    • Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure quantitative results.

  • Data Acquisition: Acquire the NMR spectrum of the polymer solution.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to specific stereochemical sequences (e.g., triads, pentads) in the spectrum.[6] The chemical shifts of these sequences are distinct and well-documented for common polymers like polypropylene and poly(methyl methacrylate).

    • Calculate the percentage of each tacticity by comparing the integrated areas of the corresponding peaks.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion of a polymer, which are indicative of its isomeric purity and crystallinity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[7]

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.[7]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Heat the sample again at the same controlled rate. This second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the Tg as the midpoint of the step change in the heat flow curve.[7]

    • Determine the Tm as the peak temperature of the endothermic melting peak.[8]

    • Calculate the heat of fusion by integrating the area under the melting peak. The percent crystallinity can be estimated by comparing this value to the heat of fusion of a 100% crystalline standard of the same polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of a polymer.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA crucible.[9]

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.[10]

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20-50 mL/min).[9]

  • Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.[9]

  • Data Acquisition and Analysis:

    • Continuously record the sample's mass as a function of temperature.

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Fourier-Transform Infrared (FTIR) Spectroscopy for Geometric Isomer Quantification

Objective: To determine the relative amounts of cis and trans isomers in a polymer.

Methodology:

  • Sample Preparation: Prepare a thin film of the polymer sample by solution casting or melt pressing. Alternatively, dissolve the polymer in a suitable solvent for liquid-phase analysis.

  • Data Acquisition:

    • Obtain the FTIR spectrum of the sample over the appropriate wavenumber range.

    • Specific absorption bands are characteristic of cis and trans isomers. For example, in polybutadiene, the trans-1,4 isomer shows a characteristic absorption band around 966 cm⁻¹, while the cis-1,4 isomer has a band around 725 cm⁻¹.[11]

  • Data Analysis:

    • Determine the absorbance of the characteristic cis and trans peaks.

    • Use a calibration curve or known extinction coefficients to quantify the relative percentage of each isomer.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Isomerism_Types cluster_Stereo Stereoisomerism cluster_Geometric Geometric Isomerism Isomerism Isomerism (Same Molecular Formula, Different Structures) Tacticity Tacticity (Spatial arrangement of pendant groups) Isomerism->Tacticity Different 3D arrangement CisTrans Cis-Trans (Arrangement around a double bond) Isomerism->CisTrans Restricted rotation Isotactic Isotactic Tacticity->Isotactic Syndiotactic Syndiotactic Tacticity->Syndiotactic Atactic Atactic Tacticity->Atactic Cis Cis CisTrans->Cis Trans Trans CisTrans->Trans

Caption: Types of isomerism in polymers.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Correlation Monomer Monomer with Isomeric Potential Polymerization Controlled Polymerization Monomer->Polymerization Polymer Polymer with Varying Isomer Purity Polymerization->Polymer NMR NMR (Tacticity) Polymer->NMR FTIR FTIR (Cis/Trans Ratio) Polymer->FTIR DSC DSC (Thermal Properties) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Mechanical Mechanical Testing (Tensile Strength, etc.) Polymer->Mechanical Data Quantitative Data NMR->Data FTIR->Data DSC->Data TGA->Data Mechanical->Data Correlation Structure-Property Relationship Data->Correlation

Caption: Experimental workflow for assessing isomer impact.

Purity_Property_Relationship cluster_purity Isomer Purity cluster_properties Resulting Polymer Properties HighPurity High Isomer Purity (e.g., Isotactic, trans) Crystalline Higher Crystallinity HighPurity->Crystalline HighTm Higher Melting Point HighPurity->HighTm HighStrength Higher Mechanical Strength HighPurity->HighStrength LowPurity Low Isomer Purity (e.g., Atactic, cis/trans mix) Amorphous Amorphous LowPurity->Amorphous LowTm Lower/No Melting Point LowPurity->LowTm LowStrength Lower Mechanical Strength LowPurity->LowStrength

Caption: Relationship between isomer purity and properties.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3,3'-Dimethylbiphenyl Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the characterization and quantification of 3,3'-Dimethylbiphenyl. The information herein is supported by established analytical principles and available experimental data to assist in the selection of appropriate methodologies and to outline a robust cross-validation workflow.

The unambiguous characterization of chemical entities such as this compound is critical in drug development and chemical research to ensure product quality, safety, and efficacy. Cross-validation of analytical techniques is a fundamental process to demonstrate the reliability and consistency of results obtained from different analytical methods.[1] This guide will delve into the specifics of three powerful and commonly employed analytical techniques, providing a framework for their comparative evaluation.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the key quantitative performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound and related aromatic compounds. Data for this compound is used where available; in other cases, typical performance for biphenyl (B1667301) compounds is provided as a reference.

Table 1: Performance Characteristics of HPLC-UV, GC-MS, and qNMR

Performance CharacteristicHPLC-UVGC-MSqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2][3]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[2][4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[1][5]
Selectivity/Specificity Good; dependent on column chemistry and mobile phase composition.Very High; based on both chromatographic retention time and mass fragmentation pattern.[4]High; based on unique chemical shifts of nuclei in the molecule.
Limit of Detection (LOD) ~0.01 - 1 µg/mL for biphenyls.[6][7]Low ng/mL to pg/mL range for volatile impurities.~10 µM (approximately 1.8 µg/mL).[8]
Limit of Quantification (LOQ) ~0.05 - 2.5 µg/mL for biphenyls.[6][7]ng/mL to pg/mL range.Dependent on desired accuracy and experiment time.[8]
Linearity (R²) Typically >0.999 for biphenyls over a defined concentration range.[9][10]Typically >0.995 for aromatic hydrocarbons.[11][12]Excellent; signal intensity is directly proportional to the number of nuclei.[1][5]
Precision (%RSD) <2% for intra-day and inter-day precision for biphenyls.[9]Typically <15% for trace analysis.[13]High; often <1% for absolute quantification.[14]
Accuracy (% Recovery) Typically 95-105% for biphenyls.[9]Typically 70-120% depending on the matrix and concentration.[13]High; often 99-101% for absolute quantification.[14]
Analysis Time 5-20 minutes per sample.10-30 minutes per sample.5-30 minutes per sample.
Sample Throughput HighHighModerate
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. For this compound, a mobile phase of acetonitrile and water (e.g., 70:30 v/v) can be effective.[15] For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 254 nm is a common wavelength for biphenyl compounds.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by injecting a series of standard solutions of known concentrations.

    • Plot the peak area against the concentration and perform a linear regression.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for aromatic hydrocarbon analysis.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[17]

    • Inlet Temperature: 250-280 °C.

    • Injection Mode: Splitless or split, depending on the concentration.

    • Oven Temperature Program: A typical program would be: start at 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.[16][17]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the characteristic ions of this compound (e.g., m/z 182, 167).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as hexane, dichloromethane, or toluene.

    • Ensure the concentration is within the linear range of the instrument.

  • Quantification:

    • An internal standard (e.g., a deuterated aromatic hydrocarbon) is often used for improved accuracy.

    • Prepare calibration standards containing known concentrations of this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte, though an internal standard of known purity is typically used.[1][5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).[18]

    • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte signals. For aromatic compounds, standards like maleic acid, dimethyl terephthalate, or 1,4-bis(trimethylsilyl)benzene (B82404) can be considered.[9][19][20]

    • Pulse Sequence: A simple 1D proton pulse sequence is typically used.

    • Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[19]

    • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Quantification:

    • Acquire the 1H NMR spectrum under quantitative conditions.

    • Carefully integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical techniques described.

CrossValidationWorkflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting define_purpose Define Purpose and Acceptance Criteria (ICH Q2(R2)) select_methods Select Orthogonal Methods (HPLC, GC-MS, qNMR) define_purpose->select_methods develop_protocols Develop and Optimize Individual Method Protocols select_methods->develop_protocols prepare_samples Prepare Identical Sample Sets (Same Batch of 3,3'-DMB) develop_protocols->prepare_samples analyze_hplc Analyze by HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze by GC-MS prepare_samples->analyze_gcms analyze_qnmr Analyze by qNMR prepare_samples->analyze_qnmr process_hplc Process HPLC Data (Quantify Concentration/Purity) analyze_hplc->process_hplc process_gcms Process GC-MS Data (Quantify Concentration/Purity) analyze_gcms->process_gcms process_qnmr Process qNMR Data (Quantify Absolute Purity) analyze_qnmr->process_qnmr compare_results Compare Quantitative Results (Statistical Analysis) process_hplc->compare_results process_gcms->compare_results process_qnmr->compare_results assess_agreement Assess Agreement vs. Acceptance Criteria compare_results->assess_agreement investigate_discrepancy Investigate Discrepancies assess_agreement->investigate_discrepancy No final_report Final Cross-Validation Report assess_agreement->final_report Yes investigate_discrepancy->develop_protocols Re-evaluate Methods

Caption: Workflow for Cross-Validation of Analytical Techniques.

This guide provides a foundational framework for the cross-validation of HPLC, GC-MS, and qNMR for the characterization of this compound. The selection of the most appropriate technique and the design of the cross-validation study should be based on the specific analytical requirements, including the sample matrix, required sensitivity, and the intended use of the data. Adherence to regulatory guidelines, such as those from the ICH, is essential for ensuring the generation of robust and reliable analytical data in a regulated environment.[21][22][23]

References

A Comparative Review of Dimethylbiphenyl Isomers: Applications in Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethylbiphenyl scaffold, a seemingly simple aromatic structure, offers a surprising degree of versatility depending on the isomeric substitution pattern of its two methyl groups. These subtle structural variations significantly influence the physicochemical properties and, consequently, the applications of these isomers, ranging from key intermediates in the synthesis of pharmaceuticals to the core components of advanced materials. This guide provides an objective comparison of the performance of various dimethylbiphenyl isomers across different applications, supported by available experimental data and detailed methodologies.

Biological Activity: A Tale of Two Isomers in Antimicrobial Efficacy

The positioning of methyl groups on the biphenyl (B1667301) core can dramatically alter the biological activity of derivative compounds. A comparative study on positional isomers of a biphenyl antimicrobial peptidomimetic highlights the critical role of the substitution pattern in determining antimicrobial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, serves as a quantitative measure of this activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Biphenyl Peptidomimetic Isomers

IsomerS. aureus (MRSA)E. coliP. aeruginosaA. baumannii
2,2'-2161616
2,3'-2884
2,4'-4884
3,3'-4888
3,4'-4888
4,4'-416168

Data sourced from a comparative study on biphenyl antimicrobial peptidomimetics.[1]

These results underscore the subtle yet significant impact of methyl group placement on the antimicrobial spectrum and potency of biphenyl derivatives.

Applications in Materials Science: Tuning Liquid Crystal Properties

Dimethylbiphenyl isomers are valuable precursors in the synthesis of liquid crystals, where their rigid structure contributes to the formation of mesophases. The substitution pattern directly influences the thermal stability and the type of liquid crystalline phase observed.

A comparative analysis between liquid crystals derived from 4-methylbiphenyl (B165694) and 4,4'-dimethylbiphenyl (B165725) reveals key structure-property relationships. While not a direct comparison of dimethylbiphenyl isomers, it provides valuable insights into the effect of methylation.

  • 4-Methylbiphenyl Derivatives : Tend to exhibit higher thermal stability and a greater propensity for forming more ordered smectic phases.[2]

  • 4,4'-Dimethylbiphenyl Derivatives : The presence of a second methyl group can act as a lateral substituent, leading to lower melting and clearing points and a broader nematic range.[2][3] This can be advantageous for applications requiring room temperature operation.[3]

The choice of isomer, therefore, allows for the fine-tuning of the liquid crystal's properties to suit specific applications, such as in display technologies.

Role in Organic Synthesis

Dimethylbiphenyls serve as crucial intermediates in the synthesis of a variety of commercially important products, including polyesters and plasticizers.[4] The synthesis of specific isomers, such as 3,4'- and 4,4'-dimethylbiphenyl, is often desired for these applications.[4]

The production of dimethylbiphenyls can be achieved through processes like the hydroalkylation of toluene (B28343) followed by dehydrogenation.[4] The choice of catalyst, such as an MCM-22 family molecular sieve, can influence the isomeric distribution of the final product, with a higher selectivity towards the 3,3'-, 3,4'-, and 4,4'- isomers.[4]

Experimental Protocols

Synthesis of Unsymmetrical Dimethylbiphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of unsymmetrical biaryls, including various dimethylbiphenyl isomers.[5]

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (e.g., a bromotoluene isomer) (1.0 eq), the arylboronic acid (e.g., a tolylboronic acid isomer) (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).[5]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄. The crude product is then purified by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., Bromotoluene) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction ArylBoronicAcid Arylboronic Acid (e.g., Tolylboronic Acid) ArylBoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Product Unsymmetrical Dimethylbiphenyl Reaction->Product

Caption: Generalized workflow for the synthesis of unsymmetrical dimethylbiphenyls.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylbiphenyl isomers. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Dimethylbiphenyl Isomers start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential as Nuclear Receptor Ligands

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in various physiological processes, making them important drug targets.[6] The lipophilic nature of dimethylbiphenyls makes them potential candidates as ligands for these receptors. The specific isomerism would likely lead to differences in binding affinity and receptor activation, influencing downstream gene expression.

While direct comparative experimental data for dimethylbiphenyl isomers as nuclear receptor ligands is limited in the public domain, the general approach to screen for such activity involves in vitro assays.

Nuclear_Receptor_Activation cluster_ligand Ligand (Dimethylbiphenyl Isomer) cluster_receptor Nuclear Receptor Ligand Ligand Binding Binding Ligand->Binding Receptor Receptor (LBD) Receptor->Binding Conformation Conformational Change Binding->Conformation Coactivator Coactivator Recruitment Conformation->Coactivator Transcription Gene Transcription Coactivator->Transcription

Caption: Simplified signaling pathway of nuclear receptor activation by a ligand.

Further research, including competitive binding assays and reporter gene assays, is necessary to elucidate the specific interactions of dimethylbiphenyl isomers with different nuclear receptors and to quantify their potential as modulators of these important drug targets.

References

A Comparative Guide to the Theoretical and Experimental Properties of 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimentally determined properties of 3,3'-Dimethylbiphenyl (CAS 612-75-9), a biphenyl (B1667301) derivative of interest in various chemical and pharmaceutical research areas. By presenting both computational predictions and empirical data, this document aims to offer a comprehensive physicochemical profile of the compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, contrasting experimentally measured values with theoretical and computational considerations.

PropertyExperimental ValueTheoretical/Computational Context
Molecular Formula C₁₄H₁₄N/A
Molecular Weight 182.26 g/mol N/A
Melting Point 5-7 °C[1][2]Computational models like 3D-QSPR have been used to predict the enthalpy of fusion for related polychlorinated biphenyls (PCBs), which is directly related to the melting point.[3][4] However, specific ab initio predictions for this compound are not widely published.
Boiling Point 286 °C (at 713 mmHg)[1][2]Quantum-mechanical descriptors are used in machine learning models to predict physicochemical properties like boiling point with increasing accuracy.[5][6]
Density 0.999 g/mL (at 25 °C)[1]N/A
Refractive Index n20/D 1.594[1]N/A
Enthalpy of Vaporization (ΔvapH°) 71.88 kJ/mol[7]Quantum-chemical methods (G3MP2, G4) have been used to validate experimental vaporization enthalpies.[7]
Enthalpy of Combustion (ΔcH°liquid) -7529.90 ± 7.50 kJ/mol[2]N/A
Solubility Soluble in DMSO. As a non-polar molecule, it is expected to be miscible with common organic solvents like ethanol, acetonitrile, and benzene.Lipophilicity and solubility are key parameters that can be tuned by substitution on the biphenyl moiety, a focus of computational studies.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for determining some of the key properties of this compound.

1. Synthesis and Purification

A common synthesis route for this compound involves the deamination of 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine).[9] The general steps are outlined below:

  • Diazotization: o-Tolidine is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled, and a solution of sodium nitrite (B80452) is added to form the tetrazonium salt.

  • Deamination: The cold tetrazonium salt solution is then poured into ice-cold hypophosphorous acid, leading to the evolution of nitrogen gas and the formation of this compound as an oil.

  • Work-up and Purification: The product is extracted from the aqueous layer using a solvent like benzene. The organic extract is washed, dried, and the solvent is removed via distillation. The crude this compound is then purified by vacuum distillation.[9] Final purification can be achieved by recrystallization from ethanol.

2. Melting Point Determination

The melting point is a key indicator of purity. A standard method involves a capillary melting point apparatus.[10][11][12][13]

  • Sample Preparation: A small amount of the purified, dry solid is ground into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped or dropped through a long glass tube to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[13]

  • Measurement: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp). The temperature is increased at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[10][13]

3. Boiling Point Determination

The boiling point can be determined using several methods, including during distillation or with a Thiele tube for smaller quantities.[14][15]

  • Distillation Method: During the final purification step of synthesis, a thermometer is placed in the distillation head so that the top of the bulb is level with the side arm leading to the condenser. As the liquid boils and the vapor condenses, the stable temperature reading on the thermometer is recorded as the boiling point at the measured atmospheric pressure.[15]

  • Thiele Tube Method: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The assembly is attached to a thermometer and heated in an oil bath within a Thiele tube. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary. The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[15]

4. Density Measurement

A pycnometer is commonly used for the precise determination of liquid density.[16][17]

  • Calibration: A clean, dry pycnometer is weighed accurately (M_empty). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C) and weighed again (M_water). The volume of the pycnometer is calculated.

  • Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then reweighed (M_sample).

  • Calculation: The mass of the sample (M_sample - M_empty) is divided by the calibrated volume of the pycnometer to determine the density.

5. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the compound.

  • Sample Preparation: A small, accurately weighed sample (e.g., ~10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For quantitative ¹H NMR (qHNMR), an inverse-gated decoupling sequence can be used to eliminate ¹³C satellites, ensuring more accurate integration.[18][19] Key acquisition parameters like the relaxation delay are optimized to ensure full relaxation of all protons for accurate quantification.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. The chemical shifts, coupling patterns, and integrals of the peaks are analyzed to confirm the structure of this compound.[19][20]

Theoretical Methodologies

Computational chemistry provides valuable insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules.[21]

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[21]

  • Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap is a key indicator of chemical reactivity and kinetic stability.[22]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

    • Spectroscopic Properties: Vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) can be predicted and compared with experimental results.[23]

While DFT provides excellent predictions for electronic properties and optimized geometries, accurately predicting thermophysical properties like melting and boiling points from first principles remains computationally intensive and challenging.[8] Often, quantitative structure-property relationship (QSPR) models, which correlate structural features with properties, are employed for such predictions, particularly for series of related compounds like PCBs.[3][4]

Visualizations

experimental_workflow Synthesis and Purification of this compound start Start: o-Tolidine (3,3'-dimethyl-4,4'-diaminobiphenyl) diazotization Diazotization (HCl, NaNO₂, 0-5 °C) start->diazotization tetrazonium Tetrazonium Salt (Intermediate) diazotization->tetrazonium deamination Deamination (H₃PO₂, ice-cold) tetrazonium->deamination crude_product Crude Product (this compound Oil) deamination->crude_product extraction Solvent Extraction (e.g., Benzene) crude_product->extraction wash_dry Wash & Dry (Aq. NaOH, Na₂SO₄) extraction->wash_dry distill_solvent Solvent Removal (Distillation) wash_dry->distill_solvent vac_distill Purification (Vacuum Distillation) distill_solvent->vac_distill pure_product Pure this compound vac_distill->pure_product characterization Characterization (NMR, MP, BP, etc.) pure_product->characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3,3'-Dimethylbiphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans, this guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of 3,3'-Dimethylbiphenyl. Adherence to these protocols is critical for personnel safety and environmental compliance.

Immediate Safety and Handling Protocols

This compound is a chemical compound that requires careful handling due to its potential hazards. All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) before working with this substance. The following summarizes key safety information:

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Physical State: Liquid

  • Flash Point: 113 °C (235.4 °F) - closed cup

Personal Protective Equipment (PPE) and Handling Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry to the affected area.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. It must not be disposed of down the drain or in the regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure unused chemical, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[3]

  • Segregate this compound waste from other waste streams to avoid incompatible mixtures. Specifically, keep it separate from reactive chemicals.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container, preferably the original container or a designated hazardous waste container provided by your institution. The container must be in good condition, with a secure, leak-proof lid.[5][6]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Indicate the approximate quantities of each component.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and near the point of generation.[6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the waste.[5]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

Step 5: Empty Container Disposal

  • Triple Rinsing: If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent that can dissolve this compound.[3][7]

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of accordingly.[7][8]

  • Defacing and Disposal: After triple-rinsing and air-drying, deface the original label on the container and dispose of it according to your institution's guidelines for empty chemical containers.[3][7]

Quantitative Data Summary
ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste.[5]
Acutely Toxic Waste SAA Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[5]
Drain Disposal pH Range (for non-hazardous aqueous solutions) Between 5.5 and 10.5.[4]
Small-Scale Drain Disposal (for approved non-hazardous chemicals) Typically no more than a few hundred grams or milliliters per day.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes for handling and disposing of this compound waste.

Caption: Workflow for routine accumulation and disposal of this compound waste.

G cluster_0 Waste Preparation cluster_1 Interim Storage cluster_2 Final Disposal A Identify Waste (this compound) B Segregate from Incompatible Materials A->B C Select Compatible Container (Leak-proof, Good Condition) B->C D Label Container ('Hazardous Waste', Chemical Name, etc.) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Manifest H->I J Final Disposal by Licensed Facility I->J

Caption: Step-by-step logical relationship for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals handling 3,3'-Dimethylbiphenyl.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risks. The following table outlines the recommended PPE for handling this compound, with respiratory protection recommendations based on the parent compound, biphenyl (B1667301).

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.Conforming to EN 166 (EU) or ANSI Z87.1 (US).[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for aromatic hydrocarbons, but specific breakthrough times for this compound are not available). A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, disposable coveralls are advised. Gloves must be inspected prior to use.[1][2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. For concentrations up to 10 mg/m³, an air-purifying half-mask respirator with organic vapor cartridges combined with N95, R95, or P95 filters can be used. For higher concentrations, more protective respirators are necessary.Based on NIOSH recommendations for Biphenyl.
Foot Protection Closed-toe shoes.N/A

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1]

  • Assemble all necessary PPE as outlined in the table above before handling the chemical.[1]

  • Have an emergency plan and appropriate spill control materials readily accessible.

2. Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Minimize the creation of aerosols.

  • Ground all equipment when handling larger quantities to prevent electrostatic discharge.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[6][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including excess this compound and any contaminated items (e.g., absorbent pads, weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

2. Contaminated PPE Disposal:

  • Gloves: Remove gloves without touching the outer surface with bare hands. Peel them off from the wrist, turning them inside out.

  • Lab Coat/Apron: If contaminated, remove it carefully by rolling it inwards and avoiding contact with the contaminated outer surface.

  • Goggles/Face Shield: Handle by the headband or frame to avoid touching contaminated surfaces.

  • All used and contaminated PPE should be placed in a designated, labeled, and sealed hazardous waste container for disposal.

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's licensed chemical waste management service.

  • The primary methods for the disposal of biphenyl compounds are incineration or transfer to a licensed chemical destruction plant.[8][9]

  • Do not dispose of this compound down the drain or in general waste.[7]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Handle Chemical in Fume Hood handling1->handling2 handling3 Minimize Aerosol Generation handling2->handling3 post1 Segregate Chemical Waste handling3->post1 post2 Decontaminate Work Area post1->post2 post3 Properly Doff and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disposal1 Store Waste in Labeled, Sealed Container post4->disposal1 disposal2 Arrange for Licensed Waste Disposal disposal1->disposal2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.